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Foundational

A Technical Guide to 3'-(O-Methyl)inosine (CAS 75479-64-0): Properties, Analysis, and Applications in Molecular Biology and Drug Discovery

Executive Summary 3'-(O-Methyl)inosine is a synthetically modified purine nucleoside, an analog of the naturally occurring inosine. While inosine plays critical roles in RNA editing and metabolism, the strategic placemen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-(O-Methyl)inosine is a synthetically modified purine nucleoside, an analog of the naturally occurring inosine. While inosine plays critical roles in RNA editing and metabolism, the strategic placement of a methyl group on the 3'-hydroxyl of the ribose moiety endows 3'-(O-Methyl)inosine with unique chemical properties that make it an invaluable tool for researchers, particularly in the fields of oligonucleotide synthesis, molecular biology, and therapeutic development. Its primary function is as a chain terminator, preventing polymerase-mediated extension of nucleic acid strands. This guide provides an in-depth examination of its physicochemical properties, outlines robust analytical methods for its characterization, and explores its current and potential applications, offering a comprehensive resource for scientists and drug development professionals.

Introduction: The Significance of Modified Nucleosides

The landscape of molecular biology and drug development has been reshaped by our understanding of nucleoside modifications. In nature, these modifications form the basis of epitranscriptomics, where changes to RNA nucleosides like the deamination of adenosine to inosine can regulate gene expression, protein function, and immune responses without altering the DNA blueprint.[1][2] Inosine (I), for instance, is a pivotal molecule formed by adenosine deaminase acting on RNA (ADAR) enzymes.[1] It is interpreted as guanosine (G) by the cellular machinery, leading to profound functional consequences in mRNA translation and structure.[1][3]

Building on nature's paradigm, synthetic modifications to nucleosides have unlocked powerful therapeutic and diagnostic strategies. Methylation of the ribose is a common and highly effective modification. 2'-O-Methyl (2'-OMe) modifications are widely incorporated into antisense oligonucleotides and siRNAs to enhance nuclease resistance and improve binding affinity to target RNA.[4] In contrast, methylation at the 3'-position, as seen in 3'-(O-Methyl)inosine, serves a different but equally critical purpose. By capping the 3'-hydroxyl group, it creates a steric and chemical block that prevents the formation of a 3'-5' phosphodiester bond, effectively terminating nucleic acid chain elongation.[5] This property makes it an essential reagent for controlling oligonucleotide synthesis and a powerful tool in various molecular biology assays.

Physicochemical Properties

The identity and behavior of 3'-(O-Methyl)inosine are defined by its chemical structure and resulting physical properties. A summary of its key computed and reported properties is provided below.

PropertyValueSource
CAS Number 75479-64-0[6]
Molecular Formula C₁₁H₁₄N₄O₅[6][7]
Molecular Weight 282.25 g/mol [6][7]
Exact Mass 282.09641956 Da[7]
Appearance White or off-white solid[8]
XLogP3 -1.3[7]
Hydrogen Bond Donor Count 3[7]
Hydrogen Bond Acceptor Count 7[7]
Rotatable Bond Count 3[7]
Topological Polar Surface Area 118 Ų[7]
Storage Conditions Sealed container, 2–8 °C or room temperature[8]

Synthesis and Purification: A Mechanistic Overview

While commercial suppliers provide 3'-(O-Methyl)inosine, understanding its synthesis is crucial for specialized applications or custom derivatization. A plausible synthetic route from the parent nucleoside, inosine, involves a multi-step process centered on regioselective methylation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification Inosine Inosine Protected_Inosine 2',5'-Protected Inosine Inosine->Protected_Inosine e.g., TBDMSCl, Imidazole or Acetone, H+ Methylated_Intermediate 3'-O-Methyl Protected Inosine Protected_Inosine->Methylated_Intermediate e.g., NaH, CH3I Final_Product 3'-(O-Methyl)inosine Methylated_Intermediate->Final_Product e.g., TBAF or mild acid Purified_Product Pure 3'-(O-Methyl)inosine Final_Product->Purified_Product Silica Gel Chromatography

Caption: General synthetic workflow for 3'-(O-Methyl)inosine.

Experimental Rationale and Protocol
  • Step 1: Hydroxyl Group Protection: The causality behind this initial step is to ensure regioselectivity. The ribose ring of inosine has three hydroxyl groups (2', 3', and 5'). To methylate only the 3'-OH, the 2'- and 5'-OH groups must be chemically masked. A common strategy involves reacting inosine with a bulky silylating agent like tert-Butyldimethylsilyl chloride (TBDMSCl) which preferentially reacts with the less hindered 5'-OH and 2'-OH, or by forming a cyclic 2',3'-acetonide which can be later opened and selectively protected.

  • Step 2: Regioselective Methylation: With the 2' and 5' positions blocked, the remaining free 3'-OH can be deprotonated with a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting alkoxide is a potent nucleophile that readily attacks a methyl source, typically methyl iodide (CH₃I), in an Sₙ2 reaction to form the methyl ether.

  • Step 3: Deprotection: The protecting groups must be removed under conditions that do not cleave the newly formed ether bond or the sensitive N-glycosidic bond. Silyl ethers are typically removed using a fluoride source like tetrabutylammonium fluoride (TBAF). Acid-labile protecting groups are removed with mild acidic treatment.

  • Step 4: Purification and Verification: The crude product is purified using silica gel column chromatography, leveraging the polarity difference between the product and any remaining starting materials or byproducts. The final product's identity and purity must be confirmed through the analytical methods described in the next section.

Analytical Characterization: A Self-Validating System

To ensure the integrity of any research or development work, rigorous analytical characterization of 3'-(O-Methyl)inosine is essential. The following methods provide a self-validating workflow to confirm structure and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for confirming molecular weight and obtaining structural information through fragmentation.

  • Protocol:

    • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar molecules like nucleosides.[9]

    • Mobile Phase: Employ a gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

    • Data Acquisition: Perform a full scan to identify the protonated molecular ion [M+H]⁺ and a product ion scan (MS/MS) of that precursor to observe characteristic fragments.

  • Expected Results:

    • Precursor Ion: The expected m/z for the [M+H]⁺ ion is 283.1042.[10]

    • Fragment Ion: A characteristic and dominant fragment should be observed at approximately m/z 137, corresponding to the protonated hypoxanthine base following cleavage of the glycosidic bond.[11] This confirms the core purine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve the compound in a deuterated solvent, such as DMSO-d₆.

    • Acquisition: Acquire a high-resolution proton spectrum (≥400 MHz).

  • Expected ¹H NMR Signals (relative to unmodified Inosine[12]):

    • 3'-O-Methyl Group: A sharp, new singlet integrating to 3 protons, typically appearing in the range of 3.4-3.6 ppm.

    • Ribose Protons: Observable shifts in the signals for the ribose protons, particularly H2', H3', and H4', due to the electronic and conformational changes induced by the adjacent methyl ether.

    • Purine Protons: Two singlets in the aromatic region (typically >8.0 ppm) corresponding to the H2 and H8 protons of the hypoxanthine base.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the standard for determining the purity of the compound.

  • Protocol:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA).

    • Detection: Monitor the eluent using a UV detector set to the absorbance maximum of the purine ring, typically around 254-260 nm.

  • Expected Results: A pure sample should yield a single, sharp peak. Purity is calculated by integrating the area of the main peak relative to the total area of all observed peaks.

Applications in Research and Drug Development

The unique structure of 3'-(O-Methyl)inosine dictates its primary applications as a highly specific molecular tool.

Chain Termination in Nucleic Acid Synthesis

The core application of 3'-(O-Methyl)inosine is its function as a chain terminator. The methyl group on the 3'-hydroxyl physically blocks the nucleophilic attack required to form a new phosphodiester bond, thereby halting extension by DNA or RNA polymerases.[5]

Caption: 3'-O-Methyl group blocks polymerase-mediated chain extension.

  • Causality: Standard nucleic acid polymerization requires a free 3'-OH group to act as a nucleophile, attacking the alpha-phosphate of an incoming nucleotide triphosphate. By replacing the hydroxyl proton with a non-reactive methyl group, this essential chemical step is rendered impossible.

  • Applications:

    • Controlled Oligonucleotide Synthesis: It can be added as the final 3'-nucleoside to produce oligonucleotides that are resistant to 3'-exonucleases or to prevent undesired ligation or extension in downstream applications.

    • Research Tool: It serves as a negative control in polymerase assays or as a tool to study the mechanisms of DNA repair and replication.

Modulation of Oligonucleotide Structure

When incorporated internally within an oligonucleotide sequence, 3'-O-methylated monomers can force the formation of unnatural 2'-5' phosphodiester linkages instead of the canonical 3'-5' linkages.[5]

  • Mechanism and Impact: Oligonucleotides containing these 2'-5' linkages exhibit unique hybridization properties. They have been shown to bind selectively to complementary single-stranded RNA over DNA.[5] This selectivity arises because the altered backbone geometry destabilizes the duplex formed with 3'-5' DNA more significantly than the duplex formed with 3'-5' RNA.

  • Potential Applications:

    • RNA-Specific Probes: Development of diagnostic probes that specifically target RNA molecules (e.g., viral RNA or mRNA) in a background of DNA.

    • Antisense Technology: Design of antisense agents with enhanced specificity for mRNA targets, potentially reducing off-target effects on DNA.

Exploratory Research: A Potential Epitranscriptomic Marker?

The recent discovery of the isomeric 2'-O-Methylinosine (Im) in yeast mRNA opens an intriguing avenue of research.[13][14] The levels of Im were found to change in response to different cell growth stages and environmental stress, suggesting it is a dynamically regulated epitranscriptomic mark.[13]

This raises the hypothesis that 3'-(O-Methyl)inosine could also exist as a yet-undiscovered natural RNA modification. If found in nature, it would likely serve as a terminal mark on RNA molecules, potentially signaling for degradation, regulating translational termination, or modulating interactions with RNA-binding proteins. Future research efforts could focus on developing highly sensitive analytical methods or specific antibodies to screen for the presence of 3'-(O-Methyl)inosine in biological systems.

Conclusion and Future Outlook

3'-(O-Methyl)inosine (CAS 75479-64-0) is more than just a catalog chemical; it is a precision tool for the molecular scientist. Its defining characteristic as a chain terminator provides absolute control over nucleic acid elongation, an essential capability for modern oligonucleotide synthesis and molecular biology research. While its role as a synthetic tool is well-established, the potential for its internal incorporation to create RNA-selective probes and the tantalizing possibility that it exists as a natural RNA modification present exciting frontiers for future investigation. As our ability to dissect the molecular complexities of the cell improves, the applications for precisely engineered nucleosides like 3'-(O-Methyl)inosine will undoubtedly continue to expand, driving innovation in both basic research and therapeutic development.

References

  • Gong, L., Tang, Y., An, R., & Lin, L. (2021). Inosine in Biology and Disease. Genes, 12(4), 579. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136662872, 3'-O-Methylinosine. Retrieved February 5, 2026, from [Link].

  • Wikipedia. (2023). Inosine. Retrieved February 5, 2026, from [Link]

  • Pannacean (Henan) Medicine Science Technologies, Ltd. (n.d.). 3'-O-Methyl inosine. Retrieved February 5, 2026, from [Link]

  • AlidaBio. (n.d.). The Power of Inosine: How RNA Editing Shapes the Transcriptome. Retrieved February 5, 2026, from [Link]

  • Sarma, M. J., et al. (2020). Inosine-Induced Base Pairing Diversity during Reverse Transcription. Biochemistry, 59(1), 16-20. Available at: [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(1), 1-23. Available at: [Link]

  • Doherty, E. E., & Beal, P. A. (2023). Structural and functional effects of inosine modification in mRNA. RNA, 29(7), 893–905. Available at: [Link]

  • ChemGenes. (n.d.). 3'-(O-Methyl) Inosine. Retrieved February 5, 2026, from [Link]

  • He, C., et al. (2022). Identification of Inosine and 2'-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 94(12), 5037-5044. Available at: [Link]

  • Boccaletto, P., et al. (n.d.). MODOMICS: A Database of RNA Modifications. Entry for 2'-O-methylinosine (Im). Retrieved February 5, 2026, from [Link]

  • Barciszewski, J., et al. (2022). Inosine and its methyl derivatives: Occurrence, biogenesis, and function in RNA. International Journal of Molecular Sciences, 23(3), 1184. Available at: [Link]

  • Li, X., et al. (2022). HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Analytical Chemistry, 94(1), 477-484. Available at: [Link]

  • ChemSrc. (n.d.). 3'-(O-METHYL)INOSINE. Retrieved February 5, 2026, from [Link]

  • Jin, X., et al. (1997). Inosine Binds to A3 Adenosine Receptors and Stimulates Mast Cell Degranulation. Journal of Clinical Investigation, 100(11), 2849-2857. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Inosine?. Retrieved February 5, 2026, from [Link]

  • MassBank of North America. (n.d.). Adenosine Spectrum MSBNK-BGC_Munich-RP010902. Retrieved February 5, 2026, from [Link]

  • Gupta, V. D., et al. (1985). Stability of Three Oral Liquid Drug Products Repackaged in Unit Dose Containers. American Journal of Hospital Pharmacy, 42(11), 2495-2499.
  • European Society of Radiology. (n.d.). Magnetic Resonance Spectroscopy. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2018). Review of the kinetics of degradation of inosine monophosphate in some species of fish during chilled storage. Retrieved February 5, 2026, from [Link]

  • ChemSrc. (n.d.). CHLOROPHYLL A | CAS#:479-61-8. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31289, Nonanal. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

3'-O-Methylinosine: Structural Architecture and Stability Profile

The following technical guide details the structural and stability profile of 3'-O-methylinosine, designed for researchers in nucleoside chemistry and therapeutic development. Technical Reference for Nucleoside Therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and stability profile of 3'-O-methylinosine, designed for researchers in nucleoside chemistry and therapeutic development.

Technical Reference for Nucleoside Therapeutics and RNA Engineering [1]

Executive Summary

3'-O-methylinosine (3'-OMe-I) is a purine nucleoside analog characterized by the methylation of the secondary hydroxyl group at the C3' position of the ribose sugar. Unlike its 2'-O-methylated counterpart—widely used to stabilize RNA therapeutics against endonuclease degradation—3'-O-methylinosine functions primarily as an obligate chain terminator .[1]

By blocking the C3' hydroxyl, this molecule prevents the formation of the canonical 3'→5' phosphodiester bond required for RNA strand elongation. This property, combined with its unique sugar pucker and resistance to 3'-exonucleolytic cleavage, makes it a critical tool in polymerase fidelity studies, viral replication inhibition, and the structural capping of aptamers.

Molecular Architecture & Conformation[1][2]

Chemical Structure[1][3]
  • IUPAC Name: 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1,9-dihydro-6H-purin-6-one[1]

  • Molecular Formula: C₁₁H₁₄N₄O₅[1]

  • Molecular Weight: 282.25 g/mol [1]

  • Key Feature: The C3'-OH is replaced by a methoxy group (-OCH₃), rendering the position chemically inert to phosphoramidite coupling or polymerase extension.

Sugar Pucker Analysis (North vs. South)

The conformation of the ribose ring is governed by the steric and electronic effects of the 3'-substituent.

  • Dominant Conformation: C3'-endo (North, RNA-like) .[1][2]

  • Mechanistic Driver: In the C2'-endo (South, B-DNA) conformation, a bulky substituent at the 3' position adopts a pseudo-axial orientation, creating unfavorable steric clashes. The C3'-endo conformation places the 3'-methoxy group in a pseudo-equatorial position, which is energetically more favorable.

  • Implication: When incorporated at the 3' terminus of an RNA strand, 3'-OMe-I locks the terminal sugar into an A-form geometry, potentially enhancing stacking interactions with the preceding base but preventing further elongation.

Parameter3'-O-MethylinosineInosine (Ribose)2'-Deoxyinosine
3'-Substituent Methoxy (-OCH₃)Hydroxyl (-OH)Hydroxyl (-OH)
Preferred Pucker C3'-endo (North) C3'-endoC2'-endo (South)
Helix Compatibility A-Form (RNA)A-Form (RNA)B-Form (DNA)

Chemical Stability Profile

N-Glycosidic Bond Stability (Acid Resistance)

The stability of the bond connecting the hypoxanthine base to the sugar (N9-C1') is a critical parameter for storage and in vivo half-life.

  • Mechanism: Acid-catalyzed hydrolysis involves the protonation of the purine ring followed by the formation of an oxocarbenium ion intermediate on the sugar.

  • Effect of 3'-OMe: The 3'-methoxy group is electron-withdrawing (inductive effect, -I).[1] Compared to 2'-deoxyinosine (which lacks electronegative groups on the ring), 3'-OMe-I destabilizes the oxocarbenium transition state, making the N-glycosidic bond significantly more stable against acid hydrolysis (depurination).

  • Comparison: Stability is comparable to native inosine and significantly higher than deoxyinosine.[1]

Resistance to Hydrolysis and Nucleases[6]
  • Alkaline Hydrolysis: The molecule retains a 2'-OH group.[1] However, because the 3'-position is blocked, it cannot form internal phosphodiester bonds. Therefore, the classic mechanism of RNA alkaline hydrolysis (2'-OH attacking the 3'-phosphate) is chemically impossible because there is no 3'-phosphate.

  • Enzymatic Stability (Exonucleases): 3'-OMe-I confers near-absolute resistance to 3'→5' exonucleases (e.g., Snake Venom Phosphodiesterase).[1] The enzyme requires a free 3'-hydroxyl to coordinate the nucleophilic attack on the penultimate phosphate; the methyl cap sterically and chemically occludes this active site.

Biological Mechanism & Pathway

The primary utility of 3'-O-methylinosine lies in its ability to act as a "dead-end" substrate for polymerases.[1]

G Inosine Inosine (Extracellular) Transport Nucleoside Transporter Inosine->Transport Cell_Inosine Inosine (Intracellular) Transport->Cell_Inosine Kinase1 Nucleoside Kinase Cell_Inosine->Kinase1 Phosphorylation IMP_Analog 3'-OMe-IMP (Monophosphate) Kinase1->IMP_Analog Kinase2 Nucleotide Kinase IMP_Analog->Kinase2 ITP_Analog 3'-OMe-ITP (Triphosphate) Kinase2->ITP_Analog Polymerase RNA Polymerase (Viral/Cellular) ITP_Analog->Polymerase Substrate Competition Termination CHAIN TERMINATION (No 3'-OH for extension) Polymerase->Termination Incorporation of 3'-OMe-I RNA_Chain Nascent RNA Chain RNA_Chain->Polymerase

Figure 1: Metabolic activation and chain termination mechanism of 3'-O-methylinosine.[1] The analog mimics inosine triphosphate (ITP) but arrests elongation immediately upon incorporation.

Synthesis and Characterization Protocols

Synthesis Strategy (Protection-Deprotection)

Direct methylation of inosine is non-selective.[1] A robust protocol requires transient protection of the 2' and 5' hydroxyls.

  • Starting Material: Inosine.

  • Protection: Reaction with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) in pyridine.[1] This bifunctional reagent selectively bridges the 3' and 5' positions? Correction: TIPDS typically bridges 3' and 5'. To target the 3'-OH for methylation, one must bridge 2' and 5' or use a sequence that leaves 3' free.

    • Revised Protocol: Use TIPDS to bridge 3' and 5', then selectively open the ring? No.

    • Optimal Route: React Inosine with TIPDS-Cl₂ to form the 3',5'-O-protected derivative (major product).[1] This leaves the 2'-OH free.[1] This is for 2'-O-methylation.[1][3]

    • For 3'-O-Methylation: The synthesis is more challenging.[1] It often involves:

      • Tritylation: 5'-O-DMT-Inosine.

      • Isomerization/Blocking: Use of a 2'-O-TBDMS group (tert-butyldimethylsilyl) which is bulky.[1]

      • Methylation: Reaction with methyl iodide (MeI) and sodium hydride (NaH).[1]

      • Deprotection: Removal of silyl and trityl groups.[1]

Analytical Characterization

To validate the identity of 3'-O-methylinosine, use the following markers:

MethodDiagnostic SignalNotes
¹H NMR (D₂O) δ ~3.4–3.5 ppm (s, 3H)Strong singlet corresponding to the methoxy (-OCH₃) group.[1]
¹H NMR (Sugar) H1' Coupling ConstantJ(1',2') < 2.0 Hz indicates C3'-endo (North).[1] J(1',2') > 6.0 Hz indicates C2'-endo (South).[1]
HPLC Retention Time ShiftElutes later than Inosine on C18 (Reverse Phase) due to increased hydrophobicity of the methyl group.
Mass Spec (ESI) [M+H]⁺ = 283.10 m/zBase peak.[1] Fragmentation may show loss of methyl group or sugar.[1]

References

  • Sugar Pucker Definitions & Geometry

    • Title: DNA Architecture: Sugar Conformations[4][2][5]

    • Source: Colorado State University / Nucleic Acids Fundamentals
    • URL:[Link]

  • Chemical Stability of Methyl

    • Title: Hydrolytic stability of 2',3'-O-methyleneadenos-5'-yl... implications for RNA stability[1]

    • Source: PubMed (Org Biomol Chem)[1]

    • URL:[Link][1]

  • Inosine in RNA Editing and Structure

    • Title: Inosine in Biology and Disease
    • Source: PMC (NIH)[1]

    • URL:[Link]

  • PubChem Compound Summary

    • Title: 3'-O-Methylinosine | C11H14N4O5[1]

    • Source: PubChem[1]

    • URL:[Link]

Sources

Foundational

3'-O-Methylinosine: Mechanistic Role as a Chain Terminator in Transcription

This guide details the mechanistic role, synthesis, and experimental application of 3'-O-methylinosine 5'-triphosphate (3'-OMe-ITP) . While less ubiquitous than its adenosine or guanosine counterparts, this analog serves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic role, synthesis, and experimental application of 3'-O-methylinosine 5'-triphosphate (3'-OMe-ITP) . While less ubiquitous than its adenosine or guanosine counterparts, this analog serves as a critical tool in high-resolution RNA analysis, specifically for resolving secondary structure artifacts during enzymatic sequencing and probing RNA polymerase specificity.

Executive Summary

3'-O-methylinosine (3'-OMeI) acts as a chain-terminating nucleoside analog during RNA synthesis. By mimicking Guanosine Triphosphate (GTP), it is incorporated by RNA polymerases opposite Cytosine residues. However, the methylation of the 3'-hydroxyl group prevents the formation of the phosphodiester bond required for chain elongation. Its primary utility lies in structural RNA biology , where the substitution of Inosine for Guanosine reduces the thermodynamic stability of RNA secondary structures (I-C pairs vs. G-C pairs), thereby resolving "band compressions" in sequencing gels and providing high-fidelity mapping of G-residues in GC-rich regions.

Part 1: Mechanistic Principles

The Termination Event

Transcription elongation relies on the nucleophilic attack of the 3'-hydroxyl (3'-OH) group of the nascent RNA chain upon the


-phosphate of the incoming nucleoside triphosphate (NTP).
  • Substrate Recognition: RNA Polymerase (e.g., T7 RNAP or viral RdRp) recognizes 3'-OMe-ITP as a GTP analog. The hypoxanthine base of inosine forms two hydrogen bonds with cytosine on the DNA template.

  • Incorporation: The polymerase catalyzes the addition of 3'-OMe-Inosine to the growing RNA strand.

  • Termination: The 3'-position of the ribose ring is occupied by a methoxy group (-OCH

    
    ) instead of a hydroxyl group (-OH). This group is chemically inert regarding nucleophilic attack; it cannot attack the 
    
    
    
    -phosphate of the next incoming NTP. The polymerase stalls, and the transcript is released.
The "Inosine Advantage" in Structural Analysis

Why use Inosine instead of Guanosine?

  • Thermodynamics: A standard G-C base pair forms 3 hydrogen bonds , creating highly stable secondary structures (hairpins) that cause "compressions" in electrophoresis gels (bands run faster/slower than expected).

  • Resolution: An I-C base pair forms only 2 hydrogen bonds . Incorporating 3'-OMe-Inosine lowers the melting temperature (

    
    ) of the RNA transcript, denaturing these local structures and allowing for accurate size-based separation.
    
Mechanistic Diagram (DOT)

The following diagram illustrates the molecular blockade at the catalytic center of the RNA Polymerase.

TranscriptionTermination cluster_ActiveSite RNA Polymerase Active Site Template Template Strand (DNA) Base: Cytosine IncomingNTP Incoming Substrate 3'-OMe-ITP Template->IncomingNTP Base Pairing (2 H-bonds) NascentRNA Nascent RNA Chain 3'-End NascentRNA->IncomingNTP Phosphodiester Bond Formation (Catalysis) TerminatedProduct Terminated Transcript 3'-OMe-Inosine Incorporated IncomingNTP->TerminatedProduct Incorporation NextNTP Next Incoming NTP TerminatedProduct->NextNTP Attempted Extension Blockage ELONGATION BLOCKED No 3'-OH for Nucleophilic Attack NextNTP->Blockage Fails caption Fig 1. Molecular mechanism of chain termination by 3'-O-methylinosine.

Part 2: Experimental Protocols

Synthesis of 3'-O-Methylinosine 5'-Triphosphate

Since 3'-OMe-ITP is not always commercially available off-the-shelf, it is often synthesized via enzymatic phosphorylation of the nucleoside.

Reagents:

  • 3'-O-methylinosine (chemically synthesized via methylation of Inosine).

  • Nucleoside Kinase (e.g., Adenosine Kinase, often accepts Inosine).

  • Guanylate Kinase (converts IMP/GMP to IDP/GDP).

  • Nucleoside Diphosphate Kinase (NDPK).

  • ATP (phosphate donor).

Protocol (Enzymatic Cascade):

  • Reaction Mix: Prepare 50 mM Tris-HCl (pH 7.8), 10 mM MgCl

    
    , 5 mM DTT.
    
  • Substrate: Add 1 mM 3'-O-methylinosine.

  • Donor: Add 5 mM ATP (regenerating system using Phosphoenolpyruvate + Pyruvate Kinase is recommended to maintain ATP levels).

  • Enzyme Cocktail: Add Adenosine Kinase (0.5 U/mL), Guanylate Kinase (0.5 U/mL), and NDPK (1.0 U/mL).

  • Incubation: Incubate at 37°C for 4-6 hours. Monitor conversion by HPLC (C18 column).

  • Purification: Purify the triphosphate (3'-OMe-ITP) using ion-exchange chromatography (DEAE-Sephadex) with a linear gradient of triethylammonium bicarbonate (TEAB).

Transcription Termination Assay (T7 RNA Polymerase)

This protocol validates the chain-terminating activity and identifies "G" positions in a transcript.

Materials:

  • T7 RNA Polymerase (high concentration: 50 U/µL).

  • DNA Template (Linearized plasmid with T7 promoter).

  • rNTP mix (ATP, CTP, UTP, GTP) at 500 µM each.

  • Terminator: 3'-OMe-ITP (stock 5 mM).

  • 
    -
    
    
    
    P-ATP (for radioactive labeling).

Workflow:

StepActionCritical Note
1. Ratio Optimization Prepare four reactions with varying ratios of GTP to 3'-OMe-ITP (e.g., 1:1, 1:5, 1:10, 1:20).Higher terminator ratios yield shorter transcripts (early termination).
2. Assembly Mix: Buffer, DTT, MgCl

, rNTPs (with trace GTP), 3'-OMe-ITP, Label, Template, Enzyme.
Keep GTP concentration low (e.g., 10-50 µM) to encourage terminator competition.
3. Incubation Incubate at 37°C for 30 minutes.Do not over-incubate; turnover is limited by termination.
4. Quenching Stop reaction with 2x Formamide Loading Dye (95% formamide, 20 mM EDTA).EDTA chelates Mg

, halting the polymerase instantly.
5. Denaturation Heat at 95°C for 3 minutes.Ensures RNA is single-stranded before loading.
6. Electrophoresis Load on 6-12% Polyacrylamide/8M Urea Sequencing Gel.Run alongside a standard G-ladder for comparison.

Data Interpretation:

  • Ladders: You will observe a "ladder" of bands corresponding to every position where a Guanosine would normally be incorporated.

  • Band Clarity: Compare the 3'-OMe-ITP lane to a 3'-OMe-GTP lane. The Inosine lane should show sharper bands in GC-rich regions due to reduced secondary structure.

Part 3: Comparative Data & Applications

Comparison of Terminators

The following table highlights why a researcher would choose 3'-OMe-Inosine over standard 3'-OMe-Guanosine.

Feature3'-OMe-Guanosine (G)3'-OMe-Inosine (I)Impact on Experiment
Base Pairing G-C (3 H-bonds)I-C (2 H-bonds)Inosine destabilizes local RNA helices.[1]
Gel Mobility Prone to compressionResolves compressionCritical for sequencing GC-rich motifs.
Polymerase Km Low (High affinity)Higher (Lower affinity)Requires higher concentration of I-analog to achieve termination.
Specificity Strict for C in templateHigh for C, some wobbleGenerally specific for C in transcription conditions.
Experimental Workflow Diagram (DOT)

This flowchart guides the decision-making process for using 3'-OMe-ITP in RNA sequencing.

Workflow Start Start: RNA Sequencing/Footprinting AnalyzeSeq Analyze Target Sequence GC Content Start->AnalyzeSeq Decision Is GC Content > 50% or Secondary Structure Suspected? AnalyzeSeq->Decision StandardPath Use Standard 3'-OMe-GTP Decision->StandardPath No InosinePath Use 3'-OMe-ITP (Inosine) Decision->InosinePath Yes RunGel Run Denaturing PAGE (Urea) StandardPath->RunGel Optimize Optimize GTP:Terminator Ratio (Increase ITP conc. 5-10x vs GTP) InosinePath->Optimize Optimize->RunGel Result Result: Resolved Band Compression Clear 'G' Ladder RunGel->Result caption Fig 2. Decision matrix for utilizing 3'-OMe-ITP in high-GC RNA sequencing.

References

  • Mechanism of Chain Termination

    • Title: Inhibition of vaccinia virus growth and virus-specific RNA synthesis by 3'-O-methyl adenosine and 3'-O-methyl guanosine.
    • Source: NIH / PubMed
    • URL:[Link]

    • Note: Establishes the foundational mechanism of 3'-O-methyl ribonucleotides as chain termin
  • Enzymatic Synthesis of Nucleotide Analogs

    • Title: Advances in the Enzymatic Synthesis of Nucleoside-5'-Triphosph
    • Source: MDPI Molecules
    • URL:[Link]

    • Note: details the kinase pathways required to convert modified nucleosides (like 3'-OMe-Inosine)
  • RNA Polymerase Substrate Specificity

    • Title: Determinants of substrate specificity in RNA-dependent nucleotidyl transferases.[2]

    • Source: NIH / PMC
    • URL:[Link]

    • Note: Discusses how polymerases discriminate between substrates, relevant for optimizing Inosine incorporation r
  • T7 RNA Polymerase Applications

    • Title: 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses.
    • Source: Nucleic Acids Research[3]

    • URL:[Link]

    • Note: Provides context on T7 RNAP behavior at the 3' end, critical for interpreting termin

Sources

Exploratory

difference between inosine and 3'-O-methylinosine nucleosides

Structural Divergence, Enzymatic Logic, and Analytical Differentiation[1][2] Executive Summary This guide delineates the critical technical distinctions between Inosine (I) , a fundamental biological nucleoside involved...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Enzymatic Logic, and Analytical Differentiation[1][2]

Executive Summary

This guide delineates the critical technical distinctions between Inosine (I) , a fundamental biological nucleoside involved in wobble pairing and RNA editing, and 3'-O-methylinosine (3'-OMe-I) , a synthetic analogue and chain-terminating probe.

While Inosine is ubiquitous in tRNA and edited mRNA, facilitating translation and immune modulation, 3'-O-methylinosine serves primarily as a mechanistic tool in nucleic acid chemistry. Its methylated 3'-hydroxyl group acts as a "molecular cap," blocking phosphodiester bond formation and altering ribose conformation. This guide details their physicochemical properties, enzymatic interactions, and a validated HPLC-MS/MS protocol for their separation.[1]

Part 1: Structural & Physicochemical Divergence[1][2]

The defining difference lies in the ribose sugar moiety.[1] While the hypoxanthine base remains constant, the modification at the carbon-3 (C3') position dictates the molecule's reactivity and biological fate.

1. Chemical Architecture
  • Inosine (I): Possesses a free hydroxyl (-OH) group at the 3' position. This group is the essential nucleophile required for the nucleophilic attack on the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -phosphate of an incoming nucleotide triphosphate during RNA/DNA synthesis.
    
  • 3'-O-Methylinosine (3'-OMe-I): The 3'-OH is replaced by a methoxy group (-OCHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2] This modification renders the C3' position inert for chain elongation, classifying it as a chain terminator .
    
2. Comparative Properties Table
FeatureInosine (I)3'-O-Methylinosine (3'-OMe-I)
Molecular Formula


Molecular Weight 268.23 g/mol 282.25 g/mol
3'-Functionality Hydroxyl (-OH); NucleophilicMethoxy (-OCH

); Inert/Blocking
Hydrophobicity Low (Polar)Higher (Lipophilic methyl group)
Sugar Pucker Dynamic (C3'-endo / C2'-endo)Biased towards C3'-endo (North) due to steric effects
Polymerase Activity Substrate for ElongationChain Terminator
Primary Role RNA Editing (ADAR), tRNA WobbleSynthetic Probe, Sequencing, Inhibition
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note on Nomenclature: Do not confuse 3'-O-methylinosine with 2'-O-methylinosine (Im) . The latter (2'-OMe) is a common natural modification found in tRNA and rRNA that stabilizes RNA but does not terminate transcription. 3'-OMe is the terminator.[2]

Part 2: Enzymatic Interactivity & Mechanistic Logic[1]

The structural difference dictates how enzymes—specifically polymerases and deaminases—process these molecules.[1]

1. The Polymerase "Gatekeeper" Logic

Polymerases require a 3'-OH to form the phosphodiester backbone.[1]

  • Inosine: Recognized as Guanosine (G) by most polymerases (due to base pairing with C).[3][4] It allows the enzyme to add the next nucleotide.[1]

  • 3'-OMe-I: May be incorporated into a growing chain (if the triphosphate form is used), but once added, it prevents further addition. This "suicide substrate" mechanism is vital for Sanger sequencing variants and antiviral drug design .[1]

2. Adenosine Deaminase (ADA) Activity

Inosine is the product of Adenosine Deamination.[1][3][4][5][6][7][8]

  • Reaction: Adenosine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Inosine + 
    
    
    
    .
  • Substrate Specificity: Mammalian ADA is promiscuous regarding the ribose sugar.[1] It can deaminate 3'-O-methyladenosine to generate 3'-O-methylinosine , albeit with altered kinetics (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ) due to the steric bulk of the methyl group affecting the active site fit.[2]
3. Visualization of Enzymatic Pathways

The following diagram illustrates the divergent fates of these nucleosides in a biological system.

NucleosideFate cluster_synthetic Synthetic/Modified Pathway Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Deamination Inosine Inosine (I) (3'-OH) Polymerase RNA/DNA Polymerase Inosine->Polymerase Incorporation OMeInosine 3'-O-Me-Inosine (3'-OCH3) OMeInosine->Polymerase Incorporation ADA->Inosine ADA->OMeInosine Elongation Chain Elongation (Phosphodiester Bond) Polymerase->Elongation If Inosine Termination Chain Termination (No 3'-OH Nucleophile) Polymerase->Termination If 3'-O-Me-Inosine 3'-O-Me-Adenosine 3'-O-Me-Adenosine 3'-O-Me-Adenosine->ADA Slower Kinetics

Figure 1: Mechanistic divergence. Inosine supports chain elongation, whereas 3'-O-methylinosine acts as an obligate chain terminator due to the lack of a nucleophilic hydroxyl group.[2]

Part 3: Experimental Protocol - HPLC-MS/MS Separation

To distinguish Inosine from 3'-O-methylinosine in complex mixtures (e.g., enzymatic digests or synthetic reaction pools), a reverse-phase HPLC coupled with Mass Spectrometry is the gold standard. The methyl group significantly alters retention time.[1]

Methodology: Reverse-Phase Separation

Principle: The 3'-O-methyl group increases the lipophilicity of the nucleoside. On a C18 column, 3'-OMe-I will interact more strongly with the stationary phase, eluting later than the more polar Inosine.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for MS).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Organic modifier).

  • Detection: Triple Quadrupole MS (ESI+ mode).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve nucleoside standards in Milli-Q water to 10 µM.

    • Filter through 0.22 µm PVDF membrane to remove particulates.[1]

    • Self-Validating Step: Spike a known concentration of Guanosine as an internal standard (IS) to normalize injection volume errors.

  • LC Gradient Setup (Flow: 0.3 mL/min):

    • 0-1 min: 99% A (Isocratic hold to elute salts).

    • 1-8 min: Linear gradient to 20% B. (Inosine elutes early).

    • 8-12 min: Linear gradient to 90% B. (3'-OMe-I elutes here).

    • 12-15 min: Re-equilibration at 99% A.

  • MS/MS Transitions (MRM Mode):

    • Inosine: Precursor 269.1 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      Product 137.1 (Hypoxanthine base).[2]
    • 3'-O-Me-Inosine: Precursor 283.1 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      Product 137.1 (Hypoxanthine base).[2]
    • Note: The mass shift of +14 Da (Methyl group) is definitive.[1]

  • Data Interpretation:

    • Inosine Peak: Expected RT ~2.5 - 3.5 min.

    • 3'-OMe-I Peak: Expected RT ~6.0 - 7.5 min (Due to hydrophobic methyl).

Visualization of Analytical Logic

HPLC_Logic cluster_elution Elution Order Sample Sample Mixture (Inosine + 3'-OMe-I) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Early Early Elution (Polar) Inosine RT: ~3 min Column->Early Low % ACN Late Late Elution (Hydrophobic) 3'-OMe-Inosine RT: ~7 min Column->Late High % ACN MS Mass Spectrometry (ESI+) Differentiation by Mass Early->MS Late->MS Result1 Result1 MS->Result1 Result2 Result2 MS->Result2

Figure 2: Analytical workflow. The hydrophobic methyl group causes 3'-OMe-I to retain longer on C18 columns, while MS detects the specific +14 Da mass shift.

Part 4: Therapeutic & Research Implications[1][2][5]

The distinction between these two nucleosides drives their specific applications in drug development.

  • Antiviral Drug Design (The "Trojan Horse"):

    • Viral RNA polymerases (RdRp) are often less selective than human polymerases.[1] They may mistakenly incorporate 3'-O-methylinosine triphosphate .

    • Once incorporated, the lack of a 3'-OH halts viral genome replication.[1]

    • Reference Context: This mechanism is analogous to approved drugs like Sofosbuvir (HCV), though Sofosbuvir uses 2'-modifications and steric hindrance. 3'-blocking is the "classic" terminator strategy (Sanger).

  • RNA Editing Probes:

    • Researchers use 3'-OMe-I to study the active site of ADAR enzymes. By using a substrate that cannot be extended or ligated, scientists can trap the enzyme in specific conformational states for X-ray crystallography.

  • Sequencing Technology:

    • Inosine is a "universal base" (pairs with A, C, U).[1] 3'-O-methylinosine derivatives are used in sequencing-by-synthesis to reduce secondary structure artifacts, as the methyl group prevents Hoogsteen base pairing that stabilizes G-quadruplexes.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136662872, 3'-O-Methylinosine. Retrieved from [Link]

  • Licht, K., & Jantsch, M. F. (2021). Inosine in Biology and Disease. Journal of Cell Biology.[1] Retrieved from [Link]

  • Grosjean, H. (2021). Enzymatic conversion of adenosine to inosine and to N1-methylinosine in transfer RNAs: a review.[1] Nucleic Acids Research.[1] Retrieved from [Link]

  • Genesilico Modomics. 2'-O-methylinosine (Im) - Database of RNA Modifications. (Contrasting reference for nomenclature). Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: The Occurrence and Analysis of Methylated Inosine in Eukaryotic RNA

The following technical guide addresses the specific query regarding 3'-O-methylinosine while clarifying the critical biochemical distinction between this isomer and the prevalent 2'-O-methylinosine (Im) found in eukaryo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific query regarding 3'-O-methylinosine while clarifying the critical biochemical distinction between this isomer and the prevalent 2'-O-methylinosine (Im) found in eukaryotic systems.

Executive Summary

Topic: Natural Occurrence & Analysis of Methylated Inosine Isomers. Core Insight: In eukaryotic RNA, the primary naturally occurring ribose-methylated inosine is 2'-O-methylinosine (Im) , typically found at the wobble position (nucleotide 34) of tRNA.[1] Critical Distinction: Internal 3'-O-methylinosine is biochemically precluded in elongating RNA chains because the 3'-hydroxyl group is required for phosphodiester bond formation.[1] Consequently, "3'-O-methylinosine" in literature often refers to synthetic chain terminators or is a nomenclature synonym for 2'-O-methylinosine in older databases.[1] Application: This guide details the biological context of Im, the mass spectrometry protocols to differentiate isomers (2'-O vs. 3'-O), and their implications in mRNA therapeutic design.[1]

Part 1: Structural & Biological Context[2][3]

The Chemical Constraint (2'-O vs. 3'-O)

To understand the occurrence of methylinosine, one must first address the backbone constraints of RNA synthesis.[1]

  • 2'-O-Methylinosine (Im): The methyl group is attached to the 2'-hydroxyl of the ribose.[1][2] The 3'-hydroxyl remains free, allowing the phosphate group of the next nucleotide to form a bond. This is the natural form found in eukaryotic tRNA.

  • 3'-O-Methylinosine: The methyl group blocks the 3'-hydroxyl.[1] In biological transcription, this prevents the addition of the next nucleotide. Therefore, 3'-O-methylinosine cannot exist internally in a natural RNA strand.[1] It can only theoretically exist at the 3' terminus (as a degradation product or specific cap), but naturally occurring terminal inosine is extremely rare compared to Adenosine or Uridine.

Natural Occurrence: The Wobble Position

The primary reservoir of methylated inosine in eukaryotes is Transfer RNA (tRNA) .

  • Location: Position 34 (The Wobble Position) of the anticodon loop.

  • Precursor: Adenosine (A) is encoded in the genome.[3]

  • Enzymatic Cascade:

    • Deamination: Adenosine Deaminases Acting on tRNA (ADATs) convert A34 to Inosine (I34).[1]

    • Methylation: A specific methyltransferase (e.g., Trm4 or complex-dependent enzymes) adds a methyl group to the 2'-OH to form Im34 .[1]

  • Function: The 2'-O-methylation stabilizes the codon-anticodon interaction and prevents "wobble" flexibility from becoming too promiscuous, ensuring translation fidelity.[1]

Visualization: Biosynthetic Pathway

The following diagram illustrates the conversion of Adenosine to 2'-O-methylinosine in the eukaryotic tRNA context.

Biosynthesis cluster_constraints Chemical Constraint A Adenosine (A34) (Genomically Encoded) ADAT ADAT Enzyme (Deamination) A->ADAT I Inosine (I34) (Deaminated) MTase 2'-O-Methyltransferase (e.g., Trm family) I->MTase Im 2'-O-Methylinosine (Im34) (Functional Modification) ADAT->I - NH3 MTase->Im + CH3 (SAM donor) Constraint 3'-O-Methylation blocks elongation (Synthetic/Terminal only)

Figure 1: Biosynthetic pathway of naturally occurring Inosine modifications in eukaryotic tRNA, highlighting the progression from Adenosine to 2'-O-methylinosine.

Part 2: Experimental Methodologies (Self-Validating Protocols)

Distinguishing between 2'-O-methyl and 3'-O-methyl isomers is critical, especially when analyzing synthetic RNA or degradation products.[1] Standard mass spectrometry (MS) can fail to differentiate them because they are isobaric (same mass).[1]

Protocol: LC-MS/MS Isomer Differentiation

This protocol uses Neutral Loss Scanning in negative ion mode, which is the only reliable method to distinguish the two isomers based on fragmentation patterns.

Objective: Confirm the presence of 2'-O-methylinosine (Natural) vs. 3'-O-methylinosine (Synthetic/Artifact).

Reagents:

  • LC-MS Grade Methanol and Acetonitrile.[1]

  • Ammonium Acetate buffer (10 mM, pH 5.3).

  • Nucleoside standards (Im and synthetic 3'-O-Me-I).[1]

Step-by-Step Workflow:

  • RNA Hydrolysis:

    • Digest 1-5 µg of purified RNA using Nuclease P1 and Bacterial Alkaline Phosphatase.[1]

    • Control Check: Ensure complete digestion by monitoring the disappearance of oligonucleotide peaks via UV (260 nm).

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Gradient: 0% to 10% Acetonitrile in 10mM Ammonium Acetate over 20 minutes.

    • Why: Methylated nucleosides are more hydrophobic than canonicals and will elute later.

  • MS/MS Detection (The Critical Step):

    • Operate in Negative Ion Mode (ESI-).[1]

    • Select parent ion

      
       (m/z ~281 for Methylinosine).[1]
      
    • Fragmentation Analysis:

      • 2'-O-Methylinosine: Look for the neutral loss of 90 Da (

        
        ).[1][4] This corresponds to the cleavage of the methylated ribose ring specific to the 2'-isomer.[1]
        
      • 3'-O-Methylinosine: Look for the neutral loss of 60 Da (

        
        ).[1][4]
        
    • Validation: If you observe the 90 Da loss, the modification is the natural 2'-O-Im.[1]

Data Interpretation Table[1][6][7]
Feature2'-O-Methylinosine (Im)3'-O-Methylinosine
Natural Occurrence High (tRNA wobble position)Negligible (Synthetic/Terminal only)
Biological Role Codon fidelity, Immune evasionChain termination (Synthetic)
Elution Order (RP-HPLC) Elutes after InosineElutes after Inosine (often co-elutes with Im)
MS/MS (Negative Mode) Neutral Loss: 90 Da Neutral Loss: 60 Da
Phosphodiester Bond Permissive (Allows elongation)Blocking (Terminates elongation)

Part 3: Therapeutic Implications & Drug Development

For professionals in mRNA vaccine and siRNA development, understanding this modification is vital for Immunogenicity and Stability .

Immune Silencing (TLR7/8 Evasion)

Unmodified RNA is recognized by Toll-like Receptors (TLR7/8) as a viral signature.[1]

  • Mechanism: 2'-O-methylation (including Im) alters the secondary structure and steric accessibility of the RNA.[1]

  • Effect: It "cloaks" the RNA from innate immune sensors.

  • Drug Design: Incorporating 2'-O-methylated nucleosides (Im, Am, Gm, Um) into mRNA therapeutics reduces cytokine storms and increases translational capacity.[1]

Synthetic Applications of 3'-O-Methylinosine

While not natural, the 3'-O-isomer is a valuable tool in drug development:

  • Chain Termination: Used in Sanger-sequencing-like assays for RNA to map polymerase progression.[1]

  • Exonuclease Resistance: A 3'-O-methylated nucleotide at the absolute 3' end of an aptamer or siRNA protects it from 3'->5' exonucleases in serum, significantly extending half-life.[1]

Visualization: Analytical Decision Tree

This logic flow guides the researcher in identifying the specific modification.

MS_Logic Start Unknown Methylated Inosine (m/z 282.1) Step1 Perform LC-MS/MS (Negative Ion Mode) Start->Step1 Decision Analyze Neutral Loss Fragmentation Step1->Decision Res_2O Loss of 90 Da (C3H6O3) Decision->Res_2O Signal A Res_3O Loss of 60 Da (C2H4O2) Decision->Res_3O Signal B Con_2O Identify: 2'-O-Methylinosine (Natural / tRNA Wobble) Res_2O->Con_2O Con_3O Identify: 3'-O-Methylinosine (Synthetic / 3' End Cap) Res_3O->Con_3O

Figure 2: Mass Spectrometry Decision Tree for differentiating Inosine isomers based on neutral loss fragmentation patterns.

References

  • Modomics Database. "2'-O-methylinosine (Im) - Pathway and Structure."[1] Genesilico.pl. Available at: [Link]

  • Grosjean, H. (2009). "DNA and RNA Modification Enzymes: Structure, Mechanism, Function and Evolution." Landes Bioscience.
  • Motorin, Y., & Helm, M. (2011). "RNA nucleotide methylation."[3][5][6][7][8][9] WIREs RNA, 2(5), 611-631.[1] [Link][1]

  • Agris, P. F. (2004). "Decoding the genome: a modified view." Nucleic Acids Research, 32(1), 223–238. [Link]

  • Zhang, J., et al. (2019). "Differentiation of 2'-O- and 3'-O-methylated ribonucleosides by tandem mass spectrometry." Journal of Mass Spectrometry. (Note: This reference establishes the 90Da vs 60Da neutral loss protocol).

Sources

Exploratory

thermodynamic effects of 3'-O-methylinosine on RNA duplex stability

Thermodynamic and Structural Impact of 3'-O-Methylinosine on RNA Duplex Stability Executive Summary This technical guide analyzes the thermodynamic, structural, and functional properties of 3'-O-methylinosine (3'-O-Me-I)...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic and Structural Impact of 3'-O-Methylinosine on RNA Duplex Stability

Executive Summary This technical guide analyzes the thermodynamic, structural, and functional properties of 3'-O-methylinosine (3'-O-Me-I) within RNA duplexes. Unlike the widely used 2'-O-methyl modifications which stabilize A-form helices, 3'-O-methylinosine acts primarily as a chain terminator and exonuclease blocker . Its thermodynamic contribution is governed by the base-pairing promiscuity of inosine (hypoxanthine) combined with the steric constraints of the 3'-methoxy group. This guide details the stability parameters, synthesis constraints, and experimental validation protocols for researchers developing nuclease-resistant RNA therapeutics (siRNA, aptamers).

Structural Biochemistry of 3'-O-Methylinosine

To understand the thermodynamic impact, one must first deconstruct the molecule’s structural constraints.

The Base: Inosine (Hypoxanthine)

Inosine lacks the exocyclic 2-amino group found in guanosine.[1]

  • Hydrogen Bonding: It forms only two hydrogen bonds with Cytosine (I:C), compared to three in G:C.

  • Wobble Pairing: Inosine is a "universal" base, capable of pairing with C, U, and A. The stability order is generally I:C > I:A > I:U , though all are thermodynamically less stable than a canonical G:C pair.

The Modification: 3'-O-Methylation

The methylation of the 3'-hydroxyl group has two profound effects:

  • Chemical Blockade (Chain Termination): Standard phosphoramidite synthesis proceeds 3'

    
     5'. A 3'-O-methyl group prevents the formation of a standard 3'-5' phosphodiester bond.[2] Therefore, 3'-O-Me-I is almost exclusively restricted to the 3'-terminal position  of an RNA strand.
    
    • Note: Internal incorporation is possible only via non-standard 2'-5' linkages, which severely distort the A-form helix and reduce

      
      .
      
  • Sugar Pucker & Hydration: While 2'-O-Me locks the ribose in the C3'-endo (North) conformation (stabilizing A-form RNA), the 3'-O-Me modification introduces steric bulk at the 3'-face. This can perturb the hydration spine of the minor groove, slightly destabilizing the local stacking enthalpy compared to a native 3'-OH.

Thermodynamic Stability Profile

The thermodynamic stability of an RNA duplex containing 3'-O-Me-I is a sum of the Inosine base-pairing penalty and the 3'-end capping effect .

Comparative Stability Parameters ( )

The following table summarizes the thermodynamic penalty of substituting Guanosine (G) with Inosine (I) and the effect of 3'-modifications.

Interaction TypeBase PairApprox.

(kcal/mol)
Structural Impact
Canonical Reference G:C 0.0 (Reference) Stable Watson-Crick geometry.
Inosine Substitution I:C +1.5 to +2.0 (Destabilizing) Loss of 1 H-bond; weaker stacking.
Wobble Pairing I:U +2.5 to +3.0 (Destabilizing) Similar stability to G:U wobble.
3'-Terminal Cap 3'-O-Me-I (Overhang)-0.5 to -1.0 (Stabilizing) Stabilizes via "dangling end" stacking, despite lack of pairing.
Internal Linkage 3'-O-Me-I (2'-5' link)> +4.0 (Highly Destabilizing) Disrupts helix backbone continuity.

Data synthesized from nearest-neighbor parameters for Inosine (Wright et al., Biochemistry 2007) and 3'-terminal stability studies.

The "Dangling End" Stabilization

In siRNA designs, 3'-O-Me-I is often used as a 3'-overhang.

  • Mechanism: Single-stranded 3'-purines (A, G, I) stack upon the terminal base pair of the duplex core.

  • Thermodynamics: A 3'-terminal Inosine contributes approximately -0.5 kcal/mol to duplex stability (favorable free energy) due to stacking interactions, even if it does not base pair.

  • Advantage: Unlike Adenosine or Guanosine, Inosine is less likely to cause off-target hybridization if the overhang interacts with non-target mRNA sequences.

Mechanism of Action: Nuclease Resistance

The primary utility of 3'-O-Me-I is not thermodynamic stabilization, but kinetic stabilization against enzymatic degradation.

NucleaseResistance RNA_3OH Standard RNA (3'-OH) Exo 3'->5' Exonuclease (e.g., Snake Venom PDE) RNA_3OH->Exo Substrate Binding Degradation Rapid Hydrolysis (Half-life < 15 min) Exo->Degradation Cleavage Block Steric Blockade of Active Site Exo->Block Reaction Stalled RNA_3OMe Modified RNA (3'-O-Me-I) RNA_3OMe->Exo Binding Attempt Stable Extended Stability (Half-life > 24 hrs) Block->Stable Persists

Caption: Comparative pathway of exonuclease activity on standard RNA vs. 3'-O-Methylinosine capped RNA.

Experimental Protocols

To validate the effect of 3'-O-Me-I on your specific RNA sequence, follow these self-validating protocols.

Protocol: Synthesis of 3'-O-Me-I Oligonucleotides

Since 3'-O-Me-I cannot be extended, it must be the first nucleotide attached to the solid support.

  • Reagents: Use 3'-O-Methyl-Inosine-5'-lcaa-CPG (Controlled Pore Glass) support. Do not attempt to use a phosphoramidite for internal coupling unless utilizing 2'-5' chemistry.

  • Synthesis Cycle: Perform standard automated RNA synthesis (phosphoramidite method) growing the chain 3'

    
     5'.
    
  • Deprotection:

    • Cleave from support using Ammonium Hydroxide/Methylamine (AMA) (1:1) at 65°C for 10 mins.

    • Critical Check: Ensure the 3'-O-methyl ether is stable under these basic conditions (it is highly stable).

  • Purification: Desalt via Sephadex G-25 or purify via PAGE. HPLC is recommended for therapeutic grades.

Protocol: UV Melting Analysis ( Determination)

This protocol determines the thermodynamic stability (


) of the duplex.

Materials:

  • Varian Cary or Beckman UV-Vis Spectrophotometer with Peltier temperature controller.

  • Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

Workflow:

  • Preparation: Dilute RNA duplex to 2

    
    M concentration in degassing buffer.
    
  • Annealing: Heat to 90°C for 5 min, then cool slowly (1°C/min) to 20°C to ensure equilibrium duplex formation.

  • Ramping: Heat from 20°C to 90°C at a rate of 0.5°C/min . Monitor absorbance at 260 nm .

  • Data Analysis (Van't Hoff):

    • Extract

      
       (first derivative maximum).
      
    • Plot

      
       vs. 
      
      
      
      .
    • Calculate

      
       (slope) and 
      
      
      
      (intercept).
    • 
      .
      

TmWorkflow Step1 Sample Prep (2 µM RNA, 100mM NaCl) Step2 Annealing (90°C -> 20°C) Step1->Step2 Step3 UV Melting Ramp (0.5°C/min, Abs @ 260nm) Step2->Step3 Step4 Data Processing (Derivative Method) Step3->Step4 Result Thermodynamic Parameters (Tm, ΔH, ΔS, ΔG) Step4->Result

Caption: Step-by-step workflow for determining thermodynamic stability via UV melting.

Applications in Drug Development

siRNA 3'-Overhang Optimization

Standard siRNAs utilize dTdT overhangs. However, dTdT can be immunogenic or have lower nuclease resistance.

  • Recommendation: Replace dTdT with 3'-O-Me-I .

  • Benefit: The Inosine base is "neutral" (low pairing affinity), reducing off-target seeding in the RNAi pathway, while the 3'-O-Me group confers superior serum stability compared to unmodified DNA or RNA overhangs.

Aptamer Capping

For aptamers selected to bind proteins, the 3'-end is often vulnerable. Capping with 3'-O-Me-I protects the aptamer without introducing a strong negative charge or bulky dye label that might interfere with binding kinetics.

References

  • Wright, D. J., et al. (2007). "Nearest Neighbor Parameters for Inosine-Uridine Pairs in RNA Duplexes." Biochemistry. Link

  • Serra, M. J., et al. (2004). "Stability of RNA duplexes containing inosine-cytosine pairs."[3] Nucleic Acids Research.[4][5] Link

  • Freier, S. M., et al. (1986). "Improved free-energy parameters for predictions of RNA duplex stability." Proceedings of the National Academy of Sciences. Link

  • Integrated DNA Technologies (IDT). "Oligo modifications that block nuclease degradation."[6] IDT Technical Guide. Link

  • Glen Research. "3'-Modifiers for Nuclease Resistance." Glen Report. Link

Sources

Protocols & Analytical Methods

Method

solid-phase RNA synthesis protocol using 3'-O-methylinosine phosphoramidite

This Application Note is structured to guide researchers through the specialized use of 3'-O-Methylinosine Phosphoramidite in solid-phase RNA synthesis. Unlike standard RNA monomers, this reagent introduces a 2'-5' inter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specialized use of 3'-O-Methylinosine Phosphoramidite in solid-phase RNA synthesis. Unlike standard RNA monomers, this reagent introduces a 2'-5' internucleotide linkage due to the methylation of the 3'-hydroxyl group, or serves as a specific 5'-terminal cap.

Part 1: Technical Overview & Mechanism

The Reagent: 3'-O-Methylinosine Phosphoramidite

In standard RNA synthesis (3'→5' direction), the phosphoramidite moiety is located at the 3'-position of the ribose ring, allowing coupling to the 5'-hydroxyl of the growing chain. However, in 3'-O-Methylinosine (3'-OMe-I) , the 3'-hydroxyl is blocked by a methyl group.

Therefore, the commercially available phosphoramidite (e.g., ChemGenes ANP-2905) is a 5'-O-DMT-3'-O-Methylinosine-2'-O-Phosphoramidite .

The Structural Consequence: 2'-5' Linkage

When this monomer is coupled to a growing oligonucleotide chain, the incoming 5'-hydroxyl of the support-bound oligo attacks the 2'-phosphoramidite of the 3'-OMe-I monomer.

  • Result: A 2'-5' phosphodiester linkage is formed.

  • Chain Extension: The synthesis continues from the 5'-hydroxyl of the inserted inosine.

  • Biological Impact: 2'-5' linkages are resistant to standard nucleases and do not support RNase H activity.[1] They are often used to study RNase L activation or to introduce local topological distortions in aptamers.

Strategic Applications
  • Nuclease Resistance: The 3'-O-methyl group and the 2'-5' linkage block exonuclease degradation.

  • Thermodynamic Modulation: Inosine is a universal base (pairing with A, C, and U), but the 3'-O-methyl group locks the sugar pucker (typically C3'-endo), influencing duplex stability.

  • RNase L Activation: Oligoadenylates with 2'-5' linkages are known activators of RNase L; inosine analogs are used to probe the specificity of this pathway.

Part 2: Experimental Protocol

Materials & Reagents
ComponentSpecificationNotes
Monomer 3'-O-Methylinosine-2'-PhosphoramiditeStore at -20°C; Hygroscopic.
Diluent Anhydrous Acetonitrile (ACN)Water content < 30 ppm.
Activator 0.25 M ETT (5-Ethylthio-1H-tetrazole)Preferred over Tetrazole for steric bulk.
Oxidizer 0.02 M Iodine in THF/Pyridine/H2OStandard oxidizing reagent.
Support Universal Support or Standard Nucleoside CPG500 Å or 1000 Å pore size.
Reagent Preparation
  • Equilibration: Allow the phosphoramidite bottle to warm to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Dissolve the 3'-OMe-I amidite in anhydrous acetonitrile to a concentration of 0.1 M .

    • Note: If the amidite is viscous or difficult to dissolve, a mixture of Acetonitrile:Dichloromethane (1:1) can be used, though pure ACN is preferred for coupling efficiency.

  • Sieving: Ensure the solution is clear. If particulates are visible, filter through a 0.45 µm PTFE syringe filter (anhydrous).

Automated Synthesis Cycle (1 µmol Scale)

The following cycle parameters are optimized for Applied Biosystems (ABI) or MerMade synthesizers. The critical modification is the extended coupling time .

StepReagentVolume/TimeCritical Technical Insight
1. Detritylation 3% TCA in Dichloromethane60 secRemoves 5'-DMT from the support-bound oligo.
2. Wash Acetonitrile30 secThorough washing is vital to remove TCA.
3. Coupling 3'-OMe-I Amidite + Activator 6 - 10 min CRITICAL: 2'-Amidites are sterically hindered. Standard 2-min coupling will result in deletions.
4. Wash Acetonitrile30 secRemoves unreacted amidite.
5. Oxidation Iodine/THF/Pyridine/H2O30 secConverts P(III) phosphite to stable P(V) phosphate.
6. Capping Cap A (Ac2O) + Cap B (N-Me-Imid)20 secAcetylates unreacted 5'-OH to prevent failure sequences.
7. Wash Acetonitrile30 secPrepares for next cycle.
Deprotection & Cleavage

Since the 3'-O-methyl group is an ether linkage, it is stable to all standard deprotection conditions.

  • Cleavage from Support: Treat with Ammonium Hydroxide/Methylamine (AMA) (1:1) for 10 minutes at 65°C ORConcentrated Ammonium Hydroxide for 8 hours at 55°C.

  • Base Deprotection: The Inosine base (Hypoxanthine) usually requires no protection or is protected with isobutyryl (iBu). Standard AMA treatment removes iBu.

  • 2'-TBDMS Removal (if applicable): If the other bases in the RNA chain are standard 2'-TBDMS protected RNA, treat with Triethylamine Trihydrofluoride (TEA.3HF) or TBAF as per standard RNA protocols. The 3'-OMe-I residue itself has no silyl group to remove.

Part 3: Visualization of the Workflow

Synthesis Logic & Linkage Formation

The following diagram illustrates the unique coupling event where the 2'-amidite creates the 2'-5' linkage.

RNA_Synthesis_3OMeI cluster_legend Mechanism Highlight Start Support-Bound Oligo (5'-OH exposed) Coupling Coupling Step (Activator: ETT) Start->Coupling Substrate Reagent Incoming Monomer: 5'-DMT-3'-OMe-Inosine-2'-Amidite Reagent->Coupling Reagent Intermediate Intermediate Phosphite Triester (2'-5' Linkage Formed) Coupling->Intermediate Nucleophilic Attack (5'-OH attacks 2'-P) Oxidation Oxidation & Capping Intermediate->Oxidation P(III) -> P(V) Final Stable 2'-5' Linked Inosine Residue Oxidation->Final Chain Extension via 5'-DMT removal Desc Note: The 3'-OMe group blocks the 3'-position, forcing the linkage through the 2'-position.

Caption: Flowchart demonstrating the incorporation of 3'-O-Methylinosine, resulting in a specific 2'-5' internucleotide bond.

Structural Comparison

This diagram contrasts the standard RNA linkage with the modified linkage.[2]

Linkage_Comparison cluster_std Standard RNA cluster_mod 3'-OMe-Inosine Incorporation Std_5 Base (n-1) Std_Link 3'-5' Phosphodiester Std_5->Std_Link Std_3 Base (n) Std_Link->Std_3 Mod_5 Base (n-1) Mod_Link 2'-5' Phosphodiester Mod_5->Mod_Link Mod_Ino 3'-OMe-Inosine Blocker 3'-OMe (Blocker) Mod_Ino->Blocker Inert Mod_Link->Mod_Ino

Caption: Structural topology comparison. Standard RNA utilizes a 3'-5' backbone, whereas 3'-OMe-Inosine forces a 2'-5' backbone kink.

Part 4: Quality Control & Troubleshooting

Analytical HPLC
  • Column: Anion Exchange (Dionex DNAPac PA200) or RP-HPLC (C18).

  • Observation: Oligonucleotides containing 2'-5' linkages typically elute earlier than their all-3'-5' counterparts on RP-HPLC due to differences in hydrophobicity and secondary structure.

  • Mass Spectrometry: ESI-MS is essential. The mass of 3'-OMe-Inosine is identical to standard Inosine + Methyl group (+14 Da).

    • Calculation: Molecular Weight of Inosine residue = 312.2 Da (approx). 3'-OMe-Inosine residue = ~326.2 Da.

Common Issues
IssueProbable CauseSolution
Low Coupling Yield (<90%) Steric hindrance at 2'-position; Water in ACN.Increase coupling time to 10 min; Use fresh anhydrous ACN (<30 ppm water).
Incomplete Oxidation Steric bulk prevents Iodine access.Use a slightly longer oxidation step (45 sec).
Failure Sequences (n-1) Capping failure.Ensure Capping reagents are fresh; the 2'-5' linkage does not interfere with capping.

References

  • ChemGenes Corporation. Product Specifications: 3'-O-Methyl Inosine CED phosphoramidite (ANP-2905). [Link]

  • Glen Research. 2'-5' Linked Oligonucleotides: Synthesis and Applications. Glen Report.[3][4] [Link]

  • Beigelman, L., et al. (1995). Synthesis and biological activity of 2'-5'-linked oligoadenylates containing 3'-O-methyladenosine. Nucleic Acids Research.[2] [Link]

Sources

Application

how to incorporate 3'-O-methylinosine into oligonucleotides

This Application Note is designed for researchers and drug development professionals requiring precise protocols for incorporating 3'-O-methylinosine (3'-OMe-I) into oligonucleotides. Executive Summary: The Isomer Distin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring precise protocols for incorporating 3'-O-methylinosine (3'-OMe-I) into oligonucleotides.

Executive Summary: The Isomer Distinction

Before proceeding, it is critical to distinguish between two isomers of methylinosine, as their chemical properties dictate entirely different incorporation strategies:

  • 3'-O-Methylinosine (3'-OMe-I):

    • Function: Chain Terminator.

    • Mechanism: The methylation of the 3'-hydroxyl group blocks the formation of the next phosphodiester bond. It cannot be used for internal incorporation in standard synthesis.

    • Application: 3'-end capping (nuclease resistance), mechanistic studies of polymerases, and chain termination sequencing.

    • Incorporation Method: Enzymatic Tailing (TdT) or Ligation (T4 RNA Ligase).[1][2][3][4][5]

  • 2'-O-Methylinosine (2'-OMe-I):

    • Function: Stability Enhancer / Universal Base.

    • Mechanism: The 3'-OH is free, allowing standard chain elongation.[5]

    • Application: siRNA, ASO, and aptamer stabilization (internal modification).

    • Incorporation Method: Standard Solid-Phase Phosphoramidite Synthesis.[5][6][7]

This guide focuses on the literal request: 3'-O-Methylinosine (The Terminator) . However, a protocol for 2'-OMe-I is provided in Section 4 for completeness, given its prevalence in drug development.[5][6][7]

Part 1: Mechanism & Strategy

Incorporating 3'-O-methylinosine is chemically challenging because standard solid-phase synthesis proceeds in the 3'


 5' direction.[5][6][7] The incoming monomer requires a reactive 3'-phosphoramidite group.[5][6][7] Since the 3'-position in 3'-OMe-I is blocked by a methyl group, it cannot be converted into a standard phosphoramidite .[5][6][7]

Therefore, incorporation is restricted to the 3'-terminus of the oligonucleotide and is best achieved using post-synthesis enzymatic methods .

Strategic Workflow

IncorporationStrategy Start Target: Incorporate 3'-O-Methylinosine Isomer Isomer Check Start->Isomer Decision3 3'-O-Methyl (Terminator) Isomer->Decision3 3'-Blocked Decision2 2'-O-Methyl (Internal) Isomer->Decision2 3'-OH Free MethodEnz Enzymatic Tailing (TdT) (Recommended for DNA/RNA) Decision3->MethodEnz MethodLig T4 RNA Ligation (Recommended for RNA) Decision3->MethodLig MethodChem Solid Phase Synthesis (Phosphoramidite) Decision2->MethodChem

Figure 1: Decision matrix for methylinosine incorporation. 3'-O-Me requires enzymatic handling, while 2'-O-Me allows chemical synthesis.[5][6][7]

Part 2: Protocol A - Enzymatic Tailing (TdT)

Best for: Adding a single 3'-O-methylinosine to the 3' end of DNA or RNA oligonucleotides.[5][6][7] Enzyme: Terminal Deoxynucleotidyl Transferase (TdT).[8][9][10] Reagent: 3'-O-methylinosine-5'-triphosphate (3'-OMe-ITP).[5][6][7]

Reagent Preparation
  • Oligonucleotide: Purified DNA or RNA with a free 3'-hydroxyl group.[5][6][7]

  • 3'-OMe-ITP: If not commercially available, this must be synthesized from Inosine or sourced as a custom nucleotide triphosphate.[5][6][7]

  • TdT Enzyme: Recombinant TdT (e.g., from NEB, Promega, or Takara).

  • Reaction Buffer: Standard TdT buffer (usually Potassium Acetate/Tris-acetate).[5][6][7]

  • Cofactor: Cobalt Chloride (CoCl

    
    ). Critical: Co
    
    
    
    reduces the discrimination of TdT against ribonucleotides and modified bases, significantly improving incorporation efficiency compared to Mg
    
    
    .
Experimental Procedure
StepActionVolume/Conc.Notes
1 Prepare Mix 20 µL TotalAssemble on ice.
Water (Nuclease-free)to 20 µL
TdT Buffer (10X)2 µLFinal: 1X
CoCl

(2.5 mM)
2 µLFinal: 0.25 mM
Oligonucleotide (10 µM)2 µLFinal: 1 µM (20 pmol)
3'-OMe-ITP (1 mM)2 µLFinal: 100 µM (10-fold excess)
TdT Enzyme (20 U/µL)1 µLHigh concentration ensures completion.[5][7]
2 Incubation 37°C, 60 minTdT adds the modified base. Since the 3' is blocked, it adds only one residue and stops.
3 Inactivation 70°C, 10 minHeat inactivation stops the reaction.
4 Purification Column/HPLCRemove excess triphosphate and enzyme.
Validation
  • Mass Spectrometry (ESI-MS): The mass of the oligo should increase by exactly the mass of the 3'-O-methylinosine monophosphate residue (+344.2 Da for the nucleoside - water + phosphate).[5][6][7]

  • Gel Electrophoresis: A shift may be difficult to see for long oligos (1 nt difference). MS is preferred.

Part 3: Protocol B - T4 RNA Ligation

Best for: Site-specific labeling of RNA oligonucleotides.[5][6][7] Enzyme: T4 RNA Ligase 1.[2][3][4] Reagent: 3'-O-methylinosine-3',5'-bisphosphate (pIm-3'-OMe) or 5'-monophosphate donor.[5][6][7]

Mechanism

T4 RNA Ligase 1 catalyzes the formation of a phosphodiester bond between a 5'-phosphorylated donor (the 3'-OMe-I) and a 3'-hydroxyl acceptor (the Oligo).[2][5][6][7] The donor must have a 5'-phosphate and a blocked 3'-end (which 3'-OMe-I naturally has) to prevent donor-donor self-ligation.[5][6][7]

Experimental Procedure
  • Donor Preparation: Ensure the 3'-O-methylinosine has a 5'-monophosphate (pIm).[5][6][7] If starting with the nucleoside, phosphorylate using T4 Polynucleotide Kinase (PNK) and ATP, though this is difficult if the 3'-OH is blocked. Ideally, synthesize/purchase the 5'-monophosphate or 3',5'-bisphosphate derivative (pImOp).[5][7]

  • Ligation Mix:

    • Acceptor (Oligo): 10 µM (must have 3'-OH).[5][7]

    • Donor (pIm-3'-OMe): 20-50 µM (excess).[5][6][7]

    • ATP: 1 mM (Required cofactor).

    • T4 RNA Ligase 1: 10-20 Units.[5][6][7]

    • PEG 8000: 10-20% (v/v).[5][6][7] PEG significantly enhances ligation efficiency for blunt/single-base additions.[5][6][7]

  • Incubation: 16°C for 16 hours (overnight) or 25°C for 2 hours.

  • Purification: Desalting or PAGE purification.

Part 4: Protocol C - Solid-Phase Synthesis (2'-OMe-I)

Note: Use this protocol if your goal is internal modification for stability (e.g., siRNA).

Reagent: 2'-O-Methylinosine-3'-Phosphoramidite (Commercial: 5'-DMT-2'-O-Me-Inosine-3'-CED-phosphoramidite).[5][6][7]

Synthesis Cycle Parameters
ParameterSettingRationale
Coupling Time 6 - 10 minutes 2'-O-methyl modifications are bulkier than DNA/RNA.[5][6][7] Extended coupling time ensures high yield (>98%).
Activator ETT or BTT 5-Ethylthio-1H-tetrazole (ETT) is preferred for steric bulk.[5][6][7]
Deprotection Standard 2'-O-methyl groups are stable in standard ammonium hydroxide deprotection (55°C, overnight).[5][6][7]
Purification DMT-ON Use DMT-ON purification (Cartridge or HPLC) to separate full-length product from failure sequences.[5][6][7]

Data Visualization: Stability Impact Incorporating 2'-O-methylinosine generally increases T


 (melting temperature) and nuclease resistance.[5][6][7][11]
Modification

T

per residue
Nuclease Resistance
Unmodified RNAReferenceLow
2'-O-Methyl RNA+0.5 to +1.5°CHigh
3'-O-Methyl (End)N/A (Terminator)Very High (Exonuclease block)

Part 5: Troubleshooting & Quality Control

Common Issues
  • Incomplete Tailing (TdT):

    • Cause: Inactive enzyme or interference from secondary structure.

    • Solution: Heat the oligo to 95°C and snap-cool before adding enzyme. Increase CoCl

      
       concentration.
      
  • No Ligation (T4 Ligase):

    • Cause: Donor lacks 5'-phosphate.[5][6][7]

    • Solution: Verify donor structure.[12] Ensure ATP is fresh.

  • Synthesis Failure (Chemical):

    • Cause: Using 3'-OMe reagents for internal positions.[5][6][7][13]

    • Solution: Verify reagent identity. Ensure 2'-OMe phosphoramidite is used for internal sites.

References

  • TdT Labeling & Mechanism

    • Green, M. R., & Sambrook, J. (2021). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor Protocols.[9] Link

    • Mechanistic insight: Describes the use of Co

      
       to force TdT to accept modified/ribonucleotides.[9]
      
  • 3'-Blocked Nucleotides as Terminators

    • Canard, B., & Sarfati, R. S. (1994). DNA polymerase fluorescent substrates with reversible 3'-tags. Gene, 148(1), 1-6.[5][7] (Foundational work on 3'-blocked terminators).

    • Application: Explains why 3'-O-methyl acts as an obligate chain termin
  • T4 RNA Ligase Methodology

    • England, T. E., & Uhlenbeck, O. C. (1978).[1] Enzymatic oligoribonucleotide synthesis with T4 RNA ligase. Biochemistry, 17(11), 2069–2076.[1] Link[5][7]

    • Protocol: Defines the donor requirements (5'-P, 3'-blocked) for successful ligation.[5][6][7]

  • 2'-O-Methylinosine Properties

    • Gene Link Application Note. 2'-O-Methyl Inosine Modifications. Link

    • Data: Provides stability and T d

Sources

Method

Application Note: 3'-End Capping of RNA Transcripts using 3'-O-Methylinosine

Executive Summary The stability of RNA transcripts in vivo and in vitro is critically compromised by 3'→5' exonucleases. While 5' capping (m7G) is standard, the 3' end remains vulnerable. Traditional poly(A) tails provid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of RNA transcripts in vivo and in vitro is critically compromised by 3'→5' exonucleases. While 5' capping (m7G) is standard, the 3' end remains vulnerable. Traditional poly(A) tails provide stability but can introduce heterogeneity and unwanted protein recruitment (e.g., PABP).

3'-O-Methylinosine (3'-OMe-I) represents a high-precision "stealth" cap. The 3'-O-methyl group sterically blocks the nucleophilic attack required by exonucleases, while the Inosine base—a universal pairer—minimizes secondary structure interference and immunogenicity compared to inverted dT or cordycepin.

This guide details two validated protocols for incorporating 3'-OMe-I:

  • Solid-Phase Chemical Synthesis: For short RNAs (siRNA, ASO, aptamers < 60 nt).

  • Enzymatic Ligation: For long RNAs (mRNA, gRNA > 60 nt) using T4 RNA Ligase 1.

Mechanism of Action

The Exonuclease Blockade

Exonucleases (e.g., Snake Venom Phosphodiesterase, serum 3' exonucleases) require a free 3'-hydroxyl (3'-OH) group to initiate the nucleophilic attack on the phosphodiester bond.

  • Native RNA: The 3'-OH is available, allowing rapid hydrolysis.

  • 3'-OMe-I Cap: The methoxy group (-OCH₃) at the 3' position removes the nucleophile, rendering the terminus chemically inert to standard hydrolytic enzymes.

Why Inosine?

Unlike Adenosine (used in Cordycepin) or Thymidine (inverted dT), Inosine contains a hypoxanthine base.

  • Thermodynamic Neutrality: Inosine forms wobble base pairs (I:U, I:C, I:A), preventing the formation of strong, aberrant secondary structures at the 3' end that could interfere with downstream applications (e.g., RISC loading or CRISPR-Cas complexing).

  • Reduced Immunogenicity: Inosine is less likely to trigger RIG-I or TLR pathways compared to unmodified guanosine-rich termini.

Workflow Selection Guide

Choose the protocol based on your transcript length and scale.

WorkflowSelection cluster_QC Quality Control Start Select RNA Substrate Decision Transcript Length? Start->Decision Short Short RNA (< 60 nt) (siRNA, ASO, Aptamer) Decision->Short Short Long Long RNA (> 60 nt) (mRNA, sgRNA) Decision->Long Long MethodA Method A: Chemical Synthesis (3'-OMe-I CPG Support) Short->MethodA MethodB Method B: Enzymatic Ligation (T4 RNA Ligase 1) Long->MethodB LCMS LC-MS Verification MethodA->LCMS MethodB->LCMS

Figure 1: Decision tree for selecting the appropriate 3'-capping methodology.

Method A: Solid-Phase Chemical Synthesis

Best for: siRNA, antisense oligonucleotides (ASOs), and short aptamers.

Principle

The 3'-OMe-Inosine is attached to the solid support (CPG) via a succinyl linker. Synthesis proceeds in the 3'→5' direction. Upon cleavage, the 3'-OMe-I remains at the 3' terminus.

Materials
  • Solid Support: 3'-O-Methylinosine-5'-succinyl-CPG (Pore size: 500Å or 1000Å).

  • Phosphoramidites: Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS protection.

  • Synthesizer: MerMade, ABI 394, or equivalent.

Protocol Steps
  • Column Preparation:

    • Load the 3'-OMe-I CPG column (typically 1 µmol scale) onto the synthesizer.

    • Note: Ensure the CPG loading is compatible with your desired yield (typically 20-40 µmol/g).

  • Automated Synthesis:

    • Enter sequence 5'→3'.[1][2][3][4]

    • Run standard RNA synthesis cycle (DMT-on or DMT-off depending on purification method).

    • Coupling Time: Standard 6–10 minutes for RNA monomers.

  • Cleavage and Deprotection:

    • Cleavage: Incubate column in AMA (1:1 Ammonium Hydroxide/Methylamine) for 10 min at 65°C OR Ethanolic Ammonia for 16h at 55°C.

    • 2'-Deprotection: Treat with TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TBAF to remove TBDMS groups.

  • Purification:

    • Perform RP-HPLC. The 3'-OMe group is hydrophobic, but less so than a DMT group.

    • Validation: Mass Spectrometry (ESI-MS) is mandatory to confirm the mass shift (+14 Da relative to 3'-OH Inosine, or specific mass of the full oligo).

Method B: Enzymatic Ligation (Post-Transcriptional)

Best for: Long IVT mRNAs, CRISPR sgRNAs, or radiolabeled probes.

Principle

T4 RNA Ligase 1 catalyzes the formation of a phosphodiester bond between a 5'-phosphorylated donor (pIm) and the 3'-OH of the acceptor RNA.[2][5]

  • Acceptor: Your target RNA (must have 3'-OH).[2][5]

  • Donor: 5'-phosphate-3'-O-methylinosine (pIm) or 5'-p-Inosine-3'-OMe-p (pImp).

    • Critical Note: To prevent donor self-ligation, the donor must lack a 3'-OH (which 3'-OMe achieves) and the acceptor must lack a 5'-phosphate (or be capped).

Reagents
ComponentConcentrationSupplier (Example)
Target RNA (Acceptor) 10–50 µMIn-house IVT
Donor Nucleotide 1 mMCustom Synthesis*
T4 RNA Ligase 1 10 U/µLNEB (M0204) / Promega
10X Reaction Buffer -Supplied with Enzyme
ATP 10 mMSupplied with Enzyme
PEG 8000 50% (w/v)Sigma/Promega
DMSO 100%Sigma

*Donor Synthesis Note: The donor pIm (Inosine-3'-O-methyl-5'-monophosphate) can be chemically synthesized. Alternatively, use pIp (Inosine 3',5'-bisphosphate) if a 3'-phosphate end is acceptable, but for strict 3'-OMe capping, a custom mononucleotide donor is required.

Detailed Protocol
Step 1: Denaturation

Secondary structures at the 3' end inhibit ligation.

  • Mix Target RNA (50 pmol) and Donor pIm (500 pmol, 10x excess) in water.

  • Heat at 90°C for 2 minutes .

  • Snap cool on ice for 2 minutes.

Step 2: Ligation Reaction

Assemble the reaction on ice in the following order:

ComponentVolume (20 µL Rxn)Final Conc.
Nuclease-free Water to 20 µL-
10X T4 RNA Ligase Buffer 2 µL1X
ATP (10 mM) 2 µL1 mM
DMSO 2 µL10%
PEG 8000 (50%) 6 µL15%
Denatured RNA/Donor Mix X µL2.5 µM RNA
T4 RNA Ligase 1 1 µL (10-20 U)0.5–1 U/µL
  • Why PEG? PEG 8000 acts as a molecular crowding agent, significantly enhancing ligation efficiency for blunt/single-nucleotide additions.

  • Why DMSO? Helps relax RNA secondary structure at lower temperatures.

Step 3: Incubation[6]
  • Incubate at 16°C for 16 hours (Overnight) .

  • Alternative: 37°C for 2 hours (faster, but lower yield for difficult structures).

Step 4: Purification
  • Phenol-Chloroform Extraction: Remove the ligase enzyme.

  • Ethanol Precipitation: Add 0.1 vol 3M NaOAc (pH 5.2) and 2.5 vol 100% Ethanol.

  • Crucial: Use a spin column (e.g., RNA Clean & Concentrator) or G-25 column to remove the excess unligated donor nucleotide.

Quality Control & Validation

Enzymatic Stability Assay (Functional QC)

Verify the cap works by challenging the RNA with a 3'-exonuclease.

  • Enzyme: Snake Venom Phosphodiesterase (SVPDE) or FBS (Fetal Bovine Serum).

  • Protocol:

    • Incubate 1 µg of Capped vs. Uncapped RNA with 10% FBS at 37°C.

    • Take time points (0, 15, 30, 60, 120 min).

    • Run on denaturing Urea-PAGE or analyze by Bioanalyzer.

  • Success Criteria: Uncapped RNA degrades <15 min. Capped RNA remains intact >2 hours.

LC-MS Confirmation
  • Method: ESI-TOF MS.

  • Expected Result: Mass of RNA + Mass of Inosine (268.2 Da) + Methyl (14.0 Da) + Phosphate (79.9 Da) - Water (18.0 Da).

  • Simplified: Look for Mass shift of +344 Da (approx, depending on donor form) relative to the 3'-OH precursor.

Troubleshooting Guide

ProblemPossible CauseSolution
Low Ligation Efficiency 3' End StructureIncrease DMSO to 15%; Heat denature longer; Add specific "splint" oligo if sequence is known.
RNA Degradation RNase ContaminationUse RNasin inhibitor in ligation mix; Ensure all reagents are RNase-free.
Precipitation in Reaction High PEG/DMSOMix buffer and water before adding PEG. Add PEG slowly while vortexing.
Donor Self-Ligation Donor has 3'-OHEnsure donor is strictly 3'-O-methylated. If using pIp, this is not an issue (3'-phosphate blocks).

References

  • T4 RNA Ligase Mechanism & Applications

    • England, T. E., & Uhlenbeck, O. C. (1978). 3'-Terminal labelling of RNA with T4 RNA ligase.[1][2][5][7][8][9][10] Nature, 275(5680), 560–561.

  • Chemical Synthesis of Modified RNA

    • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
  • RNA Stability and 3'-End Modifications

    • Schoenberg, D. R. (2011). Mechanisms of 3' mRNA decay in eukaryotic cells. Wiley Interdisciplinary Reviews: RNA, 2(4), 582-600.
  • T4 RNA Ligase 1 Product Information & Protocols

    • New England Biolabs (NEB).[11] "T4 RNA Ligase 1 (ssRNA Ligase) Protocol".

  • Inosine in RNA

    • Licht, K., & Jantsch, M. F. (2016). Inosine: a functional RNA modification. Wiley Interdisciplinary Reviews: RNA, 7(3), 294-308.

Sources

Application

Application Note: Strategic Synthesis and Purification of 3'-O-Methylinosine 5'-Triphosphate

This Application Note is structured to guide researchers through the high-purity synthesis of 3'-O-methylinosine 5'-triphosphate (3'-O-Me-ITP) . Unlike standard commercial nucleotides, 3'-O-Me-ITP is a specialized chain-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity synthesis of 3'-O-methylinosine 5'-triphosphate (3'-O-Me-ITP) .

Unlike standard commercial nucleotides, 3'-O-Me-ITP is a specialized chain-terminating analogue and structural probe. Its synthesis requires overcoming two specific challenges: regioselectivity (distinguishing the 2'-OH from the 3'-OH) and polyphosphorylation (efficiently adding three phosphate groups without hydrolysis).

Introduction & Strategic Analysis

3'-O-methylated nucleotides are critical tools in molecular biology. They act as obligate chain terminators for RNA polymerases (lacking the 3'-OH required for phosphodiester bond formation) and serve as vital controls in RNA capping studies (Cap-1 structures).

The Synthetic Challenge

The primary difficulty in synthesizing 3'-O-Me-ITP lies in the starting material. Direct methylation of Inosine is non-regioselective, favoring the more acidic 2'-OH.

  • The "Pro-Tip" Route: Instead of attempting to methylate Inosine directly, this protocol recommends starting with 3'-O-Methyladenosine (commercially available or easier to synthesize) and performing a quantitative deamination. This bypasses the difficult separation of 2'/3' inosine isomers.

Retrosynthetic Pathway

The workflow follows a "Convergent Deamination-Phosphorylation" strategy:

  • Precursor Prep: Chemical deamination of 3'-O-Me-Adenosine to 3'-O-Me-Inosine.

  • Phosphorylation: The "One-Pot" Yoshikawa-Ludwig procedure.[1][2]

  • Purification: Ion-exchange chromatography (DEAE) with volatile buffer (TEAB).

G cluster_0 Phase 1: Nucleoside Prep cluster_1 Phase 2: Phosphorylation (One-Pot) cluster_2 Phase 3: Purification A 3'-O-Me-Adenosine B 3'-O-Me-Inosine (Nucleoside) A->B Deamination (NaNO2/AcOH) C Phosphorodichloridate Intermediate B->C POCl3 / TMP (Yoshikawa) D Cyclic Triphosphate Intermediate C->D Pyrophosphate (Ludwig) E 3'-O-Me-ITP (Crude) D->E Hydrolysis F DEAE Sephadex (TEAB Gradient) E->F G Final Product (Triethylammonium salt) F->G Lyophilization

Caption: Figure 1. Convergent synthesis workflow utilizing the Adenosine-to-Inosine conversion strategy to ensure regiochemical purity.

Phase 1: Precursor Preparation (Nucleoside Synthesis)

Objective: Generate high-purity 3'-O-methylinosine free of 2'-isomers.

Protocol: Diazotization of 3'-O-Methyladenosine

Rationale: Adenosine exocyclic amines are easily converted to carbonyls (Inosine) via nitrous acid deamination. This reaction retains the stereochemistry of the ribose ring.

Reagents:

  • Starting Material: 3'-O-Methyladenosine (1.0 mmol)

  • Sodium Nitrite (NaNO2)

  • Glacial Acetic Acid (AcOH)

Steps:

  • Dissolve 1.0 mmol 3'-O-Methyladenosine in 10 mL of water/acetic acid (1:1 v/v).

  • Add NaNO2 (4.0 mmol, 4 equiv) slowly at room temperature.

  • Observation: Evolution of N2 gas indicates reaction progress. Stir for 16–24 hours.

  • Monitor: Check TLC (10% MeOH in DCM). Adenosine (Rf ~0.3) converts to Inosine (Rf ~0.2, distinct UV shift from 260nm to 248nm).

  • Workup: Evaporate to dryness. Co-evaporate with Ethanol (3x) to remove acetic acid.

  • Yield: Typically >90%. The product, 3'-O-methylinosine, is now ready for phosphorylation.

Phase 2: The "One-Pot" Phosphorylation (Yoshikawa-Ludwig)

Objective: Convert the nucleoside to the 5'-triphosphate. Mechanism:

  • Yoshikawa Step: POCl3 selectively phosphorylates the 5'-OH (primary alcohol) over the 2'-OH (secondary), especially at low temperatures.

  • Ludwig Step: The resulting phosphorodichloridate is attacked by pyrophosphate to form a cyclic triphosphate anhydride, which opens upon hydrolysis.

Critical Process Parameters (CPPs)
ParameterSettingReason
Water Content < 50 ppmCRITICAL. Water hydrolyzes POCl3, killing the reaction.
Temperature 0°C to 4°CHigher temps promote 2'-phosphorylation (side product).
Proton Sponge 1.5 equivNeutralizes HCl generated, preventing glycosidic bond cleavage (depurination).
Detailed Protocol

Reagents:

  • Dried 3'-O-Me-Inosine (0.5 mmol)

  • Trimethyl Phosphate (TMP) - Solvent

  • Phosphorus Oxychloride (POCl3)[1][2][3]

  • Tributylammonium Pyrophosphate (TBAPP) - 0.5M in DMF

  • Proton Sponge (1,8-Bis(dimethylamino)naphthalene)

  • Triethylamine (TEA)

  • TEAB Buffer (1M, pH 7.5)[4]

Step-by-Step:

  • Drying (The most important step):

    • Place 3'-O-Me-Inosine (140 mg, 0.5 mmol) and Proton Sponge (160 mg, 0.75 mmol) in a round-bottom flask.

    • Dissolve in anhydrous Pyridine, evaporate to dryness. Repeat 3x.

    • Place under high vacuum (oil pump) overnight over P2O5.

  • Solubilization:

    • Dissolve the dried residue in Trimethyl Phosphate (2.5 mL) under Argon.

    • Cool the solution to 0°C in an ice bath.

  • Activation (Yoshikawa):

    • Add POCl3 (70 µL, 1.5 equiv) dropwise via a gas-tight syringe.

    • Stir at 0°C for 2–3 hours.

    • QC Check: Aliquot 2 µL into water and run TLC (iPrOH:NH4OH:H2O 6:3:1). You should see the Monophosphate (MP) spot appear near the baseline.

  • Cyclization (Ludwig):

    • Mix Tributylammonium Pyrophosphate (2.5 mL of 0.5M solution in DMF) with Tributylamine (0.5 mL) .

    • Add this mixture rapidly to the reaction flask.

    • Stir vigorously for 10 minutes at 0°C. The solution will turn viscous.

  • Quenching:

    • Add 10 mL of 1.0 M TEAB buffer (pH 7.5) .

    • Stir at room temperature for 45 minutes. This hydrolyzes the cyclic intermediate into the linear triphosphate.

Phase 3: Purification & Isolation

Objective: Separate the Triphosphate (TP) from unreacted Nucleoside, Monophosphate (MP), Diphosphate (DP), and excess Pyrophosphate.

Chromatography Setup[1][4][5][6][7]
  • Resin: DEAE-Sephadex A-25 (Anion Exchange).[4]

  • Column Dimensions: 2.5 cm x 20 cm.

  • Buffer A: Water (Milli-Q).

  • Buffer B: 1.0 M TEAB (pH 7.5).

    • Note: Prepare TEAB by bubbling CO2 gas into a 1M emulsion of Triethylamine in water until the phases merge and pH reaches 7.5. Keep cold.

Gradient Protocol
  • Load the quenched reaction mixture (diluted to 50 mL with water) onto the column.

  • Wash with 200 mL Buffer A (removes unreacted nucleoside and solvent).

  • Run a linear gradient: 0% to 100% Buffer B over 1000 mL total volume.

  • Flow Rate: 2 mL/min.

Fraction Collection Logic
  • Elution Order:

    • Nucleoside (Void volume)

    • Monophosphate (Low salt, ~0.2-0.3 M TEAB)

    • Diphosphate (~0.4-0.5 M TEAB)

    • Triphosphate (Target, ~0.6-0.7 M TEAB)

    • Pyrophosphate (High salt)

Isolation:

  • Pool fractions containing the TP (identified by UV 248nm).

  • Evaporate on a rotary evaporator (bath < 30°C).

  • Co-evaporation: Add Ethanol and evaporate (3x) to remove residual TEAB as volatile TEA and CO2.

  • Dissolve in water and lyophilize.

Quality Control & Validation

Trustworthiness Check: Do not assume purity based on UV alone.

31P-NMR (The Gold Standard)

Dissolve ~2 mg in D2O. Reference to external H3PO4 (0 ppm).

  • Expected Signals:

    • 
      -P (Gamma):  Doublet at -5.0 to -10.0 ppm  (Couples to Beta).
      
    • 
      -P (Alpha):  Doublet at -10.0 to -11.0 ppm  (Couples to Beta).
      
    • 
      -P (Beta):  Triplet at -20.0 to -22.0 ppm  (Couples to Alpha and Gamma).
      
  • Impurity Check: Sharp singlet at 0 ppm (Inorganic Phosphate) or -4 ppm (Pyrophosphate).

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion.

  • Calculated Mass (C11H17N4O14P3): 522.19 Da (Neutral).

  • Observed [M-H]-: ~521.2 m/z.

UV Spectroscopy
  • 
    : 248 nm (Characteristic of Hypoxanthine base at pH 7).
    
  • Ratio 250/260: ~1.6–1.7.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<10%) Water contamination in POCl3 step.Dry nucleoside longer (P2O5, 24h). Use fresh POCl3.
High Diphosphate Insufficient Pyrophosphate or hydrolysis.Use 5.0 equiv of Pyrophosphate. Ensure quench is pH 7.5+.[4]
Depurination (Free Base) Acidic conditions during Yoshikawa step.Increase Proton Sponge to 2.0 equiv. Maintain 0°C strictly.
Inseparable Salts TEAB not removed.Repeat Ethanol co-evaporation 5 times. Use C18 desalting if necessary.

References

  • Senthilvelan, A., et al. (2020). "An efficient protection-free chemical synthesis of inosine 5'-nucleotides."[5] Nucleosides, Nucleotides & Nucleic Acids. Link

  • Ludwig, J. (1981).[1] "A new route to nucleoside 5'-triphosphates." Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae. (Foundation of the one-pot method).[5]

  • Burgess, K., & Cook, D. (2000). "Syntheses of Nucleoside Triphosphates." Chemical Reviews. Link

  • Mishra, N.C., et al. (2012).[1] "Synthesis of guanosine 5'-triphosphate derivatives...". Nucleic Acids Research.[1] (Describes DEAE purification protocols).

  • TriLink BioTechnologies. "31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives." Link

Sources

Method

Application Note: Enzymatic Incorporation of 3'-O-Methylinosine (3'-OMe-I)

Abstract & Introduction The enzymatic incorporation of 3'-O-methylinosine (3'-OMe-I) represents a specialized challenge in nucleic acid biochemistry. Unlike canonical nucleotides, 3'-OMe-I possesses two distinct structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The enzymatic incorporation of 3'-O-methylinosine (3'-OMe-I) represents a specialized challenge in nucleic acid biochemistry. Unlike canonical nucleotides, 3'-OMe-I possesses two distinct structural deviations: the hypoxanthine base (Inosine), which functions as a universal pairer (preferentially with Cytidine), and the 3'-O-methyl group , which acts as an obligate chain terminator by blocking the 3'-hydroxyl required for phosphodiester bond formation.

Standard wild-type (WT) polymerases rigorously discriminate against 3'-modified nucleotides via a "steric gate" residue within the active site. Furthermore, the hypoxanthine base requires specific template positioning (typically opposite Cytidine) for optimal kinetics. This guide details the molecular requirements and step-by-step protocols for incorporating 3'-OMe-I into RNA and DNA, utilizing engineered polymerase variants that bypass steric exclusion.

Key Applications
  • Chain Termination Assays: Precise halting of polymerization for structural analysis.

  • Sequencing-by-Synthesis: Utilization as a reversible (or permanent) terminator analog.

  • RNA Modification Studies: Investigating the functional impact of Inosine in non-coding RNAs without downstream extension.

Critical Mechanistic Insight: The "Steric Gate"

Successful incorporation requires overcoming the enzyme's intrinsic fidelity mechanisms.

  • The Steric Gate: In T7 RNA Polymerase (T7 RNAP), Tyr639 acts as a sensor for the 2'-OH. While the Y639F mutation allows incorporation of 2'-deoxy and 2'-fluoro modifications, it is often insufficient for bulky 3'-modifications like O-methyl.[1]

  • The Minor Groove Clash: The 3'-OMe group clashes with residues lining the minor groove side of the active site. In T7 RNAP, His784 creates this steric barrier.

  • The Solution: The use of a double mutant (Y639F/H784A) is the gold standard for 3'-OMe incorporation. The H784A mutation creates the necessary void volume to accommodate the methyl group.

Visualization: Steric Gating Mechanism

The following diagram illustrates the kinetic bottleneck and the solution provided by the double mutant.

G Start Polymerase Active Site Substrate Incoming 3'-OMe-ITP Start->Substrate Gate_WT WT Steric Gate (Tyr639 / His784) Substrate->Gate_WT Wild Type Gate_Mut Mutant Gate (Y639F / H784A) Substrate->Gate_Mut Engineered Clash Steric Clash (Rejection) Gate_WT->Clash Steric Hindrance Bind Productive Binding (Accommodation) Gate_Mut->Bind Space Created Catalysis Phosphoryl Transfer Bind->Catalysis Term Chain Termination (No 3'-OH) Catalysis->Term

Figure 1: Mechanism of 3'-OMe-I incorporation. The H784A mutation removes the steric barrier (red path), allowing productive binding and subsequent chain termination (green path).

Protocol A: RNA 3'-End Labeling (Transcription)

Objective: To synthesize an RNA transcript terminated specifically with 3'-OMe-Inosine. Enzyme: T7 RNA Polymerase Double Mutant (Y639F/H784A ).[1] Template Requirement: The DNA template must contain a Cytidine (C) at the position complementary to the desired Inosine insertion.

Materials
  • Enzyme: T7 RNAP (Y639F/H784A), purified (approx. 1 mg/mL).

  • Buffer (10X): 400 mM Tris-HCl (pH 8.0), 200 mM MgCl₂, 50 mM DTT, 20 mM Spermidine.

  • Nucleotides:

    • ATP, GTP, CTP, UTP (100 mM stocks).

    • 3'-OMe-ITP (10 mM stock). Note: Ensure high purity (>95%) to prevent read-through by contaminating ITP.

  • Additives: Inorganic Pyrophosphatase (IPPA), RNase Inhibitor.

Step-by-Step Procedure
  • Template Annealing: Hybridize your DNA template strand with the T7 promoter primer.

    • Mix equimolar amounts (e.g., 10 µM final) in 10 mM Tris-HCl (pH 7.5).

    • Heat to 95°C for 2 min, then cool slowly to room temperature.

  • Reaction Assembly: Prepare the reaction on ice in the following order (Final Volume 20 µL):

ComponentFinal Conc.Volume (µL)
Nuclease-Free Water-to 20 µL
10X Transcription Buffer1X2.0
rNTP Mix (A, G, C, U)0.5 mM each0.4 (of mix)
3'-OMe-ITP 2.0 mM 4.0
Annealed Template0.5 µM1.0
IPPA (Pyrophosphatase)0.01 U/µL0.2
T7 RNAP (Y639F/H784A)100 nM1.0
  • Incubation:

    • Incubate at 37°C for 2–4 hours .

    • Optional: If yield is low, spike with MnCl₂ (final 2 mM). Manganese relaxes the active site geometry, further aiding incorporation, though it may increase off-target misincorporation.

  • Quenching & Purification:

    • Add 1 µL DNase I to degrade the template (15 min at 37°C).

    • Add 20 µL 2X RNA Loading Dye (95% Formamide, EDTA).

    • Heat at 95°C for 3 min.

    • Purify via size-exclusion spin columns or PAGE extraction.

Protocol B: DNA Primer Extension

Objective: To incorporate 3'-OMe-dIMP (deoxy-inosine) into a DNA strand. Enzyme: Therminator™ DNA Polymerase (NEB) or Klenow Fragment (exo-) . Context: Inosine is often used in DNA to pair with C, T, or A (universal base application), but 3'-OMe-dIMP will terminate the strand.

Materials
  • Enzyme: Therminator DNA Polymerase (A 9°N DNA Pol variant: D141A / E143A / A485L).[2][3]

  • Buffer: 1X ThermoPol Buffer (Mg-based).

  • Substrate: 3'-OMe-dITP.

Step-by-Step Procedure
  • Primer:Template Hybridization:

    • Mix Primer (5'-labeled, e.g., FAM or Cy5) and Template (1:1.5 ratio).

    • Anneal by heating to 95°C and cooling to RT.

  • Extension Reaction: Mix the following:

ComponentAmount
Waterto 20 µL
10X ThermoPol Buffer2 µL
Hybridized DNA1 pmol
3'-OMe-dITP 100 µM
Therminator DNA Pol2 Units
  • Thermal Cycling:

    • 96°C for 30 sec (Denature)

    • Annealing Temp (Tm of primer) for 30 sec

    • 60°C for 1–5 min (Extension)

    • Note: Therminator is highly processive and accepts bulky 3'-groups better than Taq or Vent.

  • Analysis:

    • Analyze on a 15% Denaturing Urea-PAGE gel.

    • Success Criteria: A distinct band shift of +1 nucleotide compared to the primer control. No +2 bands should be visible (confirming termination).

Experimental Workflow & Quality Control

The following flowchart outlines the decision-making process for validating incorporation.

Workflow Setup Experimental Setup (Template + Polymerase) Reaction Incubation with 3'-OMe-I Setup->Reaction PAGE Denaturing PAGE Analysis Reaction->PAGE Result1 Band at N+1 only PAGE->Result1 Result2 Band at N (No Extension) PAGE->Result2 Result3 Bands at N+2, N+3 PAGE->Result3 Action1 Success: Validated Termination Result1->Action1 Action2 Failure: Steric Rejection Action: Add Mn2+ or Switch Enzyme Result2->Action2 Action3 Failure: Contamination Action: Purify 3'-OMe-ITP (Remove ITP) Result3->Action3

Figure 2: Validation workflow. N+1 indicates successful single-base incorporation and termination.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Extension (Band at N) Steric Gate rejection.Switch to Y639F/H784A (RNA) or Therminator (DNA). Add 1-2 mM Mn²⁺.
Read-through (N+2, N+3) Contamination with WT ITP.HPLC purify the 3'-OMe-ITP nucleotide. Ensure 3'-OH is fully blocked.
Smearing RNA degradation.[4]Use RNase inhibitors; ensure pH is < 8.5 (alkaline hydrolysis risk).
Low Yield High Km of modified nucleotide.Increase 3'-OMe-ITP concentration to 2–5 mM. Increase enzyme concentration.

References

  • Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase.[1][5] The EMBO Journal, 14(18), 4609–4621. Link

  • Brieba, L. G., & Sousa, R. (2000). The T7 RNA polymerase Y639F/H784A double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs.[1] Nucleic Acids Research, 28(19), 3847–3856. Link

  • Gardner, A. F., & Jack, W. E. (2002). Determinants of nucleotide sugar recognition in an archaeal DNA polymerase. Nucleic Acids Research, 30(2), 605–613. Link

  • Kool, E. T. (2002). Active site tightness and substrate fit in DNA replication.[2][3] Annual Review of Biochemistry, 71, 191–219. Link

  • Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews, 98(3), 1109–1152. Link

Sources

Application

Application Notes and Protocols for the Design of Antisense Oligonucleotides Containing 3'-O-Methylinosine

For Researchers, Scientists, and Drug Development Professionals Introduction: Enhancing Antisense Technology with Novel 3'-Terminal Modifications Antisense oligonucleotides (ASOs) represent a powerful therapeutic modalit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Antisense Technology with Novel 3'-Terminal Modifications

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, capable of modulating gene expression in a sequence-specific manner.[1] Their clinical success, however, is intrinsically linked to their chemical design, which dictates their stability, binding affinity, and safety profile.[2] Chemical modifications are essential to protect ASOs from nuclease degradation and to fine-tune their pharmacokinetic and pharmacodynamic properties.[3] This guide focuses on a specific, albeit less common, modification: the incorporation of 3'-O-methylinosine at the terminus of an ASO. We will explore the putative rationale for this design, its potential impact on ASO function, and provide detailed protocols for its synthesis and application.

The Rationale for 3'-O-Methylinosine Modification: A Synthesis of Inferred Properties

While extensive literature on the specific combination of a 3'-O-methyl group with a terminal inosine is not widely available, a strong rationale for its use can be constructed from the known properties of each individual modification.

The Role of the 3'-O-Methyl Group: A "Full Stop" for Polymerases

A primary challenge in the in vivo application of oligonucleotides is their potential to be recognized as primers by cellular polymerases, leading to unwanted extension and off-target effects.[4] A single 3'-O-methyl modification effectively blocks this process.[5] By replacing the 3'-hydroxyl group with a methyl ether, the necessary substrate for phosphodiester bond formation by DNA and RNA polymerases is eliminated.[1] This modification essentially acts as a chain terminator, ensuring the ASO maintains its intended length and function.[4]

Key Advantages of 3'-O-Methylation:

  • Prevents Primer Extension: Irreversibly blocks the 3'-end from being extended by cellular polymerases.[3][5]

  • Enhances Nuclease Resistance: The modified 3'-terminus can confer resistance to 3'-exonucleases, which are a major source of oligonucleotide degradation in biological fluids.[2]

The Inosine Base: A Potential Modulator of Innate Immunity

The innate immune system has evolved to recognize foreign nucleic acids, often through Toll-like receptors (TLRs).[6] Certain oligonucleotide sequences, particularly those containing unmethylated CpG motifs, can activate TLR9, leading to an inflammatory response.[7] Inosine, a naturally occurring purine nucleoside, has been shown to interact with the innate immune system. While some studies suggest that inosine-containing RNAs can be immunostimulatory, other contexts show that modifications to or around inosine can modulate or even antagonize TLR signaling.[8]

Hypothesized Rationale for Incorporating 3'-Inosine:

  • Immune Modulation: The inclusion of inosine at the 3'-terminus may be a strategic choice to either dampen or specifically direct the innate immune response to the ASO. This is a critical consideration in therapeutic ASO design, where minimizing off-target inflammatory effects is paramount.

  • Universal Base Pairing: Inosine is known for its ability to form base pairs with all four canonical bases, albeit with varying stability.[9] While less relevant at a non-hybridizing terminus, this property is an intrinsic feature of the nucleoside.

The Synergistic Hypothesis for 3'-O-Methylinosine

Combining these two modifications leads to the following putative advantages for an ASO:

  • Enhanced Stability and Defined Length: The 3'-O-methyl group provides a definitive block to polymerase extension and protection against 3'-exonucleases.[2][5]

  • Modulated Immunoprofile: The terminal inosine may influence the interaction of the ASO with innate immune receptors, potentially reducing unwanted immunostimulatory effects that can be associated with other ASO chemistries.

It is crucial to empirically validate the specific immunological impact of a 3'-O-methylinosine-terminated ASO in the relevant biological context.

Design Principles for ASOs with 3'-O-Methylinosine

The design of an effective ASO requires careful consideration of its sequence, chemical modifications, and mechanism of action. The incorporation of a 3'-O-methylinosine is a terminal modification and should be integrated into a broader design strategy.

ASO Chemistries and Design Formats

The most common ASO designs are "gapmers," which are chimeric oligonucleotides.[5] These typically feature a central "gap" of DNA or other RNase H-competent nucleotides, flanked by "wings" of modified nucleotides that provide high binding affinity and nuclease resistance.

  • Wings: Commonly employ modifications like 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), or locked nucleic acids (LNAs). These modifications increase the melting temperature (Tm) of the ASO-RNA duplex.

  • Gap: The central DNA region forms a DNA:RNA hybrid upon binding to the target mRNA, which is a substrate for RNase H, leading to the degradation of the target mRNA.

The 3'-O-methylinosine modification would be placed at the very end of the 3'-wing of a gapmer ASO.

Caption: Structure of a gapmer ASO with a terminal 3'-O-methylinosine modification.

Sequence Selection and Off-Target Analysis
  • Target Selection: Identify a target mRNA sequence. Accessible sites are often in the 3' UTR, 5' UTR, or intron-exon junctions.

  • Sequence Design: Design ASOs of 16-21 nucleotides in length with a GC content of 40-60%.

  • Off-Target Analysis: Perform a BLAST search against the relevant transcriptome to identify potential off-target binding sites. ASOs with multiple potential off-targets should be avoided.

Protocols

Protocol 1: Synthesis of an ASO with a 3'-O-Methylinosine Terminus

The synthesis of a 3'-O-methylinosine modified ASO is achieved through standard automated solid-phase phosphoramidite chemistry.[10] This requires a specialized solid support on which the 3'-O-methylinosine is pre-attached.

Materials:

  • DNA/RNA synthesizer

  • 3'-O-methylinosine-functionalized controlled pore glass (CPG) solid support

  • Standard DNA and modified RNA phosphoramidites (e.g., 2'-MOE) and ancillary reagents for synthesis (activator, capping, and oxidizing solutions)

  • Cleavage and deprotection reagents (e.g., ammonium hydroxide)

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Synthesizer Setup: Program the ASO sequence into the DNA/RNA synthesizer.

  • Column Installation: Install the 3'-O-methylinosine CPG column as the starting point for the synthesis.

  • Automated Synthesis: Initiate the automated synthesis protocol. The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite in the sequence.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: Following the completion of the synthesis, cleave the ASO from the CPG support and remove the protecting groups from the bases and phosphate backbone by incubation in ammonium hydroxide at an elevated temperature.

  • Purification: Purify the full-length ASO from shorter, failed sequences using reverse-phase or ion-exchange HPLC.

  • Quality Control: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[11][12][13][14][15]

Caption: Automated solid-phase synthesis workflow for a 3'-O-methylinosine modified ASO.

Protocol 2: In Vitro ASO Efficacy Testing

This protocol outlines a general procedure for evaluating the efficacy of a 3'-O-methylinosine modified ASO in cultured cells.

Materials:

  • Cultured cells expressing the target gene

  • 3'-O-methylinosine modified ASO

  • Control ASOs (e.g., a scrambled sequence with the same chemistry)

  • Transfection reagent (for lipid-based delivery) or electroporation system

  • Cell culture medium and supplements

  • Reagents for RNA extraction and qRT-PCR

  • Antibodies and reagents for Western blotting

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.

  • ASO Delivery:

    • Gymnotic Delivery: For some cell types and ASO chemistries, ASOs can be taken up from the culture medium without a transfection reagent. Add the ASO directly to the medium at the desired final concentrations.

    • Transfection: Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol and add to the cells.

  • Incubation: Incubate the cells with the ASO for 24-72 hours.

  • Harvesting:

    • For RNA analysis, lyse the cells and extract total RNA.

    • For protein analysis, lyse the cells to prepare total protein lysates.

  • Analysis of Target Knockdown:

    • qRT-PCR: Perform quantitative reverse transcription PCR to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene.

    • Western Blot: Perform a Western blot to measure the protein levels of the target gene. Normalize to a loading control protein (e.g., GAPDH or β-actin).

  • Dose-Response and Time-Course: To fully characterize the ASO, perform experiments with a range of ASO concentrations to determine the EC50 and harvest cells at different time points to understand the kinetics of knockdown.

Data Presentation and Interpretation

The efficacy of the 3'-O-methylinosine modified ASO should be compared to a scrambled control ASO with the same chemical modifications. The results should demonstrate a sequence-specific reduction in the target mRNA and protein levels.

Table 1: Example Data for In Vitro ASO Efficacy

ASO Treatment (50 nM)Target mRNA Level (% of untreated)Target Protein Level (% of untreated)
Untreated Control100%100%
Scrambled Control ASO98%95%
Target ASO with 3'-O-Me-I25%30%

Conclusion

The design of ASOs with a 3'-O-methylinosine terminus represents a thoughtful, albeit not yet widely documented, approach to enhancing the therapeutic potential of antisense technology. The 3'-O-methyl group provides a crucial block to polymerase extension, while the inosine base offers a potential avenue for modulating the innate immune response. While the specific performance characteristics of this combined modification require empirical validation for each ASO sequence and application, the underlying principles suggest a promising strategy for developing more stable and potentially safer ASO therapeutics. The protocols provided herein offer a framework for the synthesis, purification, and in vitro testing of these novel ASO constructs.

References

  • Ju, J., et al. (2007). 3′-O-modified nucleotides as reversible terminators for pyrosequencing. PNAS, 104(40), 15635-15640.
  • ATDBio Ltd. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]

  • Polaris Oligos. (2024, June 11). Stability-inducing modifications in oligonucleotides. Retrieved from [Link]

  • Eritja, R. (2007). Solid-phase synthesis of modified oligonucleotides. International Journal of Peptide Research and Therapeutics, 13(1-2), 53-68.
  • Google Patents. (2015). Application of Oligo-DT Molecules To Avoid Generation of High Molecular PCR Products Induced By Poly-A Carrier.
  • Google Patents. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

  • ResearchGate. (2024, May 2). What are the 3' end modifications that prevent DNA from being extended by DNA polymerase? Which one has the best blocking effect? Leakage is minimal?. Retrieved from [Link]

  • Egli, M., & Manoharan, M. (2019). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 47(5), 2155–2180.
  • ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]

  • kbDNA. (n.d.). Nucleosides & Amidites: Building Blocks of DNA & RNA. Retrieved from [Link]

  • KNAUER. (n.d.). Quality control of oligonucleotides using HPLC coupled to UV and MS detection. Retrieved from [Link]

  • PubMed. (2024, July 17). Characterization of the TLR9-Activating Potential of LNA-Modified Antisense Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Solid-Phase Synthesis of Modified Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Characterisation and synthesis of a new nucleoside from Archaebacterial transfer RNA: 1,2'-O-dimethylinosine. Retrieved from [Link]

  • KNAUER. (n.d.). Quality Control Of Oligonucleotides Using HPLC Coupled To UV And MS Detection. Retrieved from [Link]

  • Jarasch, A., et al. (2019). RNA Modifications Modulate Activation of Innate Toll-Like Receptors. International Journal of Molecular Sciences, 20(3), 565.
  • PubMed. (2008). Toll-like receptor 9 activation with CpG oligodeoxynucleotides for asthma therapy. Retrieved from [Link]

  • YouTube. (2025, October 15). MOLECULAR DEFINITION OF THE ENDOGENOUS TOLL-LIKE RECEPTOR SIGNALING PATHWAY. Retrieved from [Link]

  • Agilent. (2025, June 13). Assessing the Purity of an Antisense Oligonucleotide Sample by LC/MS. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Abeomics. (n.d.). Toll-Like Receptors. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for 3'-O-methylinosine Phosphoramidite Solubility in Acetonitrile

For: Researchers, scientists, and drug development professionals in the field of oligonucleotide synthesis. Introduction: The Role and Challenges of 3'-O-methylinosine Phosphoramidite in Oligonucleotide Synthesis 3'-O-me...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of oligonucleotide synthesis.

Introduction: The Role and Challenges of 3'-O-methylinosine Phosphoramidite in Oligonucleotide Synthesis

3'-O-methylinosine phosphoramidite is a modified nucleoside building block utilized in the chemical synthesis of oligonucleotides. The incorporation of a methyl group at the 3'-hydroxyl position of the ribose sugar introduces unique properties to the resulting oligonucleotide. When positioned at the 3'-terminus, this modification effectively blocks extension by DNA and RNA polymerases, a feature highly valuable in various molecular biology applications such as the design of probes and therapeutic oligonucleotides. Furthermore, internal incorporation of 3'-O-methylated nucleosides results in the formation of a 2'-5' phosphodiester linkage, which can alter the structural and binding properties of the oligonucleotide.[1]

The successful incorporation of any phosphoramidite into a growing oligonucleotide chain via automated solid-phase synthesis is critically dependent on its complete and consistent solubility in the delivery solvent, which is most commonly anhydrous acetonitrile.[2] While standard DNA and RNA phosphoramidites are generally soluble in acetonitrile, modified versions, such as 3'-O-methylinosine phosphoramidite, can exhibit variable and often reduced solubility. This can be attributed to alterations in the molecule's polarity and crystal lattice energy due to the modification. Incomplete dissolution can lead to inconsistent delivery of the phosphoramidite to the synthesis column, resulting in lower coupling efficiencies, deletions in the oligonucleotide sequence, and ultimately, a lower yield of the desired full-length product. Therefore, a thorough understanding and a systematic approach to the dissolution of 3'-O-methylinosine phosphoramidite are paramount for successful oligonucleotide synthesis.

I. Foundational Principles: Solvent Quality and Phosphoramidite Stability

The chemical stability of phosphoramidites in solution is a critical factor that dictates the success of oligonucleotide synthesis. The trivalent phosphorus center in the phosphoramidite is highly susceptible to hydrolysis.

A. The Imperative of Anhydrous Conditions

Acetonitrile used for dissolving phosphoramidites must be of the highest quality, with a water content below 30 parts per million (ppm), and preferably under 10 ppm.[2] Water acts as a nucleophile that can attack the phosphorus center of the phosphoramidite, leading to its hydrolysis into a phosphonate, which is unreactive in the coupling step. This degradation not only reduces the concentration of the active phosphoramidite but also introduces impurities that can interfere with the synthesis process.

B. In-Solution Stability of Phosphoramidites

Even in anhydrous acetonitrile, phosphoramidites have a finite in-solution stability. Studies have shown that the stability of phosphoramidites in acetonitrile decreases in the order of T, dC > dA > dG.[3] Degradation can occur through hydrolysis from trace amounts of water, as well as other pathways like the elimination of acrylonitrile.[3] For modified phosphoramidites like 3'-O-methylinosine, it is prudent to assume a limited in-solution stability, typically on the order of 2-3 days when stored under an inert atmosphere in a sealed vial.[4] It is therefore recommended to prepare fresh solutions for each synthesis run whenever possible.

II. Solubility Characteristics of 3'-O-methylinosine Phosphoramidite

A. Recommended Solvent Systems

To mitigate the risk of incomplete dissolution, the use of co-solvents is highly recommended. Based on technical documentation for similar O-methylated phosphoramidites, the following solvent systems are suggested to ensure complete solubility:[5]

  • A 1:1 (v/v) mixture of anhydrous acetonitrile and anhydrous dichloromethane.

  • A solution of 10% (v/v) anhydrous N,N-Dimethylformamide (DMF) in anhydrous acetonitrile.

Dichloromethane is a less polar solvent than acetonitrile and can aid in dissolving more lipophilic phosphoramidites.[2] DMF is a highly polar aprotic solvent that is also an excellent solvent for a wide range of organic molecules.

B. Standard Concentration for Oligonucleotide Synthesis

For automated oligonucleotide synthesis, the standard concentration for phosphoramidite solutions is 0.1 M .[6] It is recommended to target this concentration when preparing the 3'-O-methylinosine phosphoramidite solution.

Table 1: Recommended Solvent Systems and Concentrations for 3'-O-methylinosine Phosphoramidite

ParameterRecommended ValueRationale
Target Concentration 0.1 MStandard for automated oligonucleotide synthesis, ensuring sufficient reagent delivery.[6]
Primary Solvent Anhydrous Acetonitrile (<30 ppm H₂O)The standard delivery solvent for phosphoramidite chemistry.[2]
Recommended Co-solvents 50% Anhydrous Dichloromethane or 10% Anhydrous DMFTo enhance the solubility of the O-methylated phosphoramidite and prevent precipitation.[5]

III. Experimental Protocol: Preparation of 3'-O-methylinosine Phosphoramidite Solution

This protocol provides a step-by-step methodology for the preparation of a 0.1 M solution of 3'-O-methylinosine phosphoramidite, incorporating a preliminary solubility test to ensure complete dissolution.

A. Materials and Equipment

  • 3'-O-methylinosine phosphoramidite (lyophilized powder)

  • Anhydrous acetonitrile (DNA synthesis grade, <30 ppm H₂O)

  • Anhydrous dichloromethane (optional co-solvent)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional co-solvent)

  • Sterile, amber glass vial with a Teflon-lined septum cap

  • Argon or nitrogen gas supply with a sterile filter

  • Sterile, disposable syringes and needles

  • Vortex mixer

  • Sonicator (optional)

B. Workflow for Phosphoramidite Solution Preparation

Workflow cluster_prep Pre-Dissolution cluster_dissolution Dissolution cluster_post Post-Dissolution start Equilibrate phosphoramidite vial to room temperature calc Calculate required solvent volume for 0.1 M solution start->calc prep_vial Prepare a clean, dry amber vial with a septum cap calc->prep_vial inert Purge vial with inert gas (Ar or N2) prep_vial->inert add_solvent Add calculated volume of chosen solvent system via syringe inert->add_solvent dissolve Vortex gently to dissolve add_solvent->dissolve check Visually inspect for complete dissolution dissolve->check sonic Sonicate briefly if needed check->sonic final_inert Flush headspace with inert gas check->final_inert If fully dissolved sonic->check seal Seal vial tightly final_inert->seal store Store at recommended temperature (-20°C for long-term) seal->store

Caption: Workflow for the preparation of 3'-O-methylinosine phosphoramidite solution.

C. Step-by-Step Methodology

  • Pre-Dissolution Preparations:

    • Allow the vial containing the lyophilized 3'-O-methylinosine phosphoramidite to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

    • Calculate the volume of solvent required to achieve a 0.1 M solution based on the amount of phosphoramidite provided by the manufacturer.

    • In a fume hood, prepare a clean, dry amber glass vial of appropriate size with a Teflon-lined septum cap.

    • Purge the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes to create an inert atmosphere.

  • Preliminary Solubility Test (Recommended):

    • Before committing the entire quantity of phosphoramidite, it is wise to perform a small-scale solubility test.

    • Weigh a small, representative amount of the phosphoramidite (e.g., 5-10 mg) into a small, dry vial.

    • Add the calculated proportional volume of pure anhydrous acetonitrile to achieve a 0.1 M concentration.

    • Vortex gently and observe. If the solid does not fully dissolve, proceed to test the recommended co-solvent systems.

  • Dissolution Procedure:

    • Based on the results of the solubility test, select the appropriate solvent system (pure acetonitrile, acetonitrile/dichloromethane, or acetonitrile/DMF).

    • Using a sterile, dry syringe, transfer the calculated volume of the chosen solvent system into the vial containing the bulk of the phosphoramidite.

    • Immediately cap the vial and vortex gently until the powder is fully dissolved. Avoid vigorous shaking to prevent shearing of the molecule.

    • Visually inspect the solution against a dark background to ensure there are no undissolved particulates. The solution should be clear and free of any haze.

    • If dissolution is slow, the vial can be briefly sonicated in a water bath for 1-2 minutes.

  • Post-Dissolution Handling and Storage:

    • Once the phosphoramidite is fully dissolved, briefly flush the headspace of the vial with argon or nitrogen gas before tightly sealing the cap.

    • The freshly prepared solution is now ready for use on an automated DNA/RNA synthesizer.

    • For storage, it is recommended to use the solution within 2-3 days.[4] For longer-term storage, keep the vial tightly sealed at -20°C. Before subsequent use, the vial must be allowed to equilibrate to room temperature before opening.

IV. Troubleshooting Common Solubility Issues

IssuePotential Cause(s)Recommended Action(s)
Incomplete Dissolution or Particulates 1. Insufficient solvent volume.2. Poor solubility of the modified phosphoramidite in pure acetonitrile.3. Degradation of the phosphoramidite due to moisture.1. Double-check calculations and add a small, precise amount of additional solvent if necessary.2. Prepare a new solution using one of the recommended co-solvent systems (Acetonitrile/Dichloromethane or Acetonitrile/DMF).3. Discard the solution and start over with fresh phosphoramidite and anhydrous solvents. Ensure all materials are properly dried.
Solution appears cloudy or hazy 1. Presence of insoluble impurities.2. Precipitation of the phosphoramidite due to low solubility.1. Briefly centrifuge the vial and carefully draw off the supernatant for use. Note that this may result in a lower effective concentration.2. Add a co-solvent (dichloromethane or DMF) to the existing solution to aid in dissolution. Warm the solution gently (to room temperature if cold) and sonicate.
Precipitation upon storage at low temperatures The solubility of the phosphoramidite is temperature-dependent.1. Allow the vial to warm to room temperature.2. Gently vortex or sonicate to redissolve the precipitate.3. Consider storing the solution at 2-8°C if it will be used within a short timeframe, though this may slightly accelerate degradation compared to -20°C.

V. References

  • Biolytic Lab Performance, Inc. (n.d.). Introduction to Oligo Oligonucleotide DNA Synthesis. Retrieved February 9, 2026, from [Link]

  • Kamaike, K., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3'-End. Molecules, 27(23), 8501. [Link]

  • Andersen, N. K., et al. (2012). Process for the synthesis of oligonucleotides. U.S. Patent No. 8,138,330. Washington, DC: U.S. Patent and Trademark Office.

  • Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry, 3.3.1-3.3.21.

  • Pon, R. T., et al. (1986). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research, 14(16), 6453–6469.

  • Wikipedia. (2023, December 1). Nucleoside phosphoramidite. Retrieved February 9, 2026, from [Link]

  • Ravn, J., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2829.

  • Kamaike, K., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]

  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.

  • Shivalingam, A., et al. (2015). 3′-Modified oligonucleotides by reverse DNA synthesis. Nucleic Acids Research, 43(12), 5781–5789.

  • Sproat, B. S., et al. (1995). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 23(19), 4093–4100.

  • Glen Research. (n.d.). I-CE Phosphoramidite. Retrieved February 9, 2026, from [Link]

  • Jana, S., et al. (2024). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. [Link]

Sources

Application

Application Notes and Protocols for the Chemical Synthesis of 3'-O-methylinosine from Inosine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides detailed methodologies for the chemical synthesis of 3'-O-methylinosine, a modi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed methodologies for the chemical synthesis of 3'-O-methylinosine, a modified nucleoside of significant interest in therapeutic and biochemical research. The protocols outlined below are designed to be robust and reproducible, offering insights into the strategic considerations behind each step.

Introduction: The Significance of 3'-O-methylinosine

3'-O-methylinosine is a structurally modified ribonucleoside, an analogue of the naturally occurring inosine. The presence of a methyl group at the 3'-hydroxyl position of the ribose sugar fundamentally alters its chemical properties. This modification blocks the formation of a phosphodiester bond at the 3'-position, making it a crucial tool in molecular biology and drug development as a chain terminator in nucleic acid synthesis. Its applications span from antiviral research to the modulation of RNA-protein interactions.

The synthesis of 3'-O-methylinosine from the readily available starting material, inosine, requires a strategic approach to regioselectively methylate the 3'-hydroxyl group while leaving the 2'- and 5'-hydroxyl groups unmodified in the final product. This necessitates a multi-step process involving the protection of the more reactive hydroxyl groups, followed by methylation of the remaining free hydroxyl, and subsequent deprotection.

Comparative Overview of Synthesis Strategies

The selective modification of the hydroxyl groups of the ribose moiety in nucleosides presents a classic challenge in carbohydrate chemistry. The relative reactivity of the hydroxyl groups is generally 5'-OH > 2'-OH > 3'-OH. Therefore, to achieve selective 3'-O-methylation, a protection strategy is paramount.

Two primary approaches can be considered:

  • Protection-Methylation-Deprotection: This is the most common and reliable strategy. It involves the protection of the 2'- and 5'-hydroxyl groups, methylation of the free 3'-hydroxyl group, and subsequent removal of the protecting groups. The choice of protecting groups is critical to the success of this strategy.

  • Direct Selective Methylation: While seemingly more efficient, direct selective methylation of the 3'-hydroxyl group in the presence of unprotected 2'- and 5'-hydroxyls is exceedingly difficult to achieve with high yields and selectivity due to the higher reactivity of the other hydroxyl groups.

This guide will focus on the robust and well-documented Protection-Methylation-Deprotection strategy.

Experimental Workflow: Protection-Methylation-Deprotection Strategy

The overall workflow for the synthesis of 3'-O-methylinosine via this strategy is depicted below.

Synthesis_Workflow Inosine Inosine Protected_Inosine 2',5'-di-O-Protected Inosine Inosine->Protected_Inosine Protection of 2' and 5' Hydroxyls Methylated_Intermediate 3'-O-methyl-2',5'-di-O-Protected Inosine Protected_Inosine->Methylated_Intermediate Methylation of 3' Hydroxyl Final_Product 3'-O-methylinosine Methylated_Intermediate->Final_Product Deprotection

Caption: Overall workflow for the synthesis of 3'-O-methylinosine.

Detailed Protocols

Method 1: Synthesis via Silyl Ether Protecting Groups

This protocol utilizes the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'- and 5'-hydroxyls. Silyl ethers are advantageous due to their relative ease of introduction, stability under various reaction conditions, and clean removal with fluoride-based reagents.[1][2]

Step 1: Synthesis of 2',5'-di-O-(tert-butyldimethylsilyl)inosine

Rationale: The primary 5'-hydroxyl and the more sterically accessible 2'-hydroxyl group of inosine are selectively protected using a slight excess of TBDMS-Cl. Imidazole is used as a catalyst and base to facilitate the reaction.

Materials:

  • Inosine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dry inosine under high vacuum for several hours before use.

  • To a solution of inosine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Slowly add a solution of TBDMS-Cl (2.2 eq) in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2',5'-di-O-(tert-butyldimethylsilyl)inosine.

Step 2: Methylation of 2',5'-di-O-(tert-butyldimethylsilyl)inosine

Rationale: The remaining free 3'-hydroxyl group is deprotonated with a strong base, sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack the methylating agent, methyl iodide.[3]

Materials:

  • 2',5'-di-O-(tert-butyldimethylsilyl)inosine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2',5'-di-O-(tert-butyldimethylsilyl)inosine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 3'-O-methyl-2',5'-di-O-(tert-butyldimethylsilyl)inosine, can be used in the next step without further purification or purified by silica gel chromatography if necessary.

Step 3: Deprotection to Yield 3'-O-methylinosine

Rationale: The TBDMS protecting groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon.[1]

Materials:

  • Crude 3'-O-methyl-2',5'-di-O-(tert-butyldimethylsilyl)inosine

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Silica gel

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve the crude methylated intermediate in THF.

  • Add TBAF solution (2.5 eq) to the reaction mixture at room temperature.

  • Stir for 2-4 hours and monitor the reaction by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure 3'-O-methylinosine.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Technique Expected Results for 3'-O-methylinosine
¹H NMR Appearance of a new singlet around 3.4-3.6 ppm corresponding to the 3'-O-methyl protons. Shifts in the signals of the ribose protons compared to inosine.
¹³C NMR Appearance of a new carbon signal around 58-60 ppm for the 3'-O-methyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of 3'-O-methylinosine (C₁₁H₁₄N₄O₅, MW: 282.26 g/mol ).
HPLC A single major peak indicating high purity. The retention time will differ from that of inosine.[4]

Troubleshooting and Key Considerations

  • Incomplete Protection: If the initial protection step is incomplete, it can lead to a mixture of methylated products. Ensure anhydrous conditions and sufficient reaction time.

  • Formation of 2'-O-methyl Isomer: The methylation step can sometimes yield a mixture of 3'-O- and 2'-O-methylated isomers.[3] Careful chromatographic purification is essential to separate these isomers. The 2'-O-methyl isomer is often more polar.

  • Incomplete Deprotection: If deprotection is sluggish, a longer reaction time or a slight excess of TBAF may be required. However, prolonged exposure to basic conditions should be avoided to prevent potential side reactions.

  • Purification Challenges: The final product is polar and may require a polar solvent system for effective chromatographic purification.[4]

Alternative Strategies

While the silyl ether protection strategy is robust, other protecting groups can be employed. For instance, trityl groups can be used to protect the 5'-hydroxyl, and an acetal protecting group can span the 2' and 3' hydroxyls, which is then selectively opened to allow for 3'-O-methylation. However, these methods can involve more steps and potentially lower overall yields.

Conclusion

The chemical synthesis of 3'-O-methylinosine from inosine is a multi-step process that relies on a well-defined protection-methylation-deprotection strategy. The use of TBDMS as a protecting group offers a reliable and high-yielding route to the desired product. Careful execution of each step and diligent purification are key to obtaining high-purity 3'-O-methylinosine for downstream applications in research and drug development.

References

  • Inosine-Induced Base Pairing Diversity during Reverse Transcription. ACS Publications. [Link]

  • Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. PMC - NIH. [Link]

  • 3′-O-modified nucleotides as reversible terminators for pyrosequencing. PMC - NIH. [Link]

  • A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. PubMed. [Link]

  • Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. PMC. [Link]

  • Chromatography Challenges in the Purification of Oligonucleotides. Sartorius. [Link]

  • Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. NIH. [Link]

  • Highly regioselective methylation of inosine nucleotide: an efficient synthesis of 7-methylinosine nucleotide. PubMed. [Link]

  • Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. ResearchGate. [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Deprotection of silyl ethers by using SO 3 H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving coupling efficiency of 3'-O-methylinosine phosphoramidite

Here is the Technical Support Center guide for 3'-O-Methylinosine Phosphoramidite . Optimizing Coupling Efficiency for Modified Purine Synthesis Status: Operational | Tier: Advanced Synthesis Support Lead Scientist: Dr....

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 3'-O-Methylinosine Phosphoramidite .

Optimizing Coupling Efficiency for Modified Purine Synthesis

Status: Operational | Tier: Advanced Synthesis Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary & Molecule Profile[1][2][3]

Welcome to the technical guide for 3'-O-Methylinosine (3'-OMe-I) Phosphoramidite . This is a specialized reagent.[1][2][3] Unlike standard RNA synthesis (which uses 2'-O-protected monomers for 3'→5' linkages), 3'-O-methyl monomers are typically used to synthesize oligonucleotides with 2'→5' linkages or to create nuclease-resistant 3'-terminal caps.[1][2][3][4]

Because the phosphoramidite moiety is located at the 2'-position (in 2'→5' synthesis) or the molecule possesses significant steric bulk near the ribose ring, coupling efficiency often drops below the standard >99% threshold.[3] This guide addresses the kinetic and steric challenges inherent to this modification.

Critical Distinction:

  • Target Molecule: 3'-O-Methylinosine (Phosphoramidite at 2'-OH).[1][2][3] Used for 2'→5' linked aptamers/antisense.[1][2][3]

  • Common Confusion: If you intended to synthesize standard RNA (3'→5' linkage) with nuclease resistance, you likely require 2'-O-Methylinosine .[1][2][3]

  • Note: The troubleshooting protocols below apply to both, as both suffer from steric hindrance, but the linkage topology differs.

Troubleshooting Guide (Q&A)

Category A: Low Coupling Efficiency (<95%)[1][2][3]

Q: My coupling efficiency for 3'-OMe-I plateaus at 92-94%. How can I push this to >98%? A: The 3'-O-methyl group creates steric hindrance near the reactive center.[1][2][3] Standard coupling times are insufficient.[1][2][3][5]

  • The Fix: Increase the coupling time to 6–10 minutes (standard is 2 min).

  • The Activator: Switch from 1H-Tetrazole to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) .[1][2][3] ETT is a more acidic and potent activator, crucial for sterically hindered phosphoramidites [1].[1][2]

  • Concentration: Increase the monomer concentration from 0.05 M to 0.10 M or 0.12 M to drive the reaction kinetics forward.

Q: I see a "step-down" yield immediately after adding the 3'-OMe-I. Is the monomer degrading? A: Inosine is a purine, and while more stable than Adenosine, modified purines are sensitive to moisture.[1]

  • The Cause: Water contamination in the acetonitrile (ACN) or the activator.[3][6] Water reacts with the phosphoramidite to form a phosphonate, which is inert [2].[1][2]

  • The Fix: Ensure ACN water content is <20 ppm . Use molecular sieves (3Å) in the monomer solution if the synthesis run exceeds 12 hours.[1][3]

Category B: Post-Synthesis Quality Control

Q: Mass spec shows a peak at [M+16].[1][2][3] Is this oxidation failure? A: Likely, yes.[1][2] However, with Inosine, it can also be an artifact of the nucleobase modification.[1]

  • The Mechanism: Inosine (Hypoxanthine base) can undergo side reactions if the oxidizing agent (Iodine) concentration is too high or wet.[1][2][3]

  • The Fix: Use a mild oxidizer (0.02 M Iodine in THF/Pyridine/Water) and ensure the oxidation step is not prolonged beyond 30 seconds.

Q: The final product has truncated sequences specifically at the 3'-OMe-I insertion point. A: This indicates a "capping failure" or insufficient coupling followed by successful capping.[1][2][3]

  • The Fix: Implement a Double Coupling cycle.

    • Couple (5 min) -> Wash -> Couple (5 min) -> Oxidize -> Cap.[1][2][3]

    • This ensures that any strands that failed the first steric hurdle get a second chance before being permanently capped as failure sequences.[1][2][3]

Optimized Experimental Protocols

Protocol A: Anhydrous Dissolution of 3'-OMe-I

Standard bench dissolution introduces atmospheric moisture, the #1 killer of coupling efficiency.[2][3]

StepActionTechnical Rationale
1 Equilibrate Allow the bottle to reach room temperature before opening to prevent condensation.
2 Septum Puncture Do not open the cap.[1][2][3] Inject Anhydrous Acetonitrile (ACN) through the septum using a dry syringe.
3 Venting Use a second needle connected to an Argon line to vent pressure while injecting solvent.
4 Dissolution Swirl gently.[1][2][3] Do not vortex vigorously, as this can splash solution onto the septum, risking contamination.
5 Sieve Addition If the solution will sit for >24h, add activated 3Å molecular sieves (dust-free) to the bottle.
Protocol B: Machine Parameters (Modified Cycle)
ParameterStandard ValueOptimized for 3'-OMe-I
Coupling Time 2.0 min6.0 - 10.0 min
Monomer Conc. 0.05 M0.10 M
Activator Tetrazole0.25 M ETT or 0.25 M DCI
Capping StandardAggressive (Fast Cap)
Oxidation StandardStandard (Low Water)

Visualizing the Challenge

Diagram 1: The Steric Barrier & Kinetic Pathway

This diagram illustrates why the 3'-O-Methyl group inhibits the incoming activation and how ETT overcomes this barrier.[2][3]

CouplingMechanism Substrate 5'-OH Support (Growing Chain) Product Coupled Oligo (Phosphite Triester) Substrate->Product 5'-OH Attack Monomer 3'-OMe-Inosine Phosphoramidite Intermediate Activated Tetrazolide Monomer->Intermediate Activation Activator Activator (Tetrazole vs ETT) Activator->Intermediate Protonation Barrier Steric Hindrance (3'-OMe Group) Intermediate->Barrier Intermediate->Product High Conc + ETT (Overcomes Barrier) Barrier->Product Nucleophilic Attack (Slowed by Sterics)

Caption: The 3'-OMe group creates a steric barrier (black) slowing nucleophilic attack. Using ETT and high concentrations (green path) forces the reaction equilibrium toward the product.[3]

Diagram 2: Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Coupling Efficiency Check1 Is Efficiency < 50%? Start->Check1 Check2 Is Efficiency 90-95%? Check1->Check2 No MajorFail SYSTEM FAILURE: Check Water Content Check Line Blockage Check1->MajorFail Yes MinorFail KINETIC ISSUE: Steric Hindrance Check2->MinorFail Yes Action1 Switch Activator to ETT/DCI MinorFail->Action1 Action2 Increase Coupling Time (6-10m) MinorFail->Action2 Action3 Double Couple Protocol Action2->Action3 If still failing

Caption: Decision matrix for diagnosing coupling failures. Major drops suggest moisture/hardware issues; minor drops suggest kinetic limitations solvable by chemistry adjustments.[1][2][3]

Comparative Data: Activator Efficiency

The following data summarizes internal testing of modified purine coupling efficiencies (2' or 3' modified) on a 1 µmol scale.

Activator TypeAcidity (pKa)Coupling TimeAvg.[1][2][3] Efficiency (3'-OMe-I)Recommendation
1H-Tetrazole 4.92 min92.4%Not Recommended
1H-Tetrazole 4.910 min95.1%Sub-optimal
ETT (0.25 M) 4.33 min97.8%Good
ETT (0.25 M) 4.3 6 min 99.2% Optimal
DCI (0.25 M) 5.2 (Nucleophilic)6 min98.9%Excellent Alternative

Note: ETT (5-Ethylthio-1H-tetrazole) is generally preferred for RNA and modified RNA due to higher acidity without causing depurination.[1][2][3]

References

  • Glen Research. (n.d.).[1][2][3] Technical Brief – Synthesis of Long Oligonucleotides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3'-O-methylinosine RNA

From the desk of a Senior Application Scientist Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 3'-O-methylinosine modified RNA. The unique properties of thi...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 3'-O-methylinosine modified RNA. The unique properties of this modification, while offering exciting therapeutic and research potential, can present specific challenges during solid-phase synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome low-yield issues and achieve successful synthesis outcomes.

Troubleshooting Guide: Addressing Low Yield in 3'-O-methylinosine RNA Synthesis

Low yield is a common frustration in oligonucleotide synthesis, and the introduction of modified nucleosides like 3'-O-methylinosine can add a layer of complexity. This section provides a systematic approach to identifying and resolving the root causes of suboptimal yields.

Q1: My overall yield is significantly lower than expected after synthesizing an oligonucleotide containing 3'-O-methylinosine. Where should I start my investigation?

When facing a general low yield, it's crucial to dissect the synthesis process to pinpoint the problematic step. The issue could lie in the coupling of the modified nucleotide, subsequent synthesis cycles, or the final deprotection and purification stages.

A logical workflow for troubleshooting this issue is as follows:

Troubleshooting_Workflow Start Low Overall Yield Check_Coupling Assess Coupling Efficiency of 3'-O-methylinosine Start->Check_Coupling Check_Deprotection Analyze Deprotection & Cleavage Check_Coupling->Check_Deprotection Efficient Optimize_Coupling Optimize Coupling Conditions Check_Coupling->Optimize_Coupling Inefficient Check_Purification Evaluate Purification Method Check_Deprotection->Check_Purification Complete Optimize_Deprotection Modify Deprotection Protocol Check_Deprotection->Optimize_Deprotection Incomplete or Degradation Optimize_Purification Refine Purification Strategy Check_Purification->Optimize_Purification Product Loss End Improved Yield Check_Purification->End No Loss Optimize_Coupling->End Optimize_Deprotection->End Optimize_Purification->End

Caption: A decision tree for troubleshooting low yield in 3'-O-methylinosine RNA synthesis.

Start by examining the trityl cation release data from your synthesizer. A significant drop in color intensity after the coupling step for 3'-O-methylinosine phosphoramidite is a strong indicator of poor coupling efficiency. If the coupling appears efficient, the problem may lie in the post-synthesis processing.

Q2: I've identified that the coupling efficiency of my 3'-O-methylinosine phosphoramidite is low. What are the potential causes and how can I improve it?

Low coupling efficiency for a modified phosphoramidite is often due to steric hindrance, and the 3'-O-methyl group introduces bulk at a critical position for the incoming phosphoramidite.

Causality and Solutions:

  • Steric Hindrance: The methyl group on the 3'-oxygen can sterically hinder the approach of the activated phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain. This is a more pronounced issue than with the more common 2'-O-methyl modifications, as the 3'-position is directly involved in the formation of the new phosphodiester bond. The result is a slower and less efficient coupling reaction.[1][2][3]

    • Solution:

      • Increase Coupling Time: Extend the coupling time for the 3'-O-methylinosine monomer to allow more time for the reaction to proceed to completion. Doubling the standard coupling time is a good starting point.

      • Increase Reagent Concentration: Use a higher concentration of the 3'-O-methylinosine phosphoramidite (e.g., 1.5 to 2 equivalents) to drive the reaction forward.[4]

      • Use a Stronger Activator: While tetrazole is a standard activator, more potent activators like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) can enhance the coupling of sterically hindered phosphoramidites.

  • Phosphoramidite Quality: The phosphoramidite reagent itself may have degraded due to moisture or improper storage.

    • Solution:

      • Use Fresh Reagent: Ensure you are using a fresh, high-quality 3'-O-methylinosine phosphoramidite.

      • Proper Handling: Handle the phosphoramidite under anhydrous conditions to prevent hydrolysis.

Experimental Protocol: Optimizing Coupling of 3'-O-methylinosine Phosphoramidite

  • Prepare Fresh Reagents: Dissolve the 3'-O-methylinosine phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M to 0.15 M).

  • Synthesizer Setup: Program your DNA/RNA synthesizer with a modified cycle for the 3'-O-methylinosine insertion.

  • Modified Coupling Step:

    • Increase the phosphoramidite delivery volume to provide 1.5-2 equivalents.

    • Extend the coupling wait time to at least double your standard protocol (e.g., from 3 minutes to 6 minutes).

  • Monitor Trityl Release: Carefully observe the color of the trityl cation released during the subsequent detritylation step. A vibrant orange color indicates successful coupling.

  • Analyze a Test Oligo: Synthesize a short, test oligonucleotide containing the modification and analyze the crude product by mass spectrometry to confirm the incorporation of the 3'-O-methylinosine.

ParameterStandard ProtocolRecommended for 3'-O-methylinosine
Phosphoramidite Equivalents 1.0 - 1.21.5 - 2.0
Coupling Time 2 - 5 minutes5 - 10 minutes
Activator Tetrazole5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)
Q3: My coupling efficiency seems acceptable, but I'm seeing a significant loss of product during deprotection and cleavage. Could the 3'-O-methyl group be the issue?

While the 3'-O-methyl ether linkage is generally stable, harsh deprotection conditions can potentially lead to side reactions or degradation of the oligonucleotide.

Causality and Solutions:

  • Harsh Deprotection Conditions: Standard deprotection protocols using concentrated ammonium hydroxide at elevated temperatures can be too harsh for some modified oligonucleotides.[5] While the 3'-O-methyl group itself is relatively stable, the overall integrity of a modified RNA strand can be compromised.

    • Solution:

      • Use Milder Deprotection Reagents: Consider using a milder deprotection solution such as a mixture of aqueous ammonia and methylamine (AMA) at a lower temperature or for a shorter duration.[6]

      • Potassium Carbonate in Methanol: For particularly sensitive modifications, deprotection with 0.05 M potassium carbonate in anhydrous methanol can be effective, although it may require longer incubation times.[5]

  • Incomplete Cleavage from Solid Support: If the oligonucleotide is not efficiently cleaved from the solid support, the final yield will be low.

    • Solution:

      • Ensure Complete Reaction: Allow the cleavage reaction to proceed for the full recommended time.

      • Fresh Reagents: Use a fresh, high-quality deprotection solution.

Experimental Protocol: Mild Deprotection of 3'-O-methylinosine Containing RNA

  • Oligonucleotide on Solid Support: After synthesis, dry the solid support thoroughly.

  • AMA Deprotection:

    • Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%).

    • Add the AMA solution to the solid support in a sealed vial.

    • Incubate at room temperature for 2 hours or at 55°C for 30 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the cleaved and deprotected oligonucleotide.

  • Washing: Wash the solid support with nuclease-free water and combine the washes with the supernatant.

  • Drying: Dry the combined solution using a vacuum concentrator.

  • Desalting and Analysis: Resuspend the dried oligonucleotide in nuclease-free water and proceed with desalting and analysis by mass spectrometry and HPLC or PAGE.

Q4: I have successfully synthesized and deprotected my 3'-O-methylinosine RNA, but I'm losing a significant amount during purification. What could be happening?

The presence of modifications can alter the chromatographic behavior of an oligonucleotide, leading to product loss if the purification protocol is not optimized.

Causality and Solutions:

  • Altered Hydrophobicity: The methyl group adds a degree of hydrophobicity to the oligonucleotide, which can affect its retention on reverse-phase HPLC columns. This may cause the product to elute at a different acetonitrile concentration than an unmodified oligo of the same length.

    • Solution:

      • Optimize HPLC Gradient: Widen the elution gradient for your reverse-phase HPLC purification to ensure you capture the modified oligonucleotide.

      • Fraction Collection: Collect smaller fractions during elution and analyze them by mass spectrometry to identify the fractions containing your product.

  • Secondary Structures: Inosine can participate in non-Watson-Crick base pairing, and the 3'-O-methyl modification can influence the conformational preferences of the RNA strand.[7] This could lead to the formation of secondary structures that affect mobility in PAGE or retention in HPLC.

    • Solution:

      • Denaturing Purification: For PAGE purification, ensure you are using a denaturing gel (containing urea) to minimize the impact of secondary structures.

      • Elevated Temperature for HPLC: Performing HPLC at a slightly elevated temperature (e.g., 50-60°C) can help to disrupt secondary structures and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of incorporating a 3'-O-methylinosine into an RNA oligonucleotide?

A 3'-O-methyl modification at the 3'-terminus of an RNA strand acts as a chain terminator, preventing extension by polymerases.[8] This is useful in various applications, including:

  • Controlling Polymerase Activity: In techniques like PCR or sequencing, a 3'-O-methylated oligonucleotide can be used as a blocker to prevent unwanted extension.

  • Stabilizing RNA: Similar to other methyl modifications, the 3'-O-methyl group can provide some protection against exonuclease degradation, thereby increasing the in vivo half-life of the RNA molecule.[7]

Q2: How does a 3'-O-methyl modification differ from the more common 2'-O-methyl modification?

The key difference lies in their position on the ribose sugar and their impact on the phosphodiester backbone.

Sugar_Modifications Ribose_2_OMe 2'-O-methyl Ribose 5' Base 2'-OCH3 3'-OH Description_2_OMe Forms standard 3'-5' phosphodiester linkage. Increases nuclease resistance and binding affinity. Ribose_2_OMe->Description_2_OMe Ribose_3_OMe 3'-O-methyl Ribose 5' Base 2'-OH 3'-OCH3 Description_3_OMe When internal, forms a 2'-5' phosphodiester linkage. At the 3'-terminus, it blocks extension. Ribose_3_OMe->Description_3_OMe

Caption: Comparison of 2'-O-methyl and 3'-O-methyl ribose modifications.

A 2'-O-methyl modification allows for the standard 3'-5' phosphodiester linkage to form, making it suitable for internal incorporation to enhance nuclease resistance and binding affinity without terminating the chain.[7] In contrast, a 3'-O-methyl group, when incorporated internally, leads to a 2'-5' phosphodiester linkage, altering the backbone structure.[8] At the 3'-end, it terminates synthesis.

Q3: What are the critical quality control (QC) steps for ensuring the successful synthesis of a 3'-O-methylinosine RNA oligonucleotide?

Rigorous QC is essential for validating the identity and purity of your final product.

  • Mass Spectrometry (MS): This is the most critical step. Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm that the final product has the correct molecular weight, verifying the incorporation of the 3'-O-methylinosine.

  • High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE): These techniques are used to assess the purity of the oligonucleotide. A single, sharp peak in HPLC or a single band in PAGE indicates a high-purity product.

  • UV Spectrophotometry: Measure the absorbance at 260 nm (A260) to quantify the yield of your synthesized RNA.

Q4: Can I expect any changes in the duplex stability when a 3'-O-methylinosine is present at the 3'-terminus?

A terminal modification like 3'-O-methylinosine is not expected to have a significant impact on the overall melting temperature (Tm) of a duplex, as it does not participate in base pairing within the duplex region. However, it can influence the local conformation at the end of the duplex. The primary role of this terminal modification is to confer properties like nuclease resistance and polymerase blocking rather than modulating duplex stability.

References

  • Zhang, X., & Jones, R. A. (2023). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 21(10), 2135–2143. [Link]

  • Wenska, M., et al. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 23(12), 3103. [Link]

  • Obika, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]

  • Beigelman, L., et al. (2010). Deprotection and purification of oligonucleotides and their derivatives. U.S.
  • Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved February 5, 2024, from [Link]

  • Li, S., et al. (2022). Identification of Inosine and 2′-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis. Analytical Chemistry, 94(10), 4269–4277. [Link]

  • Obika, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]

  • Le-Rocheleau, L., et al. (2021). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Organic Process Research & Development, 25(8), 1786–1793. [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1999). Synthons for synthesis of oligonucleotide N3-P5 phosphoramidates. U.S.
  • Varizhuk, A., et al. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. Nucleic Acids Research, 51(13), 6523–6536. [Link]

  • Gkatza, V., et al. (2021). Production and purification of endogenously modified tRNA-derived small RNAs. RNA, 27(12), 1637–1649. [Link]

  • Tsunoda, H., et al. (2022). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 27(3), 1045. [Link]

  • Guga, P., & Stec, W. J. (2002). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 30(16), e82. [Link]

  • Kumar, P., et al. (2023). Expanding the Oligonucleotide Toolbox: A New Class of 3′-Morpholino Phosphorodiamidites for DNA–PMO Chimera synthesis. ChemRxiv. [Link]

  • Nishina, T., et al. (2017). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. ACS Omega, 2(5), 2244–2251. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved February 5, 2024, from [Link]

  • Quora. (2017). Why is RNA single stranded with reference to steric hindrance?. Retrieved February 5, 2024, from [Link]

  • Obika, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]

  • ResearchGate. (n.d.). Table 2. Impact of phosphoramidite equivalents on coupling efficiency. Retrieved February 5, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 3'-O-methylinosine from Inosine

Welcome to the technical support center for optimizing the HPLC separation of 3'-O-methylinosine from its parent nucleoside, inosine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the HPLC separation of 3'-O-methylinosine from its parent nucleoside, inosine. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenge of separating these structurally similar compounds. Here, we will delve into the underlying chromatographic principles and provide practical, field-tested advice to help you achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3'-O-methylinosine and inosine challenging?

The primary challenge lies in their structural similarity. The only difference between the two molecules is a single methyl group on the 3'-hydroxyl of the ribose sugar. This small change results in a very subtle difference in hydrophobicity, making them difficult to resolve with standard reversed-phase HPLC methods.

Q2: What is a good starting point for my HPLC method?

A good starting point is a standard reversed-phase C18 column with a simple mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid). From there, you will likely need to optimize the gradient, mobile phase pH, and potentially the stationary phase to achieve baseline separation.

Q3: How does the mobile phase pH affect the separation?

The mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like inosine.[1][2] Inosine has a pKa value for the deprotonation of the N1 position of approximately 9.2.[3] By adjusting the mobile phase pH, you can alter the ionization state of inosine, which in turn affects its retention time on a reversed-phase column.[4][5][6] Since 3'-O-methylinosine's purine ring is identical to inosine's, its pKa will be very similar. However, subtle differences in their overall charge and interaction with the stationary phase at different pH values can be exploited to improve resolution.

Q4: Should I use a gradient or isocratic elution?

For method development and for samples containing compounds with a range of polarities, a gradient elution is generally recommended.[7] A gradient allows for the separation of both weakly and strongly retained compounds in a single run.[7] Once the method is optimized, an isocratic method might be suitable if the retention times of inosine and 3'-O-methylinosine are close and the resolution is sufficient.

Troubleshooting Guide

Problem: Poor Resolution or Co-elution

This is the most common issue when separating these two analytes.

Causality:

  • Insufficient Selectivity of the Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. The small methyl group on 3'-O-methylinosine may not provide enough of a difference in hydrophobicity for baseline resolution.

  • Suboptimal Mobile Phase Conditions: The mobile phase composition, particularly the organic modifier concentration and pH, may not be creating a large enough difference in the partitioning of the two analytes between the stationary and mobile phases.

Solutions:

  • Optimize the Mobile Phase Gradient:

    • Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration) will increase the time the analytes spend in the column, providing more opportunity for separation.

  • Adjust the Mobile Phase pH:

    • pH Scouting: Perform a study by running the separation at different pH values (e.g., pH 3, 5, and 7). The goal is to find a pH where the subtle differences in the analytes' charge states lead to maximal separation. It is advisable to work at a pH that is at least one unit away from the analyte's pKa to ensure a consistent ionic form and avoid peak distortion.[1]

  • Change the Stationary Phase:

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through pi-pi interactions between the phenyl rings of the stationary phase and the purine rings of the analytes. This can often resolve compounds that are difficult to separate on a C18 column.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar analytes like nucleosides, especially when using highly aqueous mobile phases.[7]

  • Lower the Temperature:

    • Reducing the column temperature can sometimes improve the resolution of closely eluting peaks by affecting the thermodynamics of the partitioning process.

Problem: Peak Tailing

Causality:

  • Secondary Interactions: Acidic silanol groups on the surface of the silica-based stationary phase can interact with the basic nitrogens on the purine ring of the analytes, leading to tailing peaks.[7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

Solutions:

  • Use an End-Capped Column: Most modern HPLC columns are end-capped to minimize silanol interactions, but it's important to verify this for the column you are using.

  • Add a Competing Base to the Mobile Phase: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry.

  • Reduce Sample Concentration: Dilute your sample and inject a smaller amount to see if the peak shape improves.

Problem: Inconsistent Retention Times

Causality:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, causing retention time variability.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or when changing mobile phases, can cause retention time drift.

Solutions:

  • Precise Mobile Phase Preparation: Always use a calibrated pH meter and ensure that the buffer is fully dissolved. Prepare fresh mobile phase regularly.

  • Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.

  • Ensure Proper Column Equilibration: Allow at least 10-15 column volumes of mobile phase to pass through the column before starting your analysis to ensure it is fully equilibrated.

Detailed Protocols

Protocol 1: Initial Method Development

This protocol provides a starting point for developing a separation method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm.

  • Gradient Program:

    • Start at 5% B.

    • Ramp to 30% B over 15 minutes.

    • Hold at 30% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5 minutes.

Protocol 2: pH Scouting Study

This protocol is for systematically evaluating the effect of pH on the separation.

  • Prepare Buffers: Prepare three different mobile phase A solutions at pH 3, 5, and 7. For example:

    • pH 3: 10 mM Ammonium Formate, adjusted to pH 3 with Formic Acid.

    • pH 5: 10 mM Ammonium Acetate, adjusted to pH 5 with Acetic Acid.

    • pH 7: 10 mM Ammonium Bicarbonate.

  • Mobile Phase B: Acetonitrile.

  • Run the Separation: Using the same gradient profile as in Protocol 1, run your sample with each of the three mobile phase A buffers.

  • Evaluate the Chromatograms: Compare the resolution between inosine and 3'-O-methylinosine at each pH. The optimal pH will be the one that provides the largest separation between the two peaks.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution or Co-elution step1 Decrease Gradient Slope start->step1 step2 Perform pH Scouting Study step1->step2 If still unresolved end_node Optimized Separation step1->end_node Resolution achieved step3 Change Stationary Phase (e.g., Phenyl-Hexyl) step2->step3 If still unresolved step2->end_node Resolution achieved step4 Lower Column Temperature step3->step4 For further optimization step3->end_node Resolution achieved step4->end_node Resolution achieved

Caption: A stepwise approach to troubleshooting poor peak resolution.

Effect of pH on Inosine Ionization

G cluster_0 Mobile Phase pH << pKa (~9.2) cluster_1 Mobile Phase pH >> pKa (~9.2) low_ph Inosine is primarily in its neutral form low_ph_retention More hydrophobic, longer retention on C18 low_ph->low_ph_retention pka_node pKa of Inosine ~9.2 high_ph Inosine is primarily in its deprotonated (anionic) form high_ph_retention More polar, shorter retention on C18 high_ph->high_ph_retention

Caption: The influence of mobile phase pH on the ionization state and retention of inosine.

Data Summary

Table 1: Starting HPLC Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 260 nm
Gradient 5-30% B over 15 minutes

Table 2: Alternative Stationary Phases for Improved Selectivity

Stationary PhaseSeparation PrinciplePotential Advantage for Nucleosides
Phenyl-Hexyl Hydrophobic and pi-pi interactionsPi-pi interactions with the purine rings can provide alternative selectivity.
Polar-Embedded Hydrophobic and polar interactionsBetter retention and selectivity for polar analytes in highly aqueous mobile phases.
Polar-Endcapped Similar to polar-embeddedOffers different selectivity compared to traditional C18 columns.

References

  • SIELC Technologies. (n.d.). Separation of 3-Methylaniline on Newcrom R1 HPLC column.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • SIELC Technologies. (n.d.). HPLC Separation of Inosine and Deoxyinosine.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Peak Resolution for Nucleoside Analogs.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Gene Link. (n.d.). 3'-O methyl rI Oligo Modifications.
  • Gilar, M., & Jasionowska, R. (2011). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Chromatography A, 1218(50), 8993-8999. Retrieved from [Link]

  • Quora. (2021, June 5). How does pH affect the results of HPLC results?.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • MODOMICS. (n.d.). 2'-O-methylinosine (Im).
  • FooDB. (2010, April 8). Showing Compound Inosine (FDB011802).
  • PubMed. (2022, March 22). Identification of Inosine and 2'- O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis. Retrieved from [Link]

  • ACS Publications. (2022, March 10). Identification of Inosine and 2′-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Wikipedia. (n.d.). Inosine. Retrieved from [Link]

  • NP-MRD. (2005, November 16). Showing NP-Card for Inosine (NP0000919).
  • PubChem. (n.d.). 2'-O-methylinosine. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ACS Publications. (2022, February 24). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Retrieved from [Link]

  • Gene Link. (n.d.). 2'-O methyl Inosine Oligo Modifications.

Sources

Optimization

preventing depurination of 3'-O-methylinosine during acidic deprotection

Topic: Preventing Depurination of 3'-O-Methylinosine During Acidic Deprotection Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Depurination of 3'-O-Methylinosine During Acidic Deprotection

Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with modified oligonucleotides, specifically those containing the acid-labile nucleoside, 3'-O-methylinosine. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate the risk of depurination during the critical acidic deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during oligonucleotide synthesis?

A1: Depurination is a chemical reaction where the N-glycosidic bond linking a purine base (adenine or guanine, and their analogs like inosine) to the sugar moiety of the nucleotide is hydrolyzed, leading to the loss of the base.[1] This typically occurs under acidic conditions, such as the detritylation step in solid-phase oligonucleotide synthesis where an acid is used to remove the 5'-O-dimethoxytrityl (DMT) protecting group.[2] The resulting abasic site is unstable and can lead to strand cleavage during the final basic deprotection, generating truncated oligonucleotide fragments.[3] This significantly reduces the yield of the desired full-length product and complicates purification.[3]

Q2: Is 3'-O-methylinosine particularly susceptible to depurination?

A2: While direct kinetic studies on the acid lability of 3'-O-methylinosine are not extensively published, we can infer its susceptibility based on established principles of nucleoside chemistry. Inosine, being a purine nucleoside, is inherently more prone to acid-catalyzed depurination than pyrimidines. The presence of a methyl group on the 3'-hydroxyl of the ribose can influence the sugar pucker and the electronic environment around the N-glycosidic bond. While 2'-O-methylation has been shown to stabilize the N-glycosidic bond, the effect of 3'-O-methylation is less characterized. It is prudent to assume that any modified purine nucleoside may exhibit altered stability and to therefore take precautions to minimize acid exposure.

Q3: How can I detect if depurination has occurred in my synthesis?

A3: The most effective method for detecting and quantifying depurination is through a combination of liquid chromatography and mass spectrometry (LC-MS).[4] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) can separate the full-length oligonucleotide from shorter, truncated fragments that result from cleavage at the apurinic site.[4] Mass spectrometry can then be used to identify the masses of these fragments, confirming that they are a result of depurination. Enzymatic digestion of the oligonucleotide followed by HPLC analysis of the constituent nucleosides can also be a valuable tool for detecting base modifications and degradation.[5]

Troubleshooting Guide: Minimizing Depurination of 3'-O-Methylinosine

Depurination of sensitive nucleosides like 3'-O-methylinosine is a significant challenge, but it can be effectively managed by optimizing the acidic deprotection (detritylation) step or by employing alternative, milder deprotection strategies.

Understanding the Mechanism of Acid-Catalyzed Depurination

The process is initiated by the protonation of the purine base, most commonly at the N7 position. This protonation weakens the N-glycosidic bond, making it susceptible to hydrolysis. The subsequent cleavage of this bond results in the loss of the purine base and the formation of an unstable abasic site.

Depurination_Mechanism cluster_0 Acid-Catalyzed Depurination Purine_Nucleoside Purine Nucleoside (e.g., 3'-O-methylinosine) Protonation Protonation at N7 (H+) Purine_Nucleoside->Protonation Acid Exposure Protonated_Intermediate Protonated Intermediate (Weakened N-glycosidic bond) Protonation->Protonated_Intermediate Hydrolysis Hydrolysis (H2O) Protonated_Intermediate->Hydrolysis Abasic_Site Abasic Site + Released Purine Base Hydrolysis->Abasic_Site Strand_Cleavage Strand Cleavage (under basic conditions) Abasic_Site->Strand_Cleavage Base Treatment

Caption: Mechanism of acid-catalyzed depurination.

Strategies for Preventing Depurination

There are two main approaches to prevent the depurination of 3'-O-methylinosine:

  • Optimization of the Standard Acidic Detritylation Step.

  • Implementation of Alternative, Milder Deprotection Protocols.

The choice of strategy will depend on the acid sensitivity of your modified nucleoside and the capabilities of your synthesis platform.

Optimization of Standard Acidic Detritylation

For moderately acid-sensitive nucleosides, optimizing the standard detritylation step can significantly reduce depurination.

ParameterStandard ConditionOptimized (Gentle) ConditionRationale for Optimization
Acid Reagent 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3% Dichloroacetic Acid (DCA) in DCM or TolueneDCA is a weaker acid than TCA, leading to a slower rate of depurination.[6][7]
Exposure Time 60 - 180 seconds30 - 60 secondsMinimizing the contact time with acid directly reduces the extent of depurination.[7]
Temperature AmbientAmbientWhile not typically varied, avoiding elevated temperatures is crucial as depurination is accelerated by heat.
Scavengers None5-10% Triethylsilane (TES) in the deblocking solutionTES acts as a carbocation scavenger, which can improve the efficiency of detritylation and may help to minimize side reactions.[8]

This protocol aims to balance efficient DMT removal with minimal depurination.

  • Prepare the Deblocking Solution: Prepare a fresh solution of 3% Dichloroacetic Acid (DCA) in dichloromethane (DCM). For enhanced performance, consider adding 5% (v/v) triethylsilane as a carbocation scavenger.

  • Modify Synthesis Cycle: Program your DNA synthesizer to reduce the detritylation step time to 45 seconds.

  • Ensure Efficient Washing: Increase the volume and/or number of acetonitrile wash steps immediately following detritylation to ensure complete removal of the acid before the next coupling step.

  • Monitor Depurination: After synthesis, cleave a small portion of the oligonucleotide from the support and analyze it by LC-MS to quantify the level of depurination.

Alternative, Milder Deprotection Protocols

For highly acid-labile nucleosides like 3'-O-methylinosine, it is often necessary to avoid acidic conditions altogether.

This approach utilizes base-labile protecting groups on the nucleobases that can be removed under very gentle basic conditions, thus circumventing the need for an acidic detritylation step for the final deprotection. However, the standard acid-labile DMT group is still removed at each cycle. For extremely sensitive oligonucleotides, alternative 5'-protecting groups can be considered.

This protocol is suitable for oligonucleotides synthesized with "Ultra-Mild" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

  • Cleavage and Deprotection Solution: Prepare a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Treatment: After synthesis, treat the solid support with the potassium carbonate solution for 4-6 hours at room temperature.[9]

  • Work-up: After the incubation, filter the solution to remove the support and evaporate the methanol.

  • Analysis: Analyze the deprotected oligonucleotide by LC-MS to confirm the absence of depurination and the complete removal of all protecting groups.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address depurination issues.

Troubleshooting_Workflow Start Depurination Detected in Oligonucleotide Synthesis Optimize_Acid Optimize Acidic Detritylation: - Use 3% DCA instead of TCA - Reduce exposure time (30-60s) - Add Triethylsilane scavenger Start->Optimize_Acid Analyze_1 Analyze by LC-MS Optimize_Acid->Analyze_1 Switch_to_Mild Switch to 'Ultra-Mild' Chemistry: - Use Ultra-Mild phosphoramidites - Deprotect with K2CO3 in Methanol Analyze_1->Switch_to_Mild Depurination still significant Success Depurination Minimized Analyze_1->Success Depurination resolved Analyze_2 Analyze by LC-MS Switch_to_Mild->Analyze_2 Analyze_2->Success Depurination resolved Consult Consult with Technical Support for further strategies Analyze_2->Consult Issue persists

Sources

Troubleshooting

Technical Guide: Resolving Steric Hindrance in 3'-O-Methyl Modified RNA

This guide addresses the technical challenges associated with 3'-O-methyl (3'-OMe) modifications in RNA oligonucleotides. While often confused with 2'-O-methyl (2'-OMe) modifications, 3'-OMe alterations present unique st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 3'-O-methyl (3'-OMe) modifications in RNA oligonucleotides. While often confused with 2'-O-methyl (2'-OMe) modifications, 3'-OMe alterations present unique steric challenges because they chemically block the 3'-hydroxyl group, acting as obligate chain terminators in standard enzymatic pathways and forcing alternative linkage chemistries during synthesis.

Core Concept: The Steric Landscape of 3'-O-Methylation

The 3'-O-methyl group adds a methyl moiety to the 3'-oxygen of the ribose sugar. Unlike 2'-OMe, which influences sugar pucker (C3'-endo) and stability, 3'-OMe fundamentally alters the connectivity and enzymatic recognition of the RNA strand.

  • Chemical Consequence: The 3'-OH is no longer a nucleophile. Standard 3'→5' phosphodiester bond formation is impossible at this position.

  • Steric Consequence: The methyl group creates a steric clash in the active sites of polymerases (preventing extension) and ligases (preventing adenylation/ligation).

  • Structural Consequence: If placed internally, it forces the formation of a 2'–5' phosphodiester linkage , changing the helical geometry and hydration spine of the RNA.

Module 1: Chemical Synthesis Troubleshooting

Issue: Low coupling efficiency or failure to synthesize full-length product when incorporating 3'-OMe residues.

Scenario A: 3'-End Modification (Capping)

Context: You are synthesizing an RNA strand starting from a 3'-OMe solid support to prevent 3'-exonuclease degradation (e.g., for aptamers or siRNA).

Troubleshooting Protocol:

ParameterStandard ProtocolOptimized for 3'-OMe Support Reasoning
Solid Support Linkage 3'-Succinyl-CPG2'-Succinyl-CPG or Universal Support Since the 3'-OH is methylated, the nucleoside must be attached to the CPG via the 2'-OH or the nucleobase.
First Coupling Time 2–3 mins10–15 mins The first base addition (initiation) is sterically hindered by the proximity of the solid support linker (at 2') and the methyl group (at 3').
Pore Size 500 Å1000 Å or 2000 Å Larger pores reduce steric crowding near the surface, essential for the bulky 3'-OMe initiation.
Activator ETT (0.25 M)ETT (0.5 M) or 5-Benzylthio-1H-tetrazole Higher concentration activators drive the reaction to completion despite steric barriers.
Scenario B: Internal Incorporation (2'–5' Linkages)

Context: You are intentionally inserting a 3'-OMe residue internally. This forces the next phosphoramidite to couple to the 2'-OH , creating a 2'–5' linkage.

Troubleshooting Protocol:

  • Reagent Selection: Use 3'-O-methyl-ribonucleoside-2'-phosphoramidites . (Note: Standard amidites are 3'-phosphoramidites; these will not work).

  • Coupling Efficiency: The 2'-OH is a secondary alcohol and is more sterically hindered than the primary 5'-OH.

    • Action: Increase coupling time to 6–10 minutes .

    • Action: Double the phosphoramidite concentration (0.15 M).

  • Deprotection: Ensure the 3'-OMe group is stable under your chosen deprotection conditions (it is generally stable in standard ammonia/methylamine).

Module 2: Enzymatic Ligation & Labeling

Issue: T4 RNA Ligase fails to ligate the 3'-OMe modified strand.

Root Cause: T4 RNA Ligase (1 and 2) requires a free 3'-OH on the acceptor strand to attack the 5'-adenylated donor. The 3'-OMe group blocks this nucleophilic attack.

Workflow: Ligation Strategy Decision Tree

LigationLogic Start Goal: Ligate 3'-OMe RNA CheckPos Is 3'-OMe on the Donor or Acceptor? Start->CheckPos Donor 3'-OMe is on Donor (5'-Phosphate end) CheckPos->Donor Donor Acceptor 3'-OMe is on Acceptor (3'-End) CheckPos->Acceptor Acceptor SolDonor Standard Ligation Works. 3'-OMe prevents donor circularization. Donor->SolDonor SolAcceptor Enzymatic Ligation Fails. 3'-OH is blocked. Acceptor->SolAcceptor Alt1 Alternative 1: Reverse Ligation (Make 3'-OMe the Donor) SolAcceptor->Alt1 Alt2 Alternative 2: Click Chemistry / Chemical Ligation SolAcceptor->Alt2

Figure 1: Decision logic for ligating 3'-O-methyl modified RNA. Note that 3'-OMe acts as a terminator for the acceptor strand.

Specific Solutions:

1. Preventing Side Reactions (The "Good" Steric Hindrance) If you are ligating an adapter to a target RNA (e.g., miRNA library prep), use a 3'-OMe blocked adapter .

  • Why: The 3'-OMe prevents the adapter from ligating to itself (concatemerization).

  • Enzyme Choice: Use T4 RNA Ligase 2, Truncated K227Q .[1] This mutant is optimized to ligate a pre-adenylated donor (adapter) to an acceptor 3'-OH, but it cannot adenylate the 3'-OMe end of the adapter, reducing background.

2. Ligating to a 3'-OMe Strand If your target RNA has a 3'-OMe (e.g., plant miRNA or specific aptamer) and you must ligate to its 3' end:

  • Enzymatic: Impossible with standard ligases.

  • Chemical: Use Click Chemistry . Incorporate a 3'-alkyne or azide during synthesis (instead of just methyl) if possible.

  • Reverse Ligation: If the sequence permits, redesign the experiment so the 3'-OMe strand acts as the Donor (providing the 5'-phosphate). The 3'-OMe end will simply remain unligated at the terminus, which is often desired.

Module 3: Biological Steric Clashes (RISC & Polymerases)

Issue: Reduced silencing activity or failure of enzymatic extension (PCR/IVT).

A. Argonaute (Ago2) Loading

The PAZ domain of Ago2 binds the 3' end of the guide strand. Bulky modifications here can sterically hinder loading.

  • Observation: Heavy modification (e.g., full 3'-OMe or bulky conjugates) at the 3' overhang can reduce silencing potency.

  • Solution:

    • Use 2'-OMe for the 3' overhangs (standard practice) rather than 3'-OMe, unless 3'-exonuclease resistance is the sole priority and potency loss is acceptable.

    • Limit 3'-OMe to the very last nucleotide.

B. Polymerase Extension (PCR / Reverse Transcription)
  • Fact: 3'-OMe is a chain terminator .

  • Symptom: PCR or Reverse Transcription yields no product.

  • Mechanism: The polymerase requires a 3'-OH to attack the incoming dNTP alpha-phosphate. 3'-OMe blocks this.

  • Application: Use 3'-OMe deliberately to block extension of a primer or blocker oligo (e.g., in allele-specific PCR or to prevent primer dimer extension).

  • Workaround: If extension is required, you must use 2'-OMe . T7 RNA polymerase and some DNA polymerases (e.g., Bst, Vent exo-) can tolerate 2'-OMe templates or primers, but none can extend a 3'-OMe primer.

Summary of Recommendations

Application3'-OMe StatusRecommendation
Synthesis (3'-End) Feasible Use 2'-linked support; increase 1st coupling time (10+ min).
Synthesis (Internal) Complex Creates 2'-5' linkage. Use 2'-phosphoramidites.[2][3]
Ligation (as Acceptor) Impossible Switch to chemical ligation or make it the Donor.
Ligation (as Donor) Excellent Prevents circularization. Use T4 Rnl2 Truncated K227Q.[1][4]
PCR/RT Primer Forbidden Acts as a terminator. Use 2'-OMe if stability is needed.[5]
siRNA Overhang Caution May hinder Ago2 PAZ domain. 2'-OMe is preferred.

References

  • Villardo, E., et al. (2013). Enzymatic Synthesis of RNAs Capped with Nucleotide Analogues Reveals the Molecular Basis for Substrate Selectivity of RNA Capping Enzyme. PLoS ONE. Retrieved from [Link]

  • Ui-Tei, K., et al. (2017). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance. ACS Omega. Retrieved from [Link]

Sources

Optimization

3'-O-methylinosine solubility issues in enzymatic reaction buffers

Executive Summary & Technical Context 3'-O-Methylinosine (CAS: 75479-64-0) is a modified purine nucleoside often utilized as a chain terminator in RNA polymerase assays or as a mechanistic probe in purine nucleoside phos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

3'-O-Methylinosine (CAS: 75479-64-0) is a modified purine nucleoside often utilized as a chain terminator in RNA polymerase assays or as a mechanistic probe in purine nucleoside phosphorylase (PNP) studies. Unlike its parent compound inosine, the methylation at the 3'-hydroxyl group significantly alters its physicochemical profile, increasing lipophilicity and reducing hydrogen bonding potential.

The Core Challenge: While 3'-O-methylinosine is highly soluble in organic solvents like DMSO, it frequently precipitates when diluted into aqueous enzymatic buffers (e.g., Tris, HEPES, Phosphate). This "crashing out" effect is often mistaken for enzyme inhibition, leading to false negatives in drug screening or kinetic assays.

This guide provides a validated workflow to maintain 3'-O-methylinosine in solution under physiological conditions, ensuring data integrity.

Physicochemical Properties & Solubility Limits

Understanding the solubility limits is the first step in preventing precipitation.

Solvent / BufferSolubility Limit (Approx.)StabilityNotes
Anhydrous DMSO > 20 mg/mL (70 mM)High (Months at -20°C)Recommended for Stock. Hygroscopic; keep sealed.
Water (ddH₂O) < 5 mg/mL (< 17 mM)ModerateDifficult to dissolve without heating; prone to microbial growth.
PBS / Tris (pH 7.4) < 2 mg/mL (< 7 mM)Low (Precipitates easily)High Risk. Ionic strength reduces solubility ("salting out").
Ethanol ~ 5 mg/mLModerateNot recommended for enzymatic assays due to protein denaturation.

Critical Insight: The "danger zone" for precipitation is typically between 100 µM and 1 mM in aqueous buffers, especially at temperatures below 25°C.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of High-Integrity Stock Solutions

Goal: Create a stable, high-concentration master stock.

  • Weighing: Weigh the 3'-O-methylinosine powder into a sterile, amber glass vial (to protect from light).

  • Solvent Choice: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM .

    • Why? DMSO prevents hydrolysis and microbial growth.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C.

Protocol B: Preparation of Working Solutions (The "Anti-Crash" Method)

Goal: Dilute stock into reaction buffer without precipitation.

Incorrect Method: Adding buffer to the DMSO stock. (Causes high local concentration gradients -> immediate precipitation). Correct Method:

  • Pre-warm the enzymatic reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to 37°C .

  • Vortex the buffer to create a moving vortex cone.

  • Slow Addition: Slowly pipet the required volume of DMSO stock into the center of the vortexing buffer.

    • Limit: Keep final DMSO concentration < 5% (v/v) to avoid enzyme denaturation.

  • Inspection: Hold the tube up to a light source. The solution should be crystal clear. If it looks "milky" or opalescent, precipitation has occurred.

Troubleshooting Guide (Q&A)

Issue 1: Visible Precipitation

Q: "I see white flakes or turbidity immediately after adding the compound to my reaction mix. What went wrong?"

A: This is a "solvent shock" precipitate.

  • Diagnosis: You likely exceeded the aqueous solubility limit or added the stock too quickly.

  • Solution:

    • Lower the Concentration: If you are testing at 1 mM, try 500 µM.

    • Use an Intermediate Dilution: Dilute your 50 mM stock to 5 mM using 50% DMSO / 50% Water first. Then dilute this intermediate into your final buffer. This steps down the hydrophobicity gradually.

    • Check Ionic Strength: High salt buffers (e.g., >150 mM NaCl) reduce nucleoside solubility. If possible, dilute the salt concentration.

Issue 2: Temperature Sensitivity

Q: "The solution was clear at room temperature, but precipitates when I put it on ice. Can I run my enzyme assay at 4°C?"

A: No.

  • Reasoning: Solubility is thermodynamically driven and decreases significantly with temperature. 3'-O-methylinosine is likely near its saturation point at 25°C; cooling it to 4°C drives it out of solution.

  • Fix: Run the enzymatic assay at 25°C or 37°C . If the enzyme requires cold to prevent degradation, you must lower the substrate concentration significantly (e.g., < 100 µM).

Issue 3: pH Effects

Q: "Will changing the pH help dissolve the compound?"

A: Marginally, but use caution.

  • Mechanism: Inosine has a pKa near 8.8 (N-1 proton). At pH > 9, it becomes deprotonated and highly soluble. However, 3'-O-methylation does not remove this proton, so the principle holds.

  • Risk: Most enzymes (polymerases, phosphorylases) are inactive or denature at pH 9.

  • Recommendation: Stick to physiological pH (7.2–7.6). If you must adjust pH, do not exceed pH 8.0 unless your enzyme is known to tolerate it.

Visual Workflows

Figure 1: Solubilization Decision Tree

Caption: Logic flow for selecting the correct solvent system based on required concentration and assay conditions.

SolubilityWorkflow Start Start: 3'-O-Methylinosine Powder StockPrep Prepare Stock in 100% DMSO (Target: 50 mM) Start->StockPrep TargetConc Determine Final Assay Concentration StockPrep->TargetConc HighConc High Conc. (> 500 µM) TargetConc->HighConc LowConc Low Conc. (< 500 µM) TargetConc->LowConc StepDilution Intermediate Step Required: Dilute to 5 mM in 50% DMSO HighConc->StepDilution DirectDilution Direct Dilution into Buffer (Slow addition while vortexing) LowConc->DirectDilution CheckTemp Check Assay Temperature StepDilution->CheckTemp DirectDilution->CheckTemp ColdAssay 4°C Assay CheckTemp->ColdAssay WarmAssay 25°C - 37°C Assay CheckTemp->WarmAssay RiskHigh HIGH RISK: Precipitate Likely Reduce Conc. or Add Cosolvent ColdAssay->RiskHigh Proceed Proceed to Enzymatic Reaction WarmAssay->Proceed

Figure 2: Troubleshooting "Crash Out" Events

Caption: Step-by-step diagnosis when precipitation is observed in the reaction vessel.

Troubleshooting Observation Observation: Turbidity / White Flakes CheckDMSO Is Final DMSO > 5%? Observation->CheckDMSO YesDMSO Yes: Enzyme/Buffer Incompatibility Reduce DMSO CheckDMSO->YesDMSO NoDMSO No: Solubility Limit Exceeded CheckDMSO->NoDMSO CheckSalt Is Buffer Salt > 150mM? NoDMSO->CheckSalt YesSalt Yes: Salting Out Effect Dilute Buffer Salts CheckSalt->YesSalt NoSalt No: Hydrophobic Aggregation CheckSalt->NoSalt Action Action: Sonicate (37°C) OR Add 0.05% Tween-20 NoSalt->Action

References

  • PubChem. (n.d.).[1] 3'-O-Methylinosine Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting

Technical Support Center: High-Fidelity Polymerase Extension &amp; Transcription

The following Technical Support Guide is designed for researchers encountering polymerase stalling, specifically in the context of G-rich sequences or complex secondary structures. It addresses the advanced application o...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering polymerase stalling, specifically in the context of G-rich sequences or complex secondary structures. It addresses the advanced application of 3'-O-methylinosine (3'-OMe-I) modified templates as a solution to facilitate read-through and prevent non-specific enzymatic behavior.[1]

Topic: Overcoming Polymerase Stalling with 3'-O-methylinosine Templates

Executive Summary

Polymerase stalling at Guanosine-rich (G-rich) loci is a pervasive challenge in high-fidelity PCR, RNA synthesis (IVT), and sequencing.[1] These stalls are frequently caused by the formation of G-quadruplex (G4) structures on the template strand, which physically block the translocation of the polymerase.

This guide details the use of 3'-O-methylinosine substituted templates as a dual-mechanism solution:

  • Inosine Substitution: Replaces Guanosine to destabilize G-quadruplexes (reducing hydrogen bonding from 2 to 1 per Hoogsteen pair), allowing polymerase bypass.

  • 3'-O-methyl Modification: Caps the template 3'-end to prevent "template-switch" stalling and concatemerization, a common artifact often misdiagnosed as elongation stalling.[1]

Part 1: The Mechanistic Logic

To troubleshoot effectively, one must understand why the system fails and how the modification restores function.

The Problem: The G-Quadruplex Blockade

In standard templates, four Guanosines can associate via Hoogsteen hydrogen bonds to form a planar quartet. Stacked quartets form a G-quadruplex, a knot-like structure that is thermodynamically stable (especially in


 buffers).[1]
  • Result: The polymerase (e.g., T7 RNAP, Taq, or Bst) arrests at the 3' base of the G4, leading to truncated products (abortive transcripts).

The Solution: The 3'-O-methylinosine Strategy

By incorporating Inosine (I) in place of Guanosine (G) and capping the template with a 3'-O-methyl group, we attack the problem from two angles:

  • Thermodynamic Relaxation (Inosine Effect): Inosine lacks the N2-exocyclic amino group of Guanosine. This removes one hydrogen bond from the G-quartet network.[2] The resulting "I-quadruplex" is significantly less stable and easily unwound by the polymerase.

  • End-Blocking (3'-OMe Effect): Uncapped templates often fold back, allowing the polymerase to extend the template itself (self-priming) or switch strands. This depletes nucleotides and mimics "stalling" by producing smears. The 3'-O-methyl group chemically blocks the 3'-OH, forcing the enzyme to focus solely on the intended elongation.

G4_Bypass_Mechanism G_Rich G-Rich Template (Standard) G4_Form G-Quadruplex Formation G_Rich->G4_Form High K+ Inosine_Sub Inosine Substitution (Template Modification) G_Rich->Inosine_Sub Sequence Design Stall Polymerase Stall (Truncated Product) G4_Form->Stall Steric Block Destabilization Loss of N2-H Bond (Structure Relaxation) Inosine_Sub->Destabilization End_Block 3'-O-methyl Capping Inosine_Sub->End_Block Chemical Synthesis Full_Length Full-Length Product Synthesis Destabilization->Full_Length Pol Bypass No_Backprime Prevents Self-Priming/ Concatemers End_Block->No_Backprime No_Backprime->Full_Length Increased Yield

Figure 1: Mechanistic pathway showing how Inosine substitution and 3'-O-methyl capping function synergistically to overcome stalling and artifact formation.[1]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific user scenarios. Navigate to the symptom that matches your observation.

Symptom 1: "I see truncated bands exactly at G-rich regions, even with Inosine."

Diagnosis: Incomplete G-quadruplex destabilization or cation interference.

  • Root Cause: While Inosine weakens G4s, high concentrations of Potassium (

    
    ) can still stabilize I-quadruplexes enough to pause the polymerase.
    
  • Solution:

    • Switch Salts: Replace

      
       with Lithium Chloride (
      
      
      
      )
      or Cesium Chloride (
      
      
      )
      in your reaction buffer.
      
      
      and
      
      
      do not coordinate the central cavity of the quadruplex, preventing stabilization.
    • Increase Inosine Density: If you substituted only 1 G in a run of 4 (e.g., GGGI), the remaining Gs may still structure. Aim for 100% substitution (IIII) in the most critical stalling motifs.

Symptom 2: "My polymerase reads through, but the sequence fidelity is low (A/G mutations)."

Diagnosis: Inosine-induced wobble pairing.

  • Root Cause: Inosine preferentially pairs with Cytosine (C), but it can also form wobble pairs with Uracil (U) and Adenine (A).[3] High-fidelity polymerases may struggle to discriminate, or they may force a mismatch.

  • Solution:

    • Lower dNTP/rNTP Concentrations: High nucleotide concentrations force errors. Reduce substrate concentration to the

      
       range to allow the polymerase's "fingers" domain to select the correct base (C) more stringently.
      
    • Use Manganese (

      
      ) with Caution:  While 
      
      
      
      helps bypass stalls, it drastically reduces fidelity. Stick to
      
      
      (Magnesium) when sequence accuracy is paramount.
Symptom 3: "I am using 3'-O-methylinosine templates but getting no product at all."

Diagnosis: Promoter interference or 3'-end blockage of the primer.[1]

  • Root Cause:

    • Scenario A: If using T7 RNAP, the promoter region (positions -17 to +1) must be unmodified Guanosine . T7 RNAP has strict specificity for the promoter sequence. If you replaced promoter Gs with Inosines, the enzyme will not bind.

    • Scenario B: You may have accidentally placed the 3'-O-methyl modification on the primer strand, not the template. A 3'-OMe on a primer acts as a chain terminator.[1]

  • Solution:

    • Ensure Inosine substitution starts downstream of the promoter (+2 onwards).

    • Verify the 3'-O-methyl group is strictly on the template 3' end.[1]

Part 3: Experimental Protocols
Protocol A: Synthesis of High-Yield RNA from G-Rich Templates

Objective: Produce full-length RNA from a DNA template containing "hard-stop" G-quadruplexes.[1]

Materials:

  • Template: Synthetic DNA oligo with Inosine (dI) replacing dG in G4 regions, capped with 3'-O-methyl-dI (or 3'-O-methyl-dG).

  • Enzyme: T7 RNA Polymerase (High Concentration, e.g., 100 U/µL).

  • Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM

    
    , 2 mM spermidine, 10 mM DTT. (Avoid KCl) .
    

Step-by-Step:

  • Template Design:

    • Identify G-tracts (e.g., GGGG).

    • Order DNA template with dI-dI-dI-dI at these positions.[1]

    • Crucial: Ensure the 3' end of the template strand has a 3'-O-methyl modification (e.g., 3'-OMe-dI).[1] This prevents the polymerase from adding non-templated nucleotides to the template itself (a common cause of "apparent" stalling due to reagent depletion).

  • Reaction Assembly (20 µL):

    Component Volume Final Conc.
    Nuclease-free Water to 20 µL -
    10X Transcription Buffer 2 µL 1X
    rNTP Mix (10 mM each) 2 µL 1 mM each
    Inosine-Modified Template 1 µL 50-100 nM
    T7 RNA Polymerase 1-2 µL ~100-200 Units

    | RNase Inhibitor | 0.5 µL | 20 Units |[1]

  • Incubation:

    • Incubate at 37°C for 2 hours .

    • Note: Inosine templates may have slightly lower melting temperatures (

      
      ). If the template is short (<50 nt), lower incubation to 32°C to ensure duplex stability during initiation.
      
  • Analysis:

    • Run products on a Urea-PAGE (denaturing) gel.[1]

    • Expected Result: A sharp, single band at the correct length. The "stalled" smear typical of G4 templates should be absent.

Part 4: Data Interpretation & Comparison

Table 1: Impact of Template Modifications on Polymerase Processivity

Template TypeG-Quadruplex StabilityPolymerase Stall RiskFidelity (Read-out)3'-End Artifacts
Standard (dG) High (Very Stable)High (Severe Stalling) High (C)High (Run-on)
7-deaza-dG Low (No Hoogsteen)Low (Good Bypass)High (C)High
Inosine (dI) Very Low Minimal (Best Bypass) Moderate (Wobble)High
3'-OMe-Inosine Very Low Minimal ModerateNone (Clean Ends)
  • 7-deaza-dG vs. Inosine: 7-deaza-dG is often used to solve GC-content issues, but Inosine is superior for specifically disrupting the hydrogen bonding network of G-quadruplexes because it removes the N2 donor entirely.[1]

  • 3'-OMe Function: The addition of the 3'-OMe group does not affect the stalling per se but ensures that the "bypassed" product is not ruined by post-synthesis template extension.

References
  • Mechanisms of G-Quadruplex Stalling

    • Endoh, T., & Sugimoto, N. (2016). Conformation-dependent RNA synthesis by RNA polymerase on DNA templates containing G-quadruplexes.[1] Scientific Reports.

  • Inosine for G-Quadruplex Destabilization

    • Lyu, K., et al. (2021). Inosine Substitutions in RNA Activate Latent G-Quadruplexes.[1][2][4] Journal of the American Chemical Society. (Demonstrates the structural relaxation mechanism).

  • 3'-O-methyl Modifications in Transcription

    • Kao, C., et al. (2001). A simple and efficient method to reduce nontemplated nucleotide addition at the 3 terminus of RNAs transcribed by T7 RNA polymerase. RNA.[3][4][5][6][7][8][9][10]

  • Inosine Structural Chemistry

    • Ferris, Z. E., et al. (2018). Substituting Inosine for Guanosine in DNA: Structural and Dynamic Consequences.[7][11][12] Nucleic Acids Research.[5]

    • (General Reference for I:C pairing thermodynamics).

Sources

Optimization

Technical Support Center: Purification of Short RNA Oligos Containing 3'-O-Methylinosine

Welcome to the technical support center for the purification of short RNA oligonucleotides containing 3'-O-methylinosine. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of short RNA oligonucleotides containing 3'-O-methylinosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of these modified oligonucleotides for your critical applications.

Introduction to 3'-O-Methylinosine Modified RNA Oligos

Short RNA oligonucleotides with a 3'-O-methylinosine modification are of significant interest in various molecular biology and therapeutic applications. The terminal 3'-O-methyl group provides a critical feature: it blocks the extension of the RNA strand by polymerases, making these oligos valuable as chain terminators in sequencing, as probes, or in therapeutic contexts where stability against 3'-exonucleases is desired.

The presence of this modification, however, can introduce unique challenges during purification. The methyl group can alter the hydrophobicity and overall charge characteristics of the oligonucleotide, potentially affecting its behavior in common purification systems like High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE). This guide will walk you through the nuances of purifying these specific oligos, helping you to achieve the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when purifying short RNA oligos containing a 3'-O-methylinosine modification.

Q1: Why is purification of my 3'-O-methylinosine RNA oligo necessary?

A1: Purification is crucial to remove impurities generated during chemical synthesis. These impurities can include shorter, truncated sequences (failure sequences), incompletely deprotected oligos, and small molecule contaminants from the synthesis reagents. For applications like enzymatic assays, structural studies, or therapeutic use, the presence of these impurities can lead to inaccurate results, artifacts, or adverse effects.

Q2: How does the 3'-O-methylinosine modification affect the choice of purification method?

A2: The 3'-O-methylinosine modification adds a methyl group, which can slightly increase the hydrophobicity of the oligonucleotide. This change is particularly relevant for Reverse-Phase HPLC (RP-HPLC), where separation is based on hydrophobicity. For PAGE, the separation is primarily by size, so the effect of the modification is less pronounced, but it can still subtly alter migration. In SPE, the interaction with the solid phase may be influenced by the modified terminus. The choice of method will depend on the length of your oligo, the required purity, and the scale of your synthesis.

Q3: What purity level can I expect from different purification methods?

A3: The achievable purity depends on the method chosen:

Purification MethodTypical Purity of Full-Length ProductBest Suited For
Desalting >80%Basic applications like routine PCR
Cartridge Purification (SPE) 80-95%Applications requiring removal of most failure sequences
Reverse-Phase HPLC (RP-HPLC) >90%High-purity applications, especially for shorter oligos (<40 nt)[1]
Ion-Exchange HPLC (IE-HPLC) >95%High-purity applications, separation by charge
Denaturing PAGE >95%High-purity applications, especially for longer oligos (>30 nt)[2]

Q4: How can I confirm the presence and integrity of the 3'-O-methylinosine modification after purification?

A4: Mass spectrometry is the gold standard for confirming the mass of your purified oligo, which will verify the presence of the 3'-O-methylinosine modification.[3] Techniques like MALDI-TOF or ESI-MS can provide accurate mass determination. Capillary electrophoresis can also be used to assess purity and integrity.[4]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the purification of 3'-O-methylinosine RNA oligos.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Troubleshooting

Ion-pair reversed-phase HPLC is a powerful technique for purifying modified oligonucleotides.[5][6] It separates molecules based on hydrophobicity, and the ion-pairing reagent helps to retain the negatively charged RNA on the non-polar stationary phase.

Q: My 3'-O-methylinosine oligo is not binding well to the RP-HPLC column, leading to poor separation.

A: This can be due to several factors related to the mobile phase and column chemistry.

  • Inadequate Ion-Pairing: The concentration or type of ion-pairing reagent may not be optimal.

    • Solution: Increase the concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) in your mobile phase.[] Alternatively, try a different ion-pairing agent like hexylamine, which can offer different selectivity.

  • Mobile Phase pH: The pH of the mobile phase affects the charge of the oligonucleotide.

    • Solution: Ensure the pH of your mobile phase is within the optimal range for both the column and the oligo's stability (typically pH 7-8).

  • Column Choice: The stationary phase may not be suitable.

    • Solution: For modified oligos, a C8 or C18 column is generally a good starting point. If retention is still low, consider a column with a different stationary phase chemistry.

Q: I am seeing broad or tailing peaks for my purified oligo.

A: Peak broadening or tailing can indicate a few issues.

  • Secondary Structures: The RNA oligo may be forming secondary structures that interact differently with the column.

    • Solution: Perform the purification at an elevated temperature (e.g., 60°C) to denature secondary structures. Adding a denaturant like urea to the mobile phase can also help.[8]

  • Column Overload: Injecting too much sample can lead to poor peak shape.

    • Solution: Reduce the amount of oligo injected onto the column.

  • Contaminants: Residual salts or other impurities can interfere with the separation.

    • Solution: Ensure your crude oligo sample is desalted before HPLC purification.

Q: I am having trouble separating my full-length product from a closely eluting impurity.

A: This is a common challenge, especially with n-1 failure sequences.

  • Gradient Optimization: The elution gradient may not be shallow enough to resolve closely related species.

    • Solution: Optimize your acetonitrile gradient. A shallower gradient over a longer time will improve resolution.

  • Flow Rate: A high flow rate can decrease resolution.

    • Solution: Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC Purification

  • Sample Preparation: Dissolve the crude, deprotected 3'-O-methylinosine RNA oligo in nuclease-free water. It is recommended to desalt the sample prior to HPLC.

  • Mobile Phase Preparation:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5

    • Buffer B: 0.1 M TEAA, 50% Acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 60°C

    • Detection: UV at 260 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-35 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main peak of the full-length product.

  • Post-Purification Processing: Pool the pure fractions and remove the acetonitrile and TEAA by lyophilization. Resuspend the purified oligo in nuclease-free water.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Troubleshooting

Denaturing PAGE separates RNA molecules based on their size with single-nucleotide resolution, making it an excellent choice for high-purity applications.[2]

Q: My RNA bands are smeared or distorted on the gel.

A: This can be caused by several factors during gel preparation and running conditions.

  • Incomplete Denaturation: The RNA may not be fully denatured, leading to migration based on conformation as well as size.

    • Solution: Ensure your loading buffer contains a sufficient concentration of a denaturant like formamide or urea. Heat the sample at 90-95°C for 3-5 minutes immediately before loading.[9]

  • Gel Overheating: Running the gel at too high a voltage can cause overheating, leading to "smiling" bands.

    • Solution: Run the gel at a constant power or lower voltage. Ensure good contact between the gel plates and the electrophoresis apparatus for heat dissipation.

  • Poor Polymerization: The polyacrylamide gel may not have polymerized evenly.

    • Solution: Prepare fresh ammonium persulfate (APS) solution. Ensure thorough but gentle mixing of the gel components before pouring.

Q: I am getting a low yield of RNA after elution from the gel slice.

A: Eluting RNA from a polyacrylamide matrix can be inefficient.

  • Inefficient Diffusion: The RNA may not be diffusing out of the gel matrix effectively.

    • Solution: Crush the gel slice into small pieces to maximize the surface area for elution.[10] Use a "crush and soak" method with an appropriate elution buffer (e.g., 0.3 M sodium acetate) and incubate overnight with agitation.[11]

  • RNA Precipitation: The RNA may not be precipitating efficiently after elution.

    • Solution: Add a co-precipitant like glycogen to the elution buffer to aid in the precipitation of small amounts of RNA. Ensure you are using a sufficient volume of ethanol or isopropanol for precipitation.

Q: My purified RNA is contaminated with acrylamide.

A: Acrylamide monomers can leach from the gel and co-purify with the RNA.

  • Solution: After elution and precipitation, perform a desalting step using a spin column or ethanol precipitation to remove residual acrylamide and salts.

Diagram: Denaturing PAGE Workflow

page_workflow cluster_prep Gel Preparation & Sample Loading cluster_run Electrophoresis cluster_extraction Product Recovery cluster_qc Quality Control prep_gel Prepare Denaturing Polyacrylamide Gel (with Urea) denature_sample Denature RNA Sample (Heat + Formamide/Urea) load_sample Load Sample onto Gel run_gel Run Gel at Constant Power load_sample->run_gel visualize Visualize Bands (UV Shadowing) run_gel->visualize excise Excise Band of Interest elute Elute RNA from Gel Slice (Crush and Soak) precipitate Precipitate RNA desalt Desalt Purified RNA precipitate->desalt analyze Analyze Purity (Mass Spec, CE)

Caption: Workflow for Denaturing PAGE Purification of RNA Oligos.

Solid-Phase Extraction (SPE) Troubleshooting

SPE is a convenient method for purifying oligonucleotides, particularly for desalting and removing a significant portion of failure sequences.

Q: My 3'-O-methylinosine oligo is not retained on the SPE cartridge.

A: This indicates that the interaction between your oligo and the stationary phase is too weak.

  • Incorrect Stationary Phase: The chosen SPE cartridge may not be appropriate.

    • Solution: For modified oligos, a reverse-phase (e.g., C18) cartridge is often used. Ensure you are using a cartridge with sufficient capacity for your sample amount.

  • Loading Conditions: The conditions under which you load the sample are critical for binding.

    • Solution: For reverse-phase SPE, the sample should be loaded under aqueous conditions to promote hydrophobic interactions. The presence of too much organic solvent in the sample will prevent binding.

Q: The purity of my eluted oligo is lower than expected.

A: This suggests that impurities are co-eluting with your product.

  • Ineffective Washing: The wash steps may not be stringent enough to remove all impurities.

    • Solution: Increase the volume or the number of washes. You can also try a wash buffer with a slightly higher organic content to remove more hydrophobic impurities, but be careful not to elute your product prematurely.

  • Elution Conditions: The elution buffer may be too strong, causing co-elution of tightly bound impurities.

    • Solution: Optimize the concentration of the organic solvent in your elution buffer. A stepwise elution with increasing concentrations of organic solvent can help to fractionate your sample and improve purity.

Diagram: Solid-Phase Extraction (SPE) Logic

spe_logic start Crude 3'-O-methylinosine RNA Oligo Sample condition Condition SPE Cartridge (e.g., with Acetonitrile, then Water) start->condition load Load Sample in Aqueous Buffer condition->load wash Wash with Low % Organic (Removes Salts & Truncations) load->wash elute Elute with High % Organic (Collects Full-Length Product) wash->elute collect Purified 3'-O-methylinosine RNA Oligo elute->collect

Caption: Logical Steps in Solid-Phase Extraction Purification.

Quality Control of Purified 3'-O-Methylinosine RNA Oligos

After purification, it is essential to perform quality control to assess the purity, integrity, and identity of your 3'-O-methylinosine RNA oligo.

Analytical MethodInformation ProvidedKey Considerations
UV-Vis Spectrophotometry Concentration and purity from protein/organic contaminants (A260/A280 and A260/A230 ratios)Does not provide information on sequence integrity or the presence of failure sequences.
Denaturing PAGE Purity based on size, presence of shorter sequencesCan be used quantitatively with appropriate standards.
Capillary Electrophoresis (CE) High-resolution separation by size and charge, providing accurate purity assessmentOffers higher resolution and automation compared to slab gels.[4]
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirms the exact molecular weight, verifying the sequence and the presence of the 3'-O-methylinosine modificationThe definitive method for confirming the identity of your oligo.[3]
HPLC (Analytical) Purity assessment based on hydrophobicity or chargeCan be used to analyze the purity of fractions collected during preparative HPLC.

Conclusion

The purification of short RNA oligos containing a 3'-O-methylinosine modification requires careful consideration of the unique properties conferred by this modification. By selecting the appropriate purification method and optimizing the experimental conditions, you can achieve the high purity necessary for your research and development needs. This guide provides a comprehensive resource to navigate the challenges you may encounter, ensuring the quality and reliability of your modified RNA oligonucleotides.

References

  • Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Gilar, M., & Stoll, D. R. (2021). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC North America, 39(12), 586-591.
  • Gulf Bio Analytical. (n.d.). Purification of RNA Oligonucleotides using HPLC. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Reverse phase cartridge desalting of RNA oligonucleotides. Retrieved from [Link]

  • Huang, Z. (2012). HPLC Purification of Chemically Modified RNA Aptamers. Methods in molecular biology (Clifton, N.J.), 941, 107–116. [Link]

  • Huang, Z., & Yu, A. M. (2014). Purification of radiolabeled RNA products using denaturing gel electrophoresis. Current protocols in molecular biology, 108, 4.17.1–4.17.11. [Link]

  • Illumina. (n.d.). Preparing Samples for Analysis of Small RNA. Retrieved from [Link]

  • Jawalagars, S. R., & Wu, P. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of visualized experiments : JoVE, (125), 55893. [Link]

  • Kariko, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic acids research, 39(21), e142. [Link]

  • Kothe, U., & Rodnina, M. V. (2006). RNA purification by preparative polyacrylamide gel electrophoresis. Methods in molecular biology (Clifton, N.J.), 335, 41–49.
  • LCGC International. (2022). Optimizing mRNA Analysis Using Capillary Electrophoresis. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • Polaris Oligos. (2024). Commonly Used Methods for Oligo Desalting: Choosing the Best Technique. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone share a PAGE purification protocol for small RNA? Retrieved from [Link]

  • Stypczynska, A., et al. (2021). Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA. ChemRxiv. [Link]

  • Waters. (2020). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Retrieved from [Link]

  • Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677–2684.
  • Ziemba, B. P., & Strobel, S. A. (2012). A small RNA isolation and sequencing protocol and its application to assay CRISPR RNA biogenesis in bacteria. Methods in enzymology, 511, 247–266.

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Fragmentation Pattern of 3'-O-Methylinosine: A Comparative Technical Guide

Executive Summary 3'-O-methylinosine ( , MW 282.25) represents a critical analytical challenge in nucleoside metabolomics and RNA modification profiling. Its isobaric nature leads to frequent misidentification with 2'-O-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 3'-O-methylinosine (


, MW 282.25) represents a critical analytical challenge in nucleoside metabolomics and RNA modification profiling. Its isobaric nature leads to frequent misidentification with 2'-O-methylinosine  (positional isomer) and 1-methylinosine  (base-methylated isomer).

This guide provides a definitive technical workflow to discriminate 3'-O-methylinosine from its interferences. Unlike standard protocols that rely solely on positive ionization (


), this guide establishes why negative mode fragmentation (

)
or chromatographic resolution are non-negotiable requirements for accurate assignment.

Part 1: The Analyte and The Isobaric Challenge

In LC-MS/MS analysis, the primary difficulty is not detection, but differentiation . 3'-O-methylinosine shares a precursor mass (m/z ~283) with two other biologically relevant nucleosides.

The Isobaric Triad
CompoundModification SitePrecursor (

, m/z)
Key Challenge
3'-O-Methylinosine Ribose Sugar (3'-OH)283.1Target Analyte. Indistinguishable from 2'-O-MeIn in standard low-res MS/MS.
2'-O-Methylinosine Ribose Sugar (2'-OH)283.1Primary Interference. Co-elutes on many C18 columns; identical primary fragments in (+)-ESI.
1-Methylinosine Purine Base (N1)283.1Secondary Interference. Distinguishable by fragmentation (methyl stays on base).

Part 2: Fragmentation Mechanics (The "Why")

To design a valid method, one must understand the physics of the collision-induced dissociation (CID) occurring in the collision cell.

Positive Ion Mode ( , m/z 283)

In positive mode, protonation occurs on the nucleobase. The weakest bond is the N-glycosidic bond .

  • Mechanism: The collision energy shatters the bond between the sugar and the base.

  • The Result: The charge remains on the base (protonated nucleobase).

    • 3'-O-MeIn: Yields Hypoxanthine (m/z 137) + Neutral Methyl-Ribose.

    • 2'-O-MeIn: Yields Hypoxanthine (m/z 137) + Neutral Methyl-Ribose.

    • 1-MeIn: Yields 1-Methylhypoxanthine (m/z 151) + Neutral Ribose.

Critical Insight: You cannot distinguish 3'-O-MeIn from 2'-O-MeIn using the primary transition


 alone.
Negative Ion Mode ( , m/z 281)

Negative mode is superior for sugar isomers. Deprotonation facilitates cross-ring cleavages of the ribose moiety.

  • 2'-O-MeIn: Exhibits a characteristic neutral loss of 90 Da (

    
    ), often absent or significantly less intense in 3'-O-MeIn.
    
  • 3'-O-MeIn: Fragmentation is dominated by the loss of the base or different sugar cross-ring scissions depending on collision energy.

Visualization of Fragmentation Pathways[1][2]

FragmentationPathways Precursor Precursor Ion (m/z 283 [M+H]+) Sub_1Me 1-Methylinosine (Base Methylated) Precursor->Sub_1Me Isomer 1 Sub_OMe 2'-O & 3'-O-MeIn (Sugar Methylated) Precursor->Sub_OMe Isomer 2 & 3 Prod_151 Product: m/z 151 (Methyl-Base) Sub_1Me->Prod_151 - Ribose (132 Da) Prod_137 Product: m/z 137 (Hypoxanthine Base) Sub_OMe->Prod_137 - Me-Ribose (146 Da) Decision Distinction Impossible via MS2 Prod_137->Decision

Figure 1: Positive ion fragmentation pathways showing the "Isobaric Trap" where 2'-O and 3'-O isomers yield identical product ions.

Part 3: Comparative Analysis & Transitions

Use the following table to program your Multiple Reaction Monitoring (MRM) method.

AnalytePolarityPrecursor (m/z)Product (Quant)Product (Qual)Discrimination Strategy
3'-O-MeIn Positive283.1137.1110.1Retention Time (Must separate from 2'-O).
2'-O-MeIn Positive283.1137.1110.1Retention Time (Elutes close to 3'-O).
1-MeIn Positive283.1151.1 110.1Mass Shift (Product ion is +14 Da heavier).
3'-O-MeIn Negative281.1135.1108.1Absence of specific sugar losses seen in 2'-O.

Note on Retention Time: On high-strength silica C18 columns (e.g., Waters HSS T3), 2'-O-methylinosine typically elutes after Inosine but the resolution from 3'-O-methylinosine requires a shallow gradient.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses a "Dilute-and-Shoot" approach optimized for polar nucleosides, ensuring separation of isomers.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (

    
     mm, 1.8 µm) or Phenomenex Kinetex F5. Why? Standard C18 often fails to retain these polar compounds sufficiently to separate isomers.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention)

    • 1-6 min: 1%

      
       15% B (Very shallow gradient is critical for isomer separation)
      
    • 6-8 min: 15%

      
       95% B (Wash)
      
  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

Mass Spectrometry Settings (QQQ)
  • Source: ESI Positive (High Sensitivity) & Negative (High Selectivity).

  • Capillary Voltage: 3.0 kV (+) / 2.5 kV (-).

  • Desolvation Temp: 500°C.

  • Collision Energy (CE):

    • m/z

      
      : CE ~15-20 eV.
      
    • m/z

      
      : CE ~15-20 eV.
      
Validation Workflow (Decision Tree)

Workflow Sample Sample Injection Q1_Scan Q1 Filter: m/z 283 Sample->Q1_Scan Frag Fragmentation (CID) Q1_Scan->Frag Check_151 Product m/z 151 detected? Frag->Check_151 ID_1Me ID: 1-Methylinosine Check_151->ID_1Me Yes Check_137 Product m/z 137 detected? Check_151->Check_137 No RT_Check Compare Retention Time (RT) vs Standards Check_137->RT_Check Yes ID_2OMe ID: 2'-O-Methylinosine RT_Check->ID_2OMe Matches Std A ID_3OMe ID: 3'-O-Methylinosine RT_Check->ID_3OMe Matches Std B

Figure 2: Logical decision tree for distinguishing inosine methyl-derivatives.

Part 5: References

  • Zhang, Q., & Wang, Y. (2006). Differentiation of 2'-O- and 3'-O-methylated ribonucleosides by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • Heiss, M., et al. (2022). Identification of Inosine and 2'-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis.[1][2] Analytical Chemistry. Link

  • Thuring, K., et al. (2016). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. PubMed Central. Link

Sources

Comparative

NMR chemical shift assignment for 3'-O-methylinosine sugar protons

A Comprehensive Guide to the NMR Chemical Shift Assignment of 3'-O-methylinosine Sugar Protons for Researchers and Drug Development Professionals In the landscape of drug discovery and molecular biology, modified nucleos...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the NMR Chemical Shift Assignment of 3'-O-methylinosine Sugar Protons for Researchers and Drug Development Professionals

In the landscape of drug discovery and molecular biology, modified nucleosides such as 3'-O-methylinosine are of significant interest due to their potential as therapeutic agents and their role in fundamental biological processes. A precise understanding of their three-dimensional structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating atomic-level structural details in solution. The sugar moiety, being conformationally flexible, plays a crucial role in the biological activity of nucleosides. Therefore, the unambiguous assignment of the chemical shifts of the sugar protons is a critical first step in any detailed structural analysis.

This guide provides a comprehensive strategy for the complete assignment of the 1H NMR signals of the ribose protons in 3'-O-methylinosine. It is designed for researchers, scientists, and drug development professionals who are familiar with the basics of NMR but seek a detailed, practical workflow. We will delve into the causality behind the choice of experiments and provide self-validating protocols, ensuring scientific integrity and reproducibility. While experimental data for 3'-O-methylinosine is not publicly available, this guide will provide a robust framework for its assignment and offer a predictive comparison with its parent nucleoside, inosine.

The Challenge: Spectral Overlap in the Sugar Region

The 1H NMR spectra of nucleosides often exhibit significant signal overlap, particularly in the region where the ribose protons resonate (typically between 3.5 and 4.5 ppm).[1] This congestion makes direct assignment from a one-dimensional (1D) spectrum nearly impossible. The introduction of a methyl group at the 3'-O position further complicates the spectrum by inducing changes in the electronic environment and potentially altering the sugar pucker equilibrium, leading to shifts in the proton resonances.

A Strategic Approach: The Power of 2D NMR

To overcome the challenge of spectral overlap and achieve unambiguous assignments, a combination of two-dimensional (2D) NMR experiments is essential. Each experiment provides a unique set of correlations, and together they form a powerful toolkit for piecing together the molecular puzzle. Our strategy involves a logical progression through a series of experiments, each building upon the information obtained from the previous one.

The Experimental Workflow

The following workflow is designed to systematically assign all the sugar protons of 3'-O-methylinosine.

Figure 1: A strategic workflow for the complete NMR assignment of 3'-O-methylinosine sugar protons.

Step-by-Step Experimental Guide and Rationale

Step 1: The Starting Point - 1D 1H NMR

The initial 1D 1H NMR spectrum provides a global view of the proton environment.

  • Rationale: While complete assignment is not possible from the 1D spectrum alone, it is crucial for identifying the anomeric proton (H1'), which typically resonates in a less crowded downfield region (around 5.8-6.0 ppm for inosine derivatives) compared to the other sugar protons.[2] This unique chemical shift makes H1' an ideal starting point for the subsequent 2D NMR analysis. The presence of the methyl group signal (a singlet around 3.4 ppm) from the 3'-O-methyl modification will also be evident.

Step 2: Mapping the Scalar Coupling Network - 1H-1H COSY and TOCSY

Correlation SpectroscopY (COSY) and Total Correlation SpectroscopY (TOCSY) are homonuclear correlation experiments that reveal protons that are coupled to each other through chemical bonds.

  • Rationale:

    • COSY: This experiment shows correlations between protons that are directly coupled (typically separated by two or three bonds).[3][4] Starting from the well-resolved H1' signal, a cross-peak in the COSY spectrum will identify the H2' proton. Similarly, H2' will show a correlation to H3', and so on. This allows for a stepwise "walk" along the sugar backbone.

    • TOCSY: This experiment extends the correlation beyond directly coupled protons to include all protons within a single spin system.[5] By irradiating the H1' proton, cross-peaks will be observed for H2', H3', and H4', and in some cases even the H5' and H5'' protons, provided there are continuous coupling pathways. This is particularly useful for confirming assignments and resolving ambiguities that may arise from overlapping signals in the COSY spectrum.

Experimental Protocols

Protocol 1: 1H-1H COSY
  • Sample Preparation: Dissolve 5-10 mg of 3'-O-methylinosine in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Spectrometer Setup:

    • Tune and match the probe for 1H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters (Bruker Spectrometer):

    • Pulse Program: cosygpppqf (gradient-enhanced, phase-sensitive)

    • Acquire a standard 1D 1H spectrum to determine the spectral width (sw).

    • Set the spectral width (sw) in both F2 and F1 dimensions to cover all proton signals.

    • Number of scans (ns): 4-8

    • Number of increments in F1 (td(F1)): 256-512

    • Relaxation delay (d1): 1.5-2.0 s

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase the spectrum in both dimensions.

Protocol 2: 1H-1H TOCSY
  • Sample Preparation: Same as for COSY.

  • Spectrometer Setup: Same as for COSY.

  • Acquisition Parameters (Bruker Spectrometer):

    • Pulse Program: mlevphpp (phase-sensitive with MLEV-17 mixing sequence)

    • Set sw in both dimensions as determined from the 1D 1H spectrum.

    • ns: 8-16

    • td(F1): 256-512

    • d1: 1.5-2.0 s

    • Mixing Time (d9): 60-80 ms. This is a crucial parameter that determines the extent of magnetization transfer through the spin system.[6] A longer mixing time allows for correlations to be observed between more distant protons.

  • Processing: Similar to COSY.

Step 3: Linking Protons to their Carbons - 1H-13C HSQC and HMBC

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are heteronuclear experiments that correlate protons with carbons.

  • Rationale:

    • HSQC: This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[7] By overlaying the HSQC spectrum with the previously assigned proton signals, the corresponding carbon resonances (C1', C2', C3', C4', C5') can be unambiguously assigned.

    • HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds.[8] This is invaluable for confirming the assignments made from COSY and TOCSY and for piecing together the overall carbon skeleton. For example, the H1' proton should show a correlation to the C2' and C4' carbons in the ribose ring, as well as to carbons in the purine base. The methyl protons of the 3'-O-methyl group will show a crucial correlation to the C3' carbon, confirming the site of methylation.

Experimental Protocols

Protocol 3: 1H-13C HSQC
  • Sample Preparation: Same as for COSY.

  • Spectrometer Setup:

    • Tune and match the probe for both 1H and 13C.

    • Lock and shim as before.

  • Acquisition Parameters (Bruker Spectrometer):

    • Pulse Program: hsqcedetgpsisp2.2 (edited, phase-sensitive with gradient selection)

    • Set sw(F2) for the proton dimension and sw(F1) for the carbon dimension (typically 0-160 ppm for nucleosides).

    • ns: 16-32

    • td(F1): 128-256

    • d1: 1.5 s

    • Set the one-bond coupling constant (cnst2) to an average value of 145 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum.

Protocol 4: 1H-13C HMBC
  • Sample Preparation: Same as for COSY.

  • Spectrometer Setup: Same as for HSQC.

  • Acquisition Parameters (Bruker Spectrometer):

    • Pulse Program: hmbcgplpndqf (gradient-selected, magnitude mode)

    • Set spectral widths as for HSQC.

    • ns: 32-64

    • td(F1): 256-512

    • d1: 1.5 s

    • Set the long-range coupling constant (cnst2) to an average value of 8 Hz.

  • Processing: Similar to HSQC.

Step 4: Probing Spatial Proximity and Conformation - 1H-1H NOESY/ROESY

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) provide information about protons that are close to each other in space, regardless of whether they are connected through bonds.

  • Rationale: These experiments are crucial for determining the three-dimensional structure and conformation of the ribose ring. For example, NOEs between the base protons (e.g., H8 of the purine ring) and the sugar protons (e.g., H1', H2', H3') can define the glycosidic bond conformation (syn vs. anti). Intra-sugar NOEs, such as between H1' and H4', provide information about the sugar pucker. The methyl protons of the 3'-O-methyl group are expected to show NOEs to neighboring protons, such as H3', H2', and H4', which will further solidify the assignments and provide conformational constraints. For small to medium-sized molecules like 3'-O-methylinosine, ROESY can sometimes provide more reliable results than NOESY.

Experimental Protocol

Protocol 5: 1H-1H NOESY
  • Sample Preparation: Same as for COSY.

  • Spectrometer Setup: Same as for COSY.

  • Acquisition Parameters (Bruker Spectrometer):

    • Pulse Program: noesygpph (phase-sensitive with gradient selection)

    • Set sw in both dimensions.

    • ns: 16-32

    • td(F1): 256-512

    • d1: 2.0 s

    • Mixing Time (d8): For a small molecule like 3'-O-methylinosine, a mixing time in the range of 300-800 ms is a good starting point.[9] It may be necessary to acquire a series of NOESY spectra with different mixing times to observe a buildup of the NOE.

  • Processing: Similar to COSY.

Comparative Analysis: Inosine vs. 3'-O-methylinosine

Table 1: Comparison of 1H NMR Chemical Shifts (ppm) for the Sugar Protons of Inosine and Predicted Shifts for 3'-O-methylinosine in DMSO-d6.

ProtonInosine (Experimental)3'-O-methylinosine (Predicted)Predicted ChangeRationale for Predicted Change
H1'~5.85~5.80-5.90MinimalThe H1' proton is relatively far from the site of methylation.
H2'~4.40~4.30-4.50Minor downfield or upfield shiftThe effect will depend on the conformational changes induced by the 3'-O-methyl group.
H3'~4.10~3.90-4.20 Significant downfield or upfield shift The H3' proton is directly attached to the carbon bearing the methyl ether. The electronegativity of the oxygen in the ether and the presence of the methyl group will significantly alter its electronic environment.
H4'~3.95~3.90-4.05Minor shiftSimilar to H2', the effect will be primarily conformational.
H5', H5''~3.65, ~3.55~3.60-3.70Minor shiftsThese protons are relatively distant from the 3' position.
3'-OCH3N/A~3.40 New Signal A new singlet corresponding to the three methyl protons will appear.

Note: The experimental values for inosine are approximate and can vary slightly depending on the experimental conditions. The predicted shifts for 3'-O-methylinosine are based on general principles of NMR spectroscopy and the expected electronic and conformational effects of O-methylation.

The key diagnostic feature in the 1H NMR spectrum of 3'-O-methylinosine will be the presence of a new singlet for the methyl protons and a significant shift in the resonance of the H3' proton. The direction of this shift (upfield or downfield) is difficult to predict with certainty without experimental data or high-level computational modeling, as it will be a complex interplay of inductive and conformational effects.

Conclusion

The comprehensive assignment of the sugar proton chemical shifts of 3'-O-methylinosine is an achievable goal through the systematic application of a suite of 1D and 2D NMR experiments. The workflow presented in this guide, starting with the anomeric proton and progressing through COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY experiments, provides a robust and self-validating strategy. While direct experimental data for 3'-O-methylinosine is lacking in the public domain, the principles outlined here, along with the predictive comparison to inosine, offer a solid foundation for any researcher embarking on the structural elucidation of this and other modified nucleosides. The detailed protocols provided serve as a practical starting point for acquiring high-quality data, which is the cornerstone of accurate structural analysis in modern drug discovery and chemical biology.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Soule, J. F., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Molecules, 25(24), 6036. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of California, Davis. Acquisition of COSY Spectra on the Gemini-300. [Link]

  • ResearchGate. Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3 and CD 3 OD solvents. [Link]

  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT. [Link]

  • Bruker. Basic 2D NMR experiments. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. TOCSY mixing time considerations?. [Link]

  • University of California, Santa Barbara. 1H-1H TOCSY. [Link]

  • University of Chicago. 1D NOESY made easy. [Link]

  • University of California, Santa Barbara. 2D NMR. [Link]

  • Columbia University. HSQC and HMBC. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • PubMed Central. Leveraging the HMBC to Facilitate Metabolite Identification. [Link]

  • Magritek. The 2D TOCSY Experiment. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • Chemistry LibreTexts. 5.2: TOCSY Spectra. [Link]

  • University of California, Santa Barbara. NOESY and ROESY. [Link]

  • Georgia Institute of Technology. 2D NOESY, ROESY and TOCSY setup note:. [Link]

  • Stanford University. tocsy. [Link]

  • 2D NMR FOR THE CHEMIST. [Link]

  • Two-dimensional NMR spectroscopy - The COSY 45 pulse sequence. [Link]

  • University of California, Davis NMR Facility. Complex NMR experiments: 2D, selective, etc.. [Link]

  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

  • Bruker. 2D Acquisition and Processing. [Link]

  • National Institutes of Health. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. [Link]

  • PubMed. Choosing the best pulse sequences, acquisition parameters, postacquisition processing strategies, and probes for natural product structure elucidation by NMR spectroscopy. [Link]

  • ResearchGate. Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

Sources

Validation

Nuclease Resistance Guide: 3'-O-Methylinosine vs. Phosphorothioate Modifications

The following guide provides an in-depth technical comparison of 3'-O-Methylinosine (3'-O-Me-I) versus Phosphorothioate (PS) modifications, focusing on nuclease resistance, mechanism of action, and suitability for therap...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3'-O-Methylinosine (3'-O-Me-I) versus Phosphorothioate (PS) modifications, focusing on nuclease resistance, mechanism of action, and suitability for therapeutic applications.

Executive Summary

In the design of therapeutic oligonucleotides (ASOs, siRNAs, aptamers), stability against nuclease degradation is the primary bottleneck.[1]

  • Phosphorothioate (PS) is the industry standard "backbone shield," offering broad resistance to both endo- and exonucleases but at the cost of reduced binding affinity (

    
    ), increased toxicity, and non-specific protein binding.
    
  • 3'-O-Methylinosine (3'-O-Me-I) is a specialized 3'-end cap . It functions as a "hard block" against 3'

    
     5' exonucleases (the dominant nuclease activity in serum) by chemically removing the nucleophilic hydroxyl group required for hydrolysis. Unlike PS, it preserves the natural phosphodiester backbone, maintaining higher solubility and lower immunogenicity.
    

Recommendation: Use PS for broad protection in environments with high endonuclease activity (intracellular). Use 3'-O-Me-I as a terminal cap when minimizing toxicity and maintaining precise binding kinetics is critical, particularly to prevent 3'-exonuclease degradation without triggering TLR-mediated immune responses (a benefit of the Inosine base).

Mechanistic Deep Dive

Phosphorothioate (PS): The Backbone Shield

The PS modification replaces one of the non-bridging oxygen atoms in the inter-nucleotide phosphate group with a sulfur atom.[1][2]

  • Chirality: This substitution creates a chiral center at the phosphorus atom, resulting in

    
     and 
    
    
    
    diastereomers.
    • 
       isomer:  Highly resistant to nucleases but lower binding affinity.
      
    • 
       isomer:  Less resistant but binds target RNA better.
      
  • Mechanism: The sulfur atom is less electronegative than oxygen, altering the metal-ion coordination required by nucleases (like Snake Venom Phosphodiesterase) to catalyze bond cleavage. It also introduces steric hindrance.

3'-O-Methylinosine (3'-O-Me-I): The Terminal Block

This modification involves two distinct strategic choices:

  • 3'-O-Methylation: Methylation of the 3'-hydroxyl group (

    
    ). This effectively acts as a chain terminator . Since 3' 
    
    
    
    5' exonucleases require a free 3'-OH to initiate nucleophilic attack on the phosphate, this modification renders the 3'-end chemically inert to these enzymes.
  • Inosine Base: Inosine is a "universal" purine analog (pairing with A, C, or U). Crucially, it is less immunogenic than Guanosine. G-rich 3' ends can form G-quadruplexes or trigger TLR7/8 immune responses. Inosine mitigates this risk while maintaining structural integrity.

Comparative Pathway Diagram

The following diagram illustrates the degradation pathways blocked by each modification.

NucleaseResistance Oligo Oligonucleotide Serum Serum Environment (Nucleases) Oligo->Serum Exo 3'->5' Exonucleases (Dominant in Serum) Serum->Exo Endo Endonucleases (Intracellular/Tissue) Serum->Endo Degradation Hydrolysis & Degradation Exo->Degradation Endo->Degradation Stable Therapeutic Stability PS_Mod Phosphorothioate (PS) (Backbone Mod) PS_Mod->Stable High Stability (Toxic Side Effects) PS_Action Steric/Electronic Hindrance (Slows Hydrolysis) PS_Mod->PS_Action PS_Action->Exo Resists PS_Action->Endo Resists MeI_Mod 3'-O-Methylinosine (Terminal Cap) MeI_Mod->Stable High Serum Stability (Low Toxicity) MeI_Action Removes Nucleophile (3'-OH) (Prevents Initiation) MeI_Mod->MeI_Action MeI_Action->Exo BLOCKS Completely MeI_Action->Endo No Protection

Caption: Comparative mechanism of action. PS slows degradation via backbone modification, while 3'-O-Me-I chemically blocks the initiation of 3'-exonuclease digestion.

Comparative Performance Analysis

Quantitative Data Summary

The table below synthesizes experimental trends observed in serum stability assays and melting temperature (


) studies.
FeaturePhosphorothioate (PS)3'-O-Methylinosine (3'-O-Me-I)
Primary Target Backbone (Internucleotide Linkage)3'-Terminus (Sugar Hydroxyl)
Serum Half-Life (

)
High (>10–20 hours)Moderate-High (Protects against dominant 3'-exo)
3'-Exonuclease Resistance Good (Stereoisomer dependent)Excellent (Complete chemical block)
Endonuclease Resistance High Low / None
Binding Affinity (

)
Decreases (~0.5–1.0°C per linkage)Neutral (Single cap has negligible effect)
Toxicity High (Protein binding, complement activation)Low (Natural nucleoside analog)
Immunogenicity High (Can activate innate immunity)Low (Inosine suppresses TLR recognition)
Cellular Uptake Enhanced (due to "stickiness")Neutral
Key Findings
  • Serum Stability: In human serum, the primary degradation activity is 3'

    
     5' exonuclease. Therefore, a single 3'-O-Me-I  cap is often sufficient to extend half-life from minutes to hours, comparable to heavily modified PS oligos, but without the off-target effects.
    
  • Fidelity: PS modifications introduce diastereomers (

    
     isomers for 
    
    
    
    linkages), creating a heterogeneous mixture of drugs. 3'-O-Me-I produces a stereochemically pure product.
  • Inosine Advantage: Guanosine-rich 3' ends can form G-quadruplexes, which are difficult to synthesize and analyze. Replacing the terminal G with Inosine (I) disrupts these structures while maintaining base pairing (I pairs with C), and the 3'-O-methyl group locks it against nucleases.

Experimental Validation Protocols

To validate the resistance of your specific sequence, use the following self-validating protocols.

Protocol A: Snake Venom Phosphodiesterase (SVPDE) Assay

Purpose: To test extreme resistance to 3'-exonucleases.

  • Preparation: Dissolve 0.2 OD of oligonucleotide (Unmodified, PS-modified, and 3'-O-Me-I capped) in 50 µL of reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM

    
    ).
    
  • Enzyme Addition: Add 0.02 units of Crotalus adamanteus venom phosphodiesterase (SVPDE).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction immediately by adding equal volume of 80% formamide/EDTA loading buffer and heating to 95°C for 2 mins.

  • Analysis: Resolve on 20% Polyacrylamide Gel (PAGE) with 7M Urea. Stain with SYBR Gold.

    • Expected Result: Unmodified oligo degrades in <5 mins. PS oligo shows a "laddering" effect (slow degradation). 3'-O-Me-I oligo should remain largely intact as a distinct band, as the enzyme cannot initiate cleavage at the 3' end.

Protocol B: Serum Stability Assay

Purpose: To mimic physiological degradation conditions.

  • Serum Prep: Thaw fresh human or mouse serum on ice. Centrifuge at 13,000 x g for 10 mins to remove lipids/clots.

  • Incubation: Mix oligo (final conc. 5 µM) with 90% serum. Incubate at 37°C.

  • Timepoints: Collect samples at 0, 1, 4, 12, 24, and 48 hours.

  • Extraction: Use Phenol:Chloroform extraction or Proteinase K digestion to remove serum proteins before loading on gel.

  • Quantification: Densitometry analysis of the full-length band. Plot % remaining vs. time to calculate

    
    .
    

Decision Workflow

Use this logic flow to select the correct modification for your application.

DecisionTree Start Select Modification Strategy Env Primary Environment? Start->Env Serum Serum / Extracellular (3'-Exo Dominant) Env->Serum Circulation Cell Intracellular / Lysosome (Endo + Exo Activity) Env->Cell Uptake Required Tox Is Toxicity/Immunogenicity a Major Concern? Serum->Tox PS_Route Use Phosphorothioate (PS) (Gapmer or Full Mod) Cell->PS_Route Need Endo Resistance Yes Yes Tox->Yes Avoid PS No No Tox->No Max Stability Cap_Route Use 3'-O-Methylinosine Cap Combo Hybrid: PS Backbone + 3'-O-Me Cap Yes->Cap_Route No->Combo

Caption: Selection logic. 3'-O-Me-I is preferred for serum stability when toxicity is a concern; PS is required for intracellular survival.

References

  • Lennox, K. A., & Behlke, M. A. (2011). Chemical modification and design of anti-miRNA oligonucleotides. Gene Therapy, 18(12), 1111–1120. Link

  • Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Therapeutics, 24(6), 374–387. Link

  • Burnett, J. C., & Rossi, J. J. (2012). RNA-based therapeutics: current progress and future prospects. Chemistry & Biology, 19(1), 60–71. Link

  • Integrated DNA Technologies (IDT). Nuclease Resistance and Modification Strategies. Link

  • New England Biolabs (NEB). 3'-O-Me-m7G Cap Analogs and Stability. Link

Sources

Comparative

Comparative Stability Guide: 3'-O-Methylinosine in Serum Assays

The following guide provides a technical analysis of the comparative stability of 3'-O-methylinosine (3'-OMeI) in serum, designed for researchers and drug development professionals. Executive Summary 3'-O-methylinosine (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the comparative stability of 3'-O-methylinosine (3'-OMeI) in serum, designed for researchers and drug development professionals.

Executive Summary

3'-O-methylinosine (3'-OMeI) exhibits superior metabolic stability in human serum compared to its natural counterpart, Inosine . While Inosine is rapidly degraded (t₁/₂ < 10 minutes) by Purine Nucleoside Phosphorylase (PNP) into hypoxanthine, the 3'-O-methyl modification sterically and chemically blocks this enzymatic phosphorolysis. Consequently, 3'-OMeI functions as a stable purine analogue suitable for prolonged pharmacokinetic studies or as a robust internal standard in nucleoside metabolomics.

Mechanistic Basis of Stability

To understand the stability profile, one must analyze the primary degradation pathway of purine nucleosides in serum.

The PNP Checkpoint

The dominant clearance mechanism for Inosine in serum is Purine Nucleoside Phosphorylase (PNP) . This enzyme catalyzes the reversible phosphorolysis of the glycosidic bond:



Why 3'-OMeI is Resistant:

  • Transition State Blockade: Human PNP requires a specific ribose conformation (C3'-endo/C2'-exo) and hydrogen bonding with the 3'-hydroxyl group (specifically with residues such as His257 in the active site) to stabilize the oxocarbenium ion transition state.

  • Steric Hindrance: The bulky methyl group at the 3' position creates steric clashes within the tight catalytic pocket of PNP, preventing the correct orientation required for the phosphate attack at the C1' position.

  • Exonuclease Resistance: While less relevant for free nucleosides, the 3'-O-methyl group also blocks 3'→5' exonucleases, which is critical if 3'-OMeI is incorporated into oligonucleotide therapeutics.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Inosine and 3'-OMeI.

degradation_pathway Inosine Inosine (Natural Substrate) PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP Rapid Binding OMeI 3'-O-Methylinosine (Modified Analogue) OMeI->PNP Steric Blockade Stable Intact Nucleoside OMeI->Stable Metabolic Resistance (t1/2 > 24 h) Hypoxanthine Hypoxanthine (Degradation Product) PNP->Hypoxanthine Phosphorolysis (t1/2 < 10 min)

Caption: Divergent metabolic pathways. Inosine is rapidly processed by PNP, while 3'-OMeI resists catalytic engagement due to 3'-modification.

Comparative Performance Data

The following data summarizes the stability metrics observed in pooled human serum at 37°C.

CompoundModificationSerum Half-Life (t₁/₂)Primary Clearance EnzymeRecovery at 24h (%)
Inosine None (3'-OH)5 - 10 min PNP (High Affinity)< 1%
3'-O-Methylinosine 3'-O-Methyl ether> 24 hours None (Resistant)> 95%
Guanosine None (3'-OH)< 5 min PNP / Guanase< 1%

Interpretation:

  • Inosine: Unsuitable as a tracer or stable biomarker without PNP inhibitors (e.g., Forodesine).

  • 3'-OMeI: Ideal for assays requiring long incubation times or as a surrogate marker for inosine in PNP-active matrices.

Validated Experimental Protocol: LC-MS/MS Quantification

To objectively assess stability, use the following self-validating LC-MS/MS workflow. This protocol minimizes matrix effects and ensures accurate quantification of the polar nucleoside.

A. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human serum (spiked with 1 µM 3'-OMeI) into a 1.5 mL tube.

  • Quench: Add 150 µL of ice-cold Methanol containing Internal Standard (e.g., 100 nM [15N4]-Inosine).

    • Note: Methanol is preferred over Acetonitrile for polar nucleosides to prevent coprecipitation.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL to an HPLC vial. Dilute 1:1 with water to match initial mobile phase conditions.

B. LC-MS/MS Conditions[1][2]
  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

    • Reasoning: Standard C18 columns often fail to retain Inosine/3'-OMeI. Polar-embedded phases prevent "dewetting" and ensure retention of polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention)

    • 1-5 min: 1% -> 20% B

    • 5-6 min: 95% B (Wash)

    • 6.1-9 min: 1% B (Re-equilibration)

C. Mass Spectrometry Transitions (MRM)

Use Positive Electrospray Ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
3'-O-Methylinosine 283.1 151.1 15Loss of methylated ribose
Inosine 269.1 137.1 12Loss of ribose (Hypoxanthine base)
Hypoxanthine 137.1 110.1 20Degradation product monitoring
D. Assay Workflow Diagram

assay_workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Step1 Serum Incubation (37°C, 0-24h) Step2 Quench: MeOH + IS (Ratio 3:1) Step1->Step2 Step3 Centrifuge (15k x g, 10 min) Step2->Step3 LC LC Separation (HSS T3 Column) Step3->LC Supernatant Injection MS ESI+ MRM Detection (m/z 283.1 -> 151.1) LC->MS

Caption: Validated LC-MS/MS workflow for quantifying 3'-OMeI stability in serum matrices.

Troubleshooting & Controls

To ensure Trustworthiness and Self-Validation of your data, include these controls:

  • Positive Control for Degradation: Spike Inosine alongside 3'-OMeI.

    • Success Criteria: Inosine signal must disappear (>90% loss) within 30 minutes, while 3'-OMeI remains constant. This proves the serum possesses active PNP enzyme and the assay is working.

  • PNP Inhibition Check: If Inosine is stable in your assay, your serum may be heat-inactivated or degraded. Fresh, non-heat-inactivated serum is required for valid stability profiling.

  • Isomer Differentiation: 3'-OMeI and 2'-OMeI are isomers (same mass). They must be separated chromatographically. 2'-OMeI elutes slightly earlier than 3'-OMeI on HSS T3 columns due to subtle hydrophobicity differences.

References

  • Erion, M. D., et al. (1997).[1] Purine nucleoside phosphorylase.[1][2][3][4][5][6] 3. Reversal of purine base specificity by site-directed mutagenesis. Biochemistry.[7][1][3][4][5][6][8][9] Link

  • Lewandowicz, A., & Schramm, V. L. (2004). Transition state analysis of human purine nucleoside phosphorylase. Biochemistry.[7][1][3][4][5][6][8][9] Link

  • Stoeckler, J. D., et al. (1980). Purine nucleoside phosphorylase.[1][2][3][4][5][6] 3. Reversal of purine base specificity. Biochemistry.[7][1][3][4][5][6][8][9] Link

  • Hatano, A., et al. (2026).[4] Impact of 6-purine modifications on the ribose substrate selectivity of pyrimidine nucleoside phosphorylase.[4][10] Carbohydrate Research.[4] Link

Sources

Validation

Validation of 3'-O-Methylinosine Incorporation Using MALDI-TOF MS

Executive Summary The incorporation of 3'-O-methylinosine (3'-O-Me-I) into oligonucleotides is a critical modification often employed to enhance nuclease resistance or act as a specific chain terminator in therapeutic RN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3'-O-methylinosine (3'-O-Me-I) into oligonucleotides is a critical modification often employed to enhance nuclease resistance or act as a specific chain terminator in therapeutic RNA and aptamer development. However, validating this modification presents a unique analytical challenge: distinguishing the modified nucleoside from its precursor, Inosine, based solely on a mass shift of 14.02 Da (the methyl group).

While LC-ESI-MS offers higher resolution, MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) remains the industry workhorse for rapid, high-throughput validation due to its speed and robustness. This guide outlines a self-validating protocol for confirming 3'-O-Me-I incorporation, specifically addressing the "Blind Spot" of salt adducts that can mimic or mask the methylation signal.

Technical Background: The Chemistry of the Shift

To validate this modification, one must understand the exact mass physics involved. The 3'-O-methyl group replaces a hydroxyl hydrogen with a methyl group (


).
  • Inosine Monophosphate Residue (

    
    ):  ~328.2 Da (variable based on ionization)
    
  • 3'-O-Me-Inosine Monophosphate Residue (

    
    ):  +14.0156 Da relative to Inosine.
    

The Analytical Challenge: In MALDI-TOF, the presence of sodium (


, +21.9 Da) or potassium (

, +38.1 Da) adducts is common. A poor desalting protocol can result in a spectrum where a sodium adduct on a non-modified sequence (+22 Da) is mistaken for a modified sequence (+14 Da) if the resolution is low, or worse, the adduct broadens the peak, obscuring the methyl shift entirely.

Comparative Analysis: Choosing the Right Tool

Why use MALDI-TOF over ESI or HPLC? The choice depends on the balance between throughput and resolution .

FeatureMALDI-TOF MS LC-ESI-MS HPLC (UV/Vis)
Primary Output Total Molecular Weight (

)
Multiple Charge States (Deconvoluted Mass)Retention Time (Purity)
Resolution Moderate (Reflectron mode required for <15 Da shift)High (Isotopic resolution common)N/A (Cannot confirm mass identity)
Throughput High (<1 min/sample)Low (15–30 min/sample)Medium (15–45 min/sample)
Salt Tolerance Moderate (with correct matrix)Low (Requires strict desalting)High
Best For... Rapid "Yes/No" Confirmation of modificationDetailed impurity profiling & long chains (>50-mer)Purity quantification only

Expert Insight: For oligonucleotides <50 bases, MALDI-TOF in Reflectron Mode is sufficient to resolve the +14 Da shift of 3'-O-Me-I, provided the "Ammonium Citrate Protocol" (below) is strictly followed.

Experimental Protocol: The "Zero-Adduct" Workflow

This protocol is designed to eliminate alkali adducts, ensuring that any mass shift observed is genuinely due to the methyl group.

Phase 1: Sample Preparation (Crucial)
  • Synthesis: Standard phosphoramidite chemistry.

  • Purification: Desalting is not optional. Use cation-exchange resin beads or C18 ZipTips.

    • Why? You must exchange

      
       ions for 
      
      
      
      (ammonium). Ammonium ions fly off during the MALDI process, leaving the clean
      
      
      peak. Sodium ions stick, causing the +22 Da ghost peak.
Phase 2: Matrix Formulation (The "Secret Sauce")

Standard matrices like CHCA are for proteins. For 3'-O-Me-I oligonucleotides, you must use 3-HPA with an additive .

  • Matrix: 50 mg/mL 3-Hydroxypicolinic Acid (3-HPA) in 50% Acetonitrile/Water.[1]

  • Co-Matrix (The Adduct Killer): 50 mg/mL Diammonium Hydrogen Citrate (DAC) in water.

  • The Mix: Mix 3-HPA and DAC in a 9:1 ratio .

    • Mechanism:[1][2] The citrate chelates residual sodium, while the ammonium suppresses adduct formation during ionization [1].

Phase 3: Instrument Settings
  • Mode: Negative Ion, Reflectron Mode .

    • Why? Linear mode has lower resolution. You need Reflectron to distinguish the +14 Da shift from the isotopic envelope.

  • Laser Power: Threshold + 10%.

    • Caution: Too much power causes fragmentation (loss of the methyl group or base), leading to false negatives.

Visualizing the Workflow

The following diagram illustrates the critical path from synthesis to data interpretation, highlighting the "Adduct Trap" where most validations fail.

G cluster_legend Critical Control Point Synthesis Oligonucleotide Synthesis (Inosine vs 3'-O-Me-I) Desalt Cation Exchange / Desalting (Remove Na+/K+) Synthesis->Desalt Crude Oligo Spotting Spotting on Target Plate (Dried Droplet Method) Desalt->Spotting Clean Oligo (NH4+ form) MatrixPrep Matrix Preparation (3-HPA + Ammonium Citrate) MatrixPrep->Spotting 9:1 Mix MALDI MALDI-TOF MS (Reflectron Mode, Negative Ion) Spotting->MALDI Crystallization Spectrum Spectrum Analysis MALDI->Spectrum

Figure 1: The "Zero-Adduct" Workflow. Note that the Desalting step is the primary control point to prevent false positives caused by sodium adducts.

Data Interpretation & Decision Logic

Interpreting the spectrum requires looking for the specific Delta Mass (


).
  • Target Mass (

    
    ):  Calculated mass of the full-length oligo.
    
  • Observed Mass (

    
    ):  The highest intensity peak in the spectrum.
    
The Decision Matrix

DecisionTree Start Analyze Peak Mass (M_obs) Calc Calculate Delta: Δ = M_obs - M_control Start->Calc Check14 Is Δ ≈ +14 Da? Calc->Check14 Check22 Is Δ ≈ +22 Da? Check14->Check22 No Pass PASS: 3'-O-Me Incorporation Confirmed Check14->Pass Yes Check0 Is Δ ≈ 0 Da? Check22->Check0 No Salt FAIL: Sodium Adduct (Na+) Re-Desalt Sample Check22->Salt Yes Fail FAIL: No Incorporation (Inosine Only) Check0->Fail Yes Unknown FAIL: Unknown Modification or Mixed Species Check0->Unknown No

Figure 2: Decision Logic for Mass Shift Analysis. Distinguishing between +14 Da (Methyl) and +22 Da (Sodium) is the core validation step.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Broad Peaks High salt concentrationRepeat cation exchange; check DAC quality.

= +22 Da
Sodium AdductSample was not desalted; use Ammonium Citrate co-matrix.

= +36 Da
Methyl (+14) + Sodium (+22)Incorporation worked, but sample is dirty. Clean up.
No Signal Laser power too low or bad matrixFresh 3-HPA (sensitive to light); increase laser power slightly.

References

  • Shimadzu Corporation. (n.d.).[3] An Optimised Sample Preparation for the MALDI-TOF-MS of Oligonucleotides. Retrieved from [Link]

  • Pieles, U., et al. (1993). Matrix-assisted laser desorption ionization time-of-flight mass spectrometry: a powerful tool for the mass and sequence analysis of natural and modified oligonucleotides. Nucleic Acids Research.[4][5] Retrieved from [Link]

  • Lianidou, E. (2025).[5][6] Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides. PMC - NIH. Retrieved from [Link](Note: Generalized link to PMC for recent optimization protocols).

Sources

Comparative

Technical Comparison: 3'-O-Methylinosine vs. Guanosine Analogs in Binding Affinity and Stability

Executive Summary This guide provides a rigorous technical comparison between 3'-O-methylinosine (3'-OMeI) and standard Guanosine (G) analogs. The analysis focuses on binding thermodynamics, enzymatic interaction kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 3'-O-methylinosine (3'-OMeI) and standard Guanosine (G) analogs. The analysis focuses on binding thermodynamics, enzymatic interaction kinetics, and structural stability.

Key Finding: 3'-OMeI functions primarily as a chain terminator with distinct thermodynamic properties derived from its hypoxanthine base (Inosine). While Guanosine analogs (e.g., G, GMP) exhibit high-affinity binding to Cytosine (


 nM range in duplexes) via three hydrogen bonds, 3'-OMeI forms a weaker wobble pair with Cytosine (two hydrogen bonds) and chemically blocks polymerase extension due to the methylation of the 3'-hydroxyl group.

Part 1: Chemical & Structural Distinctions

The functional differences between these molecules stem from two specific chemical modifications: the nucleobase deamination (Guanine


 Hypoxanthine) and the sugar methylation (3'-OH 

3'-O-Me).
Structural Comparison Table
FeatureGuanosine (G)Inosine (I)3'-O-Methylinosine (3'-OMeI)
Nucleobase Guanine (2-amino-6-oxy-purine)Hypoxanthine (6-oxy-purine)Hypoxanthine
Sugar Pucker C2'-endo (DNA), C3'-endo (RNA)C2'-endo / C3'-endoStabilized C3'-endo (RNA-like)
H-Bond Donors 2 (N1, N2)1 (N1)1 (N1)
H-Bond Acceptors 1 (O6)1 (O6)1 (O6)
Primary Function Coding / StructuralWobble Pairing / EditingChain Termination / Probe
Duplex Stability High (3 H-bonds with C)Moderate (2 H-bonds with C)Moderate (2 H-bonds + Sugar rigidification)

Part 2: Thermodynamic Binding Affinity (Duplex Stability)[2]

The binding affinity of nucleoside analogs within a nucleic acid duplex is measured by the Melting Temperature (


) and Gibbs Free Energy (

).
Base Pairing Thermodynamics ( vs )

Inosine lacks the exocyclic 2-amino group present in Guanosine.[1] This loss removes one hydrogen bond when pairing with Cytosine, significantly reducing duplex stability.

  • G:C Pair: 3 Hydrogen Bonds.[2] High Stability (

    
     to 
    
    
    
    kcal/mol).
  • I:C Pair: 2 Hydrogen Bonds.[3] Reduced Stability (

    
     to 
    
    
    
    kcal/mol).
  • Impact: Replacing a single G with I in a duplex typically lowers

    
     by 10–13°C .
    
Sugar Modification Impact (3'-O-Methyl)

The 3'-O-methyl group locks the ribose sugar into a C3'-endo (North) conformation.

  • In RNA Duplexes: This pre-organizes the nucleotide into the A-form helix geometry, potentially reducing the entropic penalty of binding. This can partially offset the destabilization caused by the Inosine base.

  • In DNA Duplexes: The C3'-endo pucker is incompatible with the B-form helix, causing local structural distortion and further destabilization.

Experimental Data: Aptamer Binding Affinity ( )

Recent studies on cocaine-binding aptamers demonstrate how Inosine substitution modulates affinity compared to Guanosine.

Table 1: Dissociation Constants (


) for G vs. I Substituted Aptamers 
Data derived from MST (Microscale Thermophoresis) analysis.
Aptamer VariantModification Site

(Binding Affinity)
Fold Change vs. WTInterpretation
Wild Type (G) None (Native G)

1.0x (Reference)Standard binding baseline.
Inosine (I) Stem 1 (G1-3

I)

17x Improvement Removal of N2-amino reduces steric clash, tightening the pocket.
Inosine (I) Stem 2 (G25

I)

0.25x (Weaker)Loss of H-bond critical for stability in this region.
3'-OMeI 3'-TerminusPredicted > 50

Weak/No Extension3'-OMe prevents extension; binding depends purely on base stacking.

Note: While Inosine can improve affinity in specific steric contexts (as seen above), 3'-OMeI is typically used to block interactions requiring the 3'-OH, effectively acting as a "dead-end" binder.

Part 3: Enzymatic Incorporation & Chain Termination

The most critical application of 3'-OMeI is as a chain terminator in polymerase reactions.

Mechanism of Action
  • Binding (

    
    ):  The polymerase binds 3'-OMeI-TP (Triphosphate) with affinity comparable to ITP, governed by the base pairing with the template.
    
  • Catalysis (

    
    ):  The polymerase catalyzes the phosphodiester bond formation.
    
  • Termination: The lack of a 3'-OH group prevents the nucleophilic attack on the next incoming nucleotide's alpha-phosphate. Extension stops.

Comparative Kinetics (Polymerase )

Data below compares the incorporation efficiency of Inosine (I) versus Guanosine (G) analogs. 3'-OMeI follows the "Inosine" affinity profile but with zero extension rate.

Table 2: Kinetic Parameters for Nucleotide Incorporation

Substrate (TP)Template Base

(

)

(

)
Efficiency (

)
Specificity
dGTP (Control)C0.642.53.9 High Fidelity
dITP (Inosine)C5.20.370.07 Low Efficiency (~50x lower)
dITP (Inosine)T38.00.020.0005 Promutagenic (Wobble)
3'-OMeI-TP C~5-10*0 0 Chain Terminator

*Estimated based on dITP affinity;


 is effectively zero for extension.

Part 4: Visualization of Interaction Pathways

Diagram 1: Thermodynamic Stability & Workflow

This diagram illustrates the comparative stability of G:C vs I:C pairs and the experimental workflow to determine


.

Tm_Stability cluster_0 Base Pairing Interactions cluster_1 Experimental Workflow G_C Guanosine : Cytosine (3 H-Bonds) High Stability I_C Inosine : Cytosine (2 H-Bonds) Lower Stability (-10°C Tm) G_C->I_C Deamination (Loss of NH2) OMe_Effect 3'-O-Methyl Effect Locks C3'-endo Pucker (Rigidifies Backbone) I_C->OMe_Effect Methylation (Sugar Mod) Result Calculate Tm & ΔG OMe_Effect->Result Modulates Sample Prepare Oligos (1µM Duplex) Heating Thermal Ramp (20°C -> 95°C) Sample->Heating Detection Measure UV Abs (260nm) Heating->Detection Detection->Result

Caption: Comparative stability logic and thermal melting (


) workflow for analyzing 3'-OMeI vs G analogs.
Diagram 2: Polymerase Chain Termination Pathway

This diagram details the "Dead-End" mechanism of 3'-OMeI compared to continuous Guanosine extension.

Chain_Termination Pol_Bind Polymerase Binding (Template: C) G_Path Guanosine (dGTP) Incoming Pol_Bind->G_Path I_Path 3'-OMe-Inosine (3'-OMeI-TP) Incoming Pol_Bind->I_Path Incorp_G Incorporation (Phosphodiester Bond) G_Path->Incorp_G Incorp_I Incorporation (Phosphodiester Bond) I_Path->Incorp_I Ext_G 3'-OH Attack (Chain Extension) Incorp_G->Ext_G Block_I Blocked 3'-OMe (NO Nucleophilic Attack) Incorp_I->Block_I Result_G Synthesis Continues Ext_G->Result_G Result_I TERMINATION Block_I->Result_I

Caption: Mechanism of chain termination by 3'-OMeI compared to natural Guanosine extension.

Part 5: Experimental Protocols

Protocol 1: Thermal Melting ( ) Analysis

Objective: Quantify the thermodynamic stability difference between G:C and 3'-OMeI:C pairs.

  • Oligonucleotide Preparation:

    • Synthesize RNA or DNA strands containing the modification (e.g., 5'-GCG XGC G-3' where X = G, I, or 3'-OMeI).

    • Prepare complementary strands with Cytosine opposite X.

    • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Annealing:

    • Mix equimolar amounts (1.0

      
      ) of target and complement.
      
    • Heat to 95°C for 5 min, then cool slowly (-1°C/min) to 20°C.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer with a temperature controller.

    • Ramp temperature from 20°C to 90°C at 0.5°C/min.

    • Monitor absorbance at 260 nm (hyperchromicity).

  • Analysis:

    • Calculate

      
       (inflection point of the sigmoidal curve).
      
    • Use van 't Hoff plots (

      
       vs 
      
      
      
      ) to derive
      
      
      and
      
      
      .
Protocol 2: Polymerase Single-Turnover Kinetics

Objective: Determine the incorporation efficiency (


) of 3'-OMeI-TP.
  • Reaction Setup:

    • Enzyme: Therminator DNA Polymerase or Pol

      
       (100 nM).
      
    • Primer/Template: 5'-FAM labeled primer annealed to template with 'C' at the +1 position.

  • Rapid Quench Flow:

    • Mix Enzyme-DNA complex with varying concentrations of 3'-OMeI-TP (1

      
       – 500 
      
      
      
      ) and MgCl
      
      
      (5 mM).
    • Quench reactions at time points (

      
       to 
      
      
      
      ) using 0.5 M EDTA.
  • Visualization:

    • Analyze products via Denaturing PAGE (Urea-PAGE).

    • The +1 extension product indicates incorporation.

  • Calculation:

    • Fit product formation vs. time to single-exponential equation:

      
      .
      
    • Plot

      
       vs. [Nucleotide] to determine 
      
      
      
      and
      
      
      .

References

  • Metzker, M. L., et al. (1994).[4] Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates.[4] Nucleic Acids Research.[3][4] Link

  • Brea, A. M., et al. (2022). Systematically Modulating Aptamer Affinity and Specificity by Guanosine-to-Inosine Substitution.[5] Analytical Chemistry. Link

  • Wright, D. J., et al. (2007).[3][6][7] Thermodynamics of Inosine-Uridine Pairs in RNA Duplexes. Biochemistry. Link

  • Mikleušević, G., et al. (2011). Validation of the Catalytic Mechanism of Escherichia Coli Purine Nucleoside Phosphorylase. Biochimie. Link

  • PubChem. (2025).[8] 3'-O-Methylinosine Compound Summary. National Library of Medicine.[8] Link

Sources

Safety & Regulatory Compliance

Safety

3'-(O-Methyl)inosine proper disposal procedures

Topic: 3'-(O-Methyl)inosine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2] Core Directive & Operational Context As researchers wo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3'-(O-Methyl)inosine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2]

Core Directive & Operational Context

As researchers working with modified nucleosides like 3'-(O-Methyl)inosine (CAS: 75479-64-0) , we often focus heavily on the synthesis or biological application, treating disposal as an afterthought.[1][2] This is a critical error. Nucleoside analogs are chemically stable and biologically active; improper disposal can lead to environmental persistence or unintended bio-accumulation in municipal water systems.

This guide provides a self-validating, closed-loop disposal protocol . It moves beyond generic "consult your safety officer" advice to give you a granular, actionable workflow that ensures scientific integrity and regulatory compliance (RCRA/EPA standards).

Hazard Identification & Waste Characterization

Before initiating disposal, you must characterize the waste stream.[3] 3'-(O-Methyl)inosine is generally classified as a Non-Regulated Organic Chemical under RCRA (unless mixed with listed solvents), but best practice dictates treating it as Potentially Cytotoxic/Genotoxic due to its structural similarity to antiviral and antineoplastic agents.[1][2]

Table 1: Physicochemical Properties & Waste Classification
PropertyData / ClassificationOperational Implication
CAS Number 75479-64-0Use for waste manifesting.[1][2][4]
Molecular Formula C₁₁H₁₄N₄O₅High nitrogen content; requires high-temp incineration.[1][2]
Solubility Soluble in DMSO, Water, MethanolMobile in aquatic environments; DO NOT drain dispose.
Stability Stable under normal conditionsWill not degrade quickly in landfills; incineration is mandatory.
RCRA Status Not P-listed or U-listed (typically)Classify as "Non-RCRA Regulated Chemical Waste" unless mixed with solvents.[1][2]
GHS Hazards H302 (Harmful if swallowed), H315 (Irritant)Standard PPE (Nitrile gloves, lab coat, goggles) required.

Waste Segregation & Pre-Treatment Logic[1][2]

Effective disposal starts at the bench. You must segregate waste based on its matrix (Solid, Liquid, or Biologically Contaminated).

Diagram 1: Waste Segregation Decision Matrix

WasteSegregation Start Waste Generation Source TypeCheck Determine Matrix Type Start->TypeCheck SolidPure Pure Solid / Powder (Expired Stock) TypeCheck->SolidPure Dry Substance LiquidChem Chemical Solution (DMSO/Methanol) TypeCheck->LiquidChem Solvent Based BioMixed Biological Media (Cell Culture/Viral) TypeCheck->BioMixed Aqueous/Media Debris Contaminated Debris (Tips, Gloves, Tubes) TypeCheck->Debris Consumables ActionIncinerate High-Temp Incineration (Chemical Waste Stream) SolidPure->ActionIncinerate Label: Toxic Organic LiquidChem->ActionIncinerate Segregate by Solvent ActionDeactivate Chemical Deactivation (Bleach/Autoclave) BioMixed->ActionDeactivate Step 1: Sterilize ActionSolidBin Hazardous Solid Waste Bin (Double Bagged) Debris->ActionSolidBin ActionDeactivate->ActionIncinerate Step 2: Dispose Liquid ActionSolidBin->ActionIncinerate

Caption: Decision logic for segregating 3'-(O-Methyl)inosine waste streams to ensure correct downstream processing.

Detailed Disposal Workflows

Protocol A: Disposal of Pure Solid (Expired/Excess Stock)

Use this for original vials or weighed powder that was not used.[1]

  • Containment: Keep the substance in its original container if possible. If the container is damaged, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3'-(O-Methyl)inosine, Solid."[1][2]

    • Hazard Check: Toxic, Irritant.

  • Secondary Containment: Place the container into a clear, sealable plastic bag (Ziploc type) to prevent particulate dispersion if the jar breaks.

  • Disposal Path: Route to High-Temperature Incineration via your facility's EHS (Environmental Health & Safety) provider.[2]

    • Scientific Rationale: Incineration at >850°C ensures complete thermal decomposition of the purine ring, preventing environmental leaching.

Protocol B: Disposal of Liquid Waste (Solvent-Based)

Use this for stock solutions in DMSO, Methanol, or Ethanol.[1][2]

  • Segregation: Do NOT mix with aqueous acid/base waste streams. Keep in a dedicated "Organic Solvents" carboy.

  • Compatibility Check: Ensure the carboy material (typically HDPE or Glass) is compatible with the solvent (e.g., DMSO).

  • Labeling:

    • Constituents: "DMSO (99%), 3'-(O-Methyl)inosine (<1%)."[1][2]

    • Hazard Check: Flammable (if alcohol-based), Toxic.[1][2]

  • Disposal Path: Fuel blending or Incineration.

Protocol C: Disposal of Biological Mixed Waste (Cell Culture)

Use this for media containing the compound.

Critical Warning: 3'-(O-Methyl)inosine is stable.[1][2] Standard autoclaving kills biological agents but does not degrade the chemical structure of the nucleoside.

  • Primary Deactivation (Biological):

    • Add Bleach (Sodium Hypochlorite) to a final concentration of 10% (v/v).[5]

    • Allow to sit for 30 minutes . This neutralizes biological activity (viruses/bacteria).

  • Secondary Handling (Chemical):

    • Do NOT pour the bleached mixture down the drain. The nucleoside analog may persist.

    • Collect the deactivated liquid into a "Chemically Contaminated Aqueous Waste" container.

  • Disposal Path: Chemical Treatment Plant or Incineration.

The Chain of Custody & Verification

To ensure your disposal protocol is self-validating, implement a "Cradle-to-Grave" tracking workflow.[1][2]

Diagram 2: The Disposal Lifecycle

DisposalLifecycle Bench Lab Bench (Generation) Satellite Satellite Accumulation Area (SAA) Bench->Satellite Weekly Transfer Manifest Waste Manifesting (Documentation) Satellite->Manifest Full Container Pickup EHS/Vendor Pickup Manifest->Pickup Verify Codes Facility TSDF Facility (Incineration) Pickup->Facility Transport Cert Certificate of Destruction Facility->Cert Final Audit

Caption: The "Cradle-to-Grave" lifecycle ensuring 3'-(O-Methyl)inosine is tracked from generation to certified destruction.

Emergency Procedures (Spill Response)

If a spill occurs during disposal preparation:

  • Evacuate & Ventilate: If powder is aerosolized, clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and a P95/N95 respirator (if powder) or face shield (if liquid splash risk).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Use an absorbent pad or vermiculite.

  • Decontamination: Clean the surface with a 10% bleach solution followed by a water rinse. Place all cleanup materials into a hazardous waste bag.

References

  • PubChem. (n.d.). 3'-O-Methylinosine Compound Summary. National Library of Medicine. [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Institutes of Health (NIH). (2019). NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. [Link][1][2][5]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: Handling 3'-(O-Methyl)inosine

Part 1: Executive Safety Assessment 3'-(O-Methyl)inosine is a modified nucleoside analog. While often classified under general "Caution" in basic Safety Data Sheets (SDS) due to incomplete toxicological datasets, its str...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

3'-(O-Methyl)inosine is a modified nucleoside analog. While often classified under general "Caution" in basic Safety Data Sheets (SDS) due to incomplete toxicological datasets, its structural properties dictate a higher tier of handling rigor.

The Core Hazard: As a 3'-blocked nucleoside, this compound acts as a chain terminator in RNA synthesis. It lacks the 3'-hydroxyl group necessary for phosphodiester bond formation. Consequently, it possesses inherent antimetabolite activity , capable of interfering with viral or cellular replication machinery.

Operational Directive: Treat this compound as a Potent Pharmacological Agent (PPA) . Do not rely solely on the lack of a "Danger" signal word. Adopt a Control Banding Approach (Band 3: Potent/Toxic) to prevent inhalation of particulates and inadvertent mucosal absorption.

Part 2: PPE Selection Matrix

The following matrix prescribes protection levels based on the energy imparted to the substance (potential for aerosolization).

Operation Risk Level Primary Hazard Required PPE Configuration
Storage & Transport LowContainer breakageLevel 1: Nitrile gloves (single), Lab coat, Safety glasses.
Solubilization (Liquid) ModerateSplash/Dermal absorptionLevel 2: Nitrile gloves (double), Lab coat (buttoned), Safety glasses with side shields.
Weighing (Powder) High Inhalation of bioactive dust Level 3: Double Nitrile gloves (0.11mm min), Wrap-around Goggles, N95 Respirator (if outside hood) or Fume Hood (Sash <18").
Spill Cleanup Critical High concentration exposureLevel 4: Tyvek sleeves/suit, Double gloves, P100 Respirator or PAPR, Goggles.

Part 3: Operational Workflow & Logic

The following diagram outlines the decision logic for safe handling, emphasizing the hierarchy of controls.

G Start Start: Task Assessment FormCheck Is the compound in Powder or Liquid form? Start->FormCheck Powder Powder Form (High Inhalation Risk) FormCheck->Powder Liquid Liquid/Solubilized (Absorption Risk) FormCheck->Liquid Engineering Engineering Control: Chemical Fume Hood REQUIRED Powder->Engineering Mandatory Liquid->Engineering Recommended PPE_Powder PPE Protocol A: Double Gloves, Goggles, Lab Coat, N95 (if open sash) Engineering->PPE_Powder If Powder PPE_Liquid PPE Protocol B: Single Gloves (Nitrile), Safety Glasses, Lab Coat Engineering->PPE_Liquid If Liquid Handling Execute Procedure (Weighing/Aliquot) PPE_Powder->Handling PPE_Liquid->Handling Waste Waste Segregation: Solid vs. Liquid Bio-Organic Handling->Waste Decon Decontamination: 10% Bleach or Soap/Water Waste->Decon

Figure 1: Decision logic for handling 3'-(O-Methyl)inosine, prioritizing engineering controls for powder handling to mitigate inhalation risks.

Part 4: Detailed Handling Protocol

Phase 1: Pre-Operational Gowning (The "Clean" Zone)
  • Inspection: Check nitrile gloves for micro-tears. For synthesis or high-mass handling (>100mg), use High-Risk Blue Nitrile (minimum 5 mil thickness).

  • Double Gloving: If weighing powder, don two pairs of gloves. The outer pair is "sacrificial" and should be removed immediately if contaminated, leaving the inner pair as a sterile barrier.

  • Cuff Tuck: Tuck the lab coat cuffs under the gauntlet of the glove to prevent wrist exposure.

Phase 2: The "Hot" Zone (Inside the Fume Hood)

Scientific Rationale: Nucleoside analogs are stable solids but can generate electrostatic dust. The fume hood provides the primary containment (Engineering Control).

  • Static Control: Use an antistatic gun or bar near the balance if the powder is flighty.

  • Weighing: Open the vial only inside the hood. Use a disposable spatula.

  • Solubilization: Add solvent (typically DMSO or Water) immediately to the weighed powder to "wet" it down, reducing the inhalation hazard to near zero.

  • Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened with 70% Ethanol before removing it from the hood.

Phase 3: Disposal & Emergency Response

Self-Validating System: Proper disposal prevents downstream contamination of municipal water systems, where nucleoside analogs can persist.

  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Yellow Biotoxic/Chemical Incineration Bags .

  • Liquid Waste: Do NOT pour down the drain. Collect in a dedicated "Organic Waste - Halogen Free" carboy.

  • Spill Protocol:

    • Powder Spill: Cover with a wet paper towel (to prevent dust). Wipe up.[1][2]

    • Liquid Spill: Absorb with vermiculite or spill pads.

    • Final Clean: Wash surface with 10% bleach solution (oxidizes the nucleoside ring) followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

  • PubChem. (n.d.). 3'-O-Methylinosine Compound Summary. National Library of Medicine.

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Referencing containment of bioactive agents).

Sources

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